(S)-3-hydroxyisobutyric acid
Description
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a natural product found in Caenorhabditis elegans with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
Properties
IUPAC Name |
(2S)-3-hydroxy-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-3(2-5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXBTMSZEOQQDU-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331534 | |
| Record name | (2S)-3-Hydroxy-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (S)-3-Hydroxyisobutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000023 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
26543-05-5 | |
| Record name | 3-Hydroxyisobutyric acid, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026543055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-3-Hydroxy-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXYISOBUTYRIC ACID, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C28QK3H63P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (S)-3-Hydroxyisobutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000023 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
(S)-3-Hydroxyisobutyric Acid: A Historical and Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
(S)-3-hydroxyisobutyric acid (3-HIB), a chiral organic acid, has transitioned from a mere metabolic intermediate to a molecule of significant interest in the fields of metabolic disease and drug development. Initially identified through the study of inborn errors of metabolism, its role has expanded to include that of a signaling molecule, or "myokine," implicated in insulin resistance and fatty acid transport. This technical guide provides a comprehensive overview of the discovery, history, and core experimental methodologies related to this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the elucidation of the catabolic pathway of the branched-chain amino acid, valine. Valine was first isolated from casein in 1901 by Hermann Emil Fischer.[1] However, the intricate steps of its breakdown were unraveled over several decades.
A pivotal moment in the history of this compound was the identification of the enzyme responsible for its formation. In 1957 , G. Rendina and M.J. Coon published their work on the "Enzymatic hydrolysis of the coenzyme A thiol esters of β-hydroxypropionic and β-hydroxyisobutyric acids." This study identified and characterized 3-hydroxyisobutyryl-CoA hydrolase , the enzyme that catalyzes the conversion of 3-hydroxyisobutyryl-CoA to 3-hydroxyisobutyric acid and coenzyme A. This was a landmark discovery that solidified the role of 3-hydroxyisobutyric acid as a key intermediate in the valine degradation pathway.
The clinical significance of this compound came into focus with the identification of 3-hydroxyisobutyric aciduria , a rare inborn error of metabolism. One of the earliest detailed case reports was published in 1991 by F.J. Ko and colleagues.[2] Their study of a young boy with recurrent ketoacidosis, failure to thrive, and chronic lactic acidemia clearly demonstrated the pathological consequences of impaired valine metabolism, characterized by a massive increase in the urinary excretion of 3-hydroxyisobutyric acid.[2] This and subsequent reports cemented the importance of this metabolite in clinical diagnostics.
The analytical techniques used to detect and quantify 3-hydroxyisobutyric acid have also evolved significantly. Early investigations of organic acidurias in the 1970s and 1980s relied heavily on gas chromatography (GC) , often coupled with mass spectrometry (GC-MS). These methods allowed for the separation and identification of a wide range of organic acids in urine, which was crucial for the diagnosis of metabolic disorders. Modern approaches now predominantly utilize the high sensitivity and specificity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of this compound in various biological matrices, including plasma and saliva.
Role in Valine Catabolism
This compound is a key intermediate in the mitochondrial catabolism of L-valine. This metabolic pathway is essential for the complete oxidation of this branched-chain amino acid, yielding energy and important metabolic precursors. The catabolism of valine, along with leucine and isoleucine, primarily begins in the muscle tissue.[3] The initial steps for all three branched-chain amino acids are shared, involving transamination and oxidative decarboxylation.[3] The pathway then diverges, and for valine, it proceeds through a series of reactions to ultimately form propionyl-CoA, which can then be converted to succinyl-CoA and enter the citric acid cycle.[3]
The formation of this compound occurs after the conversion of isobutyryl-CoA to 3-hydroxyisobutyryl-CoA. The enzyme 3-hydroxyisobutyryl-CoA hydrolase then acts on this intermediate to release this compound.
Quantitative Data
The study of 3-hydroxyisobutyric aciduria has provided valuable quantitative data on the levels of this compound in biological fluids under pathological conditions. The 1991 case report by Ko et al. offers a clear example of the dramatic increase in urinary excretion of this metabolite.
| Condition | Urinary this compound (mmol/mol creatinine) | Reference |
| Normal (control) | Not explicitly stated in this study, but typically very low or undetectable | [2] |
| Patient (stable) | 170 - 390 | [2] |
| Patient (after valine load) | 18,700 | [2] |
Experimental Protocols
Enzymatic Assay of 3-Hydroxyisobutyryl-CoA Hydrolase (Adapted from Rendina and Coon, 1957)
This protocol describes the fundamental assay used in the initial discovery of the enzyme that produces 3-hydroxyisobutyric acid.
Principle: The enzymatic hydrolysis of 3-hydroxyisobutyryl-CoA is measured by the disappearance of the thiol ester bond, which can be monitored spectrophotometrically.
Reagents:
-
Potassium phosphate buffer (pH 7.5)
-
3-Hydroxyisobutyryl-CoA (substrate)
-
Enzyme preparation (e.g., purified from pig heart or other tissues)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) for colorimetric determination of the liberated CoA (optional, for a more sensitive assay)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and the enzyme preparation in a cuvette.
-
Initiate the reaction by adding a known concentration of 3-hydroxyisobutyryl-CoA.
-
Monitor the decrease in absorbance at 232 nm, which corresponds to the hydrolysis of the thiol ester bond of the CoA substrate.
-
Alternatively, the reaction can be stopped at specific time points, and the amount of free Coenzyme A can be quantified using the DTNB assay, which produces a colored product with a maximum absorbance at 412 nm.
Calculation: The rate of the reaction is calculated from the change in absorbance over time, using the molar extinction coefficient of the thiol ester bond or the DTNB-CoA adduct.
References
(S)-3-Hydroxyisobutyric Acid: A Key Modulator in Metabolic Homeostasis and Disease
(S)-3-Hydroxyisobutyric acid (3-HIB) , a chiral intermediate in the catabolism of the branched-chain amino acid (BCAA) valine, has emerged from a mere metabolic byproduct to a significant signaling molecule with profound implications for metabolic regulation.[1][2][3] Initially identified in the context of rare inborn errors of metabolism, recent research has illuminated its role as a myokine and adipokine, intricately linking BCAA metabolism with insulin resistance, type 2 diabetes (T2D), and non-alcoholic fatty liver disease.[3][4][5] This technical guide provides a comprehensive overview of the biological role of (S)-3-HIB in metabolism, detailing its synthesis, signaling pathways, and the experimental methodologies used to elucidate its function, tailored for researchers, scientists, and drug development professionals.
Valine Catabolism and the Genesis of this compound
The synthesis of (S)-3-HIB is an integral part of the mitochondrial valine degradation pathway.[3][6] This multi-step enzymatic process begins with the transamination of valine to α-ketoisovalerate, followed by its oxidative decarboxylation to isobutyryl-CoA.[3] A series of subsequent reactions convert isobutyryl-CoA to (S)-3-hydroxyisobutyryl-CoA, which is then hydrolyzed by the enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) to yield (S)-3-HIB.[6][7] Unlike other intermediates in this pathway, 3-HIB can readily diffuse across the mitochondrial membrane into the cytoplasm and subsequently be released into circulation.[6]
Caption: Paracrine signaling of (S)-3-HIB in promoting fatty acid transport and insulin resistance.
Adipocyte Metabolism
Recent studies have also implicated 3-HIB as an adipokine that modulates the metabolism of both white and brown adipocytes. [5][7][8]During adipocyte differentiation, the utilization of BCAAs and the release of 3-HIB increase. [7][8]The addition of 3-HIB to adipocyte cultures has been shown to enhance fatty acid uptake. [7][8]Interestingly, 3-HIB appears to have divergent effects on mitochondrial respiration in different adipocyte subtypes, decreasing oxygen consumption in white adipocytes while increasing it in brown adipocytes. [7][8]
This compound in Metabolic Disease
Elevated circulating levels of 3-HIB have been consistently observed in individuals with insulin resistance, prediabetes, and overt T2D. [8][9][10]This strong association has positioned 3-HIB as a promising biomarker for early detection and risk stratification of these metabolic disorders. [9]
Quantitative Data on 3-HIB in Health and Disease
The following table summarizes representative quantitative data on plasma (S)-3-HIB concentrations in various metabolic states.
| Condition | Species | Mean Concentration (µM) | Fold Change vs. Control | Reference |
| Normal (fasting) | Rat | 28 | - | [11] |
| 48-h Starved | Rat | 42 | 1.5 | [11] |
| Mildly Diabetic | Rat | 112 | 4.0 | [11] |
| Severely Diabetic | Rat | 155 | 5.5 | [11] |
| Normal (fasting) | Human | 21 ± 2 | - | [12] |
| Diabetic (fasting) | Human | 38 ± 5 | 1.8 | [12] |
| 72-h Fasted | Human | 97 ± 4 | 4.6 | [12] |
| Basal (HECP) | Human | 35 ± 2 | - | [13] |
| HECP | Human | 14 ± 1 | 0.4 | [13] |
HECP: Hyperinsulinemic-euglycemic clamp procedure
Endothelial Dysfunction
Emerging evidence suggests a link between elevated 3-HIB and endothelial dysfunction, a key event in the pathogenesis of cardiovascular diseases. [14][15]While the precise mechanisms are still under investigation, it is hypothesized that the increased fatty acid flux and potential for lipotoxicity induced by 3-HIB could contribute to impaired nitric oxide (NO) bioavailability and increased oxidative stress in the endothelium. [16]
Experimental Protocols
The study of (S)-3-HIB's metabolic role relies on a variety of sophisticated experimental techniques.
Quantification of this compound
Accurate measurement of 3-HIB in biological fluids is crucial. The primary methods employed are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a gold-standard method for the quantification of small molecules like 3-HIB. [12][17]It involves the extraction of the analyte from the biological matrix, derivatization to increase its volatility, followed by separation on a gas chromatograph and detection by a mass spectrometer. [17]* Enzymatic Spectrophotometric Assay: This method utilizes the enzyme 3-hydroxyisobutyrate dehydrogenase (3-HIDH) to catalyze the conversion of 3-HIB to methylmalonate semialdehyde, with the concomitant reduction of NAD+ to NADH. [11]The increase in NADH is measured spectrophotometrically at 340 nm. [11]This assay is specific for the (S)-enantiomer. [11] Detailed Protocol: Enzymatic Spectrophotometric Assay for (S)-3-HIB [11]
-
Sample Preparation: Deproteinize plasma or serum samples by adding perchloric acid, followed by centrifugation. Neutralize the supernatant with potassium carbonate.
-
Reaction Mixture: Prepare a reaction buffer containing glycine, hydrazine, and NAD+.
-
Assay Procedure:
-
Add the prepared sample to the reaction mixture in a cuvette.
-
Measure the initial absorbance at 340 nm.
-
Initiate the reaction by adding a purified preparation of 3-hydroxyisobutyrate dehydrogenase.
-
Incubate at a controlled temperature (e.g., 25°C) until the reaction reaches completion (i.e., no further change in absorbance).
-
Measure the final absorbance at 340 nm.
-
-
Calculation: The concentration of (S)-3-HIB is calculated based on the change in absorbance and the molar extinction coefficient of NADH.
dot
Caption: Experimental workflow for the enzymatic spectrophotometric assay of (S)-3-HIB.
Fatty Acid Uptake Assays
To investigate the effect of 3-HIB on fatty acid transport, in vitro cell-based assays are commonly used. [1][18] Detailed Protocol: Conditioned Medium Fatty Acid Uptake Assay [1]
-
Cell Culture: Culture muscle cells (e.g., C2C12 myotubes) and endothelial cells (e.g., HUVECs) separately.
-
Conditioned Medium Preparation: Incubate muscle cells in a serum-free medium for a specified period to allow for the secretion of myokines, including 3-HIB. Collect this "conditioned medium."
-
Fatty Acid Uptake Assay:
-
Treat endothelial cells with the conditioned medium from the muscle cells.
-
Prepare a fatty acid uptake solution containing a fluorescently labeled fatty acid analog (e.g., BODIPY-C12) complexed to bovine serum albumin (BSA).
-
Remove the conditioned medium and add the fatty acid uptake solution to the endothelial cells.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Stop the uptake by washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and measure the intracellular fluorescence using a plate reader.
-
-
Data Analysis: Compare the fluorescence intensity of cells treated with conditioned medium to that of cells treated with control medium to determine the effect on fatty acid uptake.
Conclusion and Future Directions
This compound has transitioned from a simple metabolic intermediate to a recognized signaling molecule that provides a mechanistic link between BCAA metabolism, lipid homeostasis, and metabolic diseases. [1]Its role as a modulator of fatty acid transport and adipocyte function underscores its importance in the pathophysiology of insulin resistance and T2D. [7][18][8]The continued investigation of 3-HIB signaling pathways may unveil novel therapeutic targets for the prevention and treatment of metabolic disorders. Future research should focus on identifying the specific cell surface receptors for 3-HIB, further elucidating its downstream signaling cascades, and exploring the potential of targeting the HIBCH enzyme for therapeutic intervention. The development of highly specific and sensitive assays for 3-HIB will also be crucial for its validation as a routine clinical biomarker.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Hydroxyisobutyric acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Spectrophotometric enzymatic assay for S-3-hydroxyisobutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Contribution of 3-hydroxyisobutyrate to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alterations in 3-Hydroxyisobutyrate and FGF21 Metabolism Are Associated With Protein Ingestion-Induced Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Hyperuricemia and Endothelial Function: Is It a Simple Association or Do Gender Differences Play a Role in This Binomial? [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Elevated Plasma Levels of 3-Hydroxyisobutyric Acid Are Associated With Incident Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
(S)-3-hydroxyisobutyric acid as a valine catabolism intermediate
An In-depth Technical Guide on (S)-3-hydroxyisobutyric Acid as a Valine Catabolism Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The catabolism of the branched-chain amino acid (BCAA) valine is a critical metabolic pathway with implications for cellular energy homeostasis, insulin sensitivity, and lipid metabolism.[1] A key intermediate in this pathway, this compound (3-HIB), has emerged as a significant signaling molecule that modulates fatty acid uptake and transport in various tissues.[1][2][3] Dysregulation of valine metabolism and subsequent alterations in 3-HIB levels have been linked to metabolic disorders such as type 2 diabetes.[1][3][4] This technical guide provides a comprehensive overview of the enzymatic cascade responsible for the synthesis of 3-HIB from valine, details the regulatory mechanisms, presents quantitative data on metabolite concentrations, and offers detailed experimental protocols for the analysis of key components.
The Core Pathway: From Valine to Propionyl-CoA
The conversion of valine to propionyl-CoA is a multi-step enzymatic process that primarily occurs within the mitochondria.[5][6] The initial steps are shared with the other two BCAAs, leucine and isoleucine.[5][7]
-
Transamination: The pathway begins with the reversible transamination of L-valine to its corresponding α-keto acid, α-ketoisovalerate. This reaction is catalyzed by branched-chain aminotransferase (BCAT), which exists in both cytosolic (BCAT1) and mitochondrial (BCAT2) isoforms.[8][9]
-
Oxidative Decarboxylation: The subsequent irreversible step is the oxidative decarboxylation of α-ketoisovalerate to isobutyryl-CoA, catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[7][8][9] This is a key regulatory point in the pathway.[1]
-
Dehydrogenation: Isobutyryl-CoA is then dehydrogenated to methacrylyl-CoA by isobutyryl-CoA dehydrogenase.[5][10]
-
Hydration: Methacrylyl-CoA is hydrated by enoyl-CoA hydratase (also known as crotonase) to form 3-hydroxyisobutyryl-CoA.[9][11]
-
CoA Hydrolysis: In a step unique to valine metabolism, the coenzyme A is removed from 3-hydroxyisobutyryl-CoA by 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) to yield the diffusible molecule This compound (3-HIB) .[9]
-
Oxidation: 3-HIB is then oxidized by the NAD+-dependent mitochondrial enzyme 3-hydroxyisobutyrate dehydrogenase (HIBADH) to form methylmalonate semialdehyde.[9][12][13]
-
Final Conversion: Methylmalonate semialdehyde is subsequently converted to propionyl-CoA, which can then be converted to succinyl-CoA and enter the Krebs cycle.[7][14][15][16][17][18]
Quantitative Data
Alterations in valine catabolism are reflected in the circulating concentrations of its intermediates. 3-HIB levels, in particular, have been shown to vary in different metabolic states.
| Analyte | Condition | Concentration (μM) | Subjects | Reference |
| This compound | Normal (Overnight Fast) | 28 | Rats | [19] |
| 48-hour Starvation | 42 | Rats | [19] | |
| Mild Diabetes | 112 | Rats | [19] | |
| Severe Diabetes | 155 | Rats | [19] | |
| This compound | Normal (Overnight Fast) | 21 ± 2 | Humans | [20] |
| Diabetes (Overnight Fast) | 38 ± 5 | Humans | [20] | |
| 72-hour Fasting | 97 ± 4 | Humans | [20] |
| Kinetic Parameter | Valine | Leucine | Unit | Reference |
| Carbon Flux | 80.3 ± 1.2 | 86.6 ± 2.0 | μmol kg⁻¹h⁻¹ | [21] |
| Oxidation Rate | 11.8 ± 0.6 | 15.9 ± 1.1 | μmol kg⁻¹h⁻¹ | [21][22] |
| Deamination | 84.0 ± 3.5 | 103.0 ± 6.5 | μmol kg⁻¹h⁻¹ | [21][22] |
| Reamination | 72.2 ± 3.3 | 87.1 ± 7.5 | μmol kg⁻¹h⁻¹ | [21][22] |
Signaling Role of this compound
Recent research has identified 3-HIB as a myokine—a signaling molecule secreted by muscle cells—that plays a paracrine role in regulating fatty acid metabolism.[1][3] Elevated 3-HIB secretion from muscle, often a consequence of impaired BCAA catabolism, promotes the transport and uptake of fatty acids into endothelial cells.[2][3] This increased lipid accumulation in tissues like skeletal muscle is linked to the development of insulin resistance.[2][3]
Experimental Protocols & Analytical Methods
Quantification of this compound
Accurate measurement of 3-HIB is crucial for studying its metabolic role. Two primary methods are widely used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for quantifying 3-HIB in biological fluids like plasma and urine.[20] It allows for the separation of 3-HIB from other isomers and related metabolites.
-
Enzymatic Spectrophotometric Assay: This method provides a functional measurement of S-3-HIB concentration based on the activity of HIBADH.[19]
Protocol: Spectrophotometric End-Point Assay for S-3-HIB [19]
This protocol is adapted from Rougraff et al. (1990). It measures the production of NADH, which absorbs light at 340 nm, resulting from the HIBADH-catalyzed oxidation of S-3-HIB.
A. Reagents and Buffers:
-
Assay Buffer: 100 mM Tris-HCl, pH 9.0, containing 5 mM EDTA.
-
NAD+ Solution: 20 mM NAD+ in Assay Buffer.
-
HIBADH Enzyme: Purified 3-hydroxyisobutyrate dehydrogenase (EC 1.1.1.31) from rabbit liver or a recombinant source.
-
Sample: Deproteinized plasma, serum, or tissue extract.
B. Procedure:
-
Prepare the reaction mixture in a 1 mL cuvette by combining:
-
800 µL Assay Buffer
-
100 µL NAD+ Solution
-
100 µL of the biological sample (or standard).
-
-
Mix thoroughly by inversion and incubate at 37°C for 5 minutes.
-
Measure the initial absorbance at 340 nm (A_initial).
-
Initiate the reaction by adding a small, non-rate-limiting amount of HIBADH enzyme.
-
Mix immediately and monitor the increase in absorbance at 340 nm until the reaction reaches completion (a stable plateau is observed, typically 15-30 minutes).
-
Record the final absorbance (A_final).
-
Calculate the change in absorbance (ΔA = A_final - A_initial).
-
Determine the concentration of S-3-HIB in the sample using a standard curve prepared with known concentrations of S-3-HIB and the Beer-Lambert law (Extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Enzyme Activity Assay for HIBADH
Measuring the activity of HIBADH is essential for diagnosing related metabolic disorders and for basic research.
Protocol: HIBADH Activity Assay
This protocol measures the initial rate of NADH formation.
-
Reaction Setup: Prepare a reaction mixture in a temperature-controlled cuvette (37°C) containing Assay Buffer (100 mM Tris-HCl, pH 9.0), 2 mM NAD+, and the enzyme source (e.g., mitochondrial lysate).
-
Initiation: Start the reaction by adding the substrate, S-3-hydroxyisobutyric acid, to a final concentration of 1-5 mM.
-
Measurement: Immediately record the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Enzyme activity is typically expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
Clinical and Pathophysiological Relevance
-
Inborn Errors of Metabolism: A deficiency in the HIBADH enzyme, caused by mutations in the HIBADH gene, leads to 3-hydroxyisobutyric aciduria.[13][23][24] This rare disorder results in the accumulation and urinary excretion of 3-HIB.[23][24] While the clinical phenotype can be variable, it may include dysmorphic features and delayed motor development.[24][25]
-
Insulin Resistance and Type 2 Diabetes: Elevated plasma levels of 3-HIB are associated with obesity and an increased risk of developing type 2 diabetes.[3][4] As a signaling molecule, 3-HIB's role in promoting fatty acid uptake provides a mechanistic link between dysregulated BCAA metabolism and the pathogenesis of insulin resistance.[2][3]
-
Mitochondrial Function: High concentrations of 3-HIB have been shown to inhibit key enzymes involved in energy metabolism and may impair mitochondrial function, specifically by reducing the activity of respiratory chain complex I-III.[25][26]
Conclusion
This compound is not merely an intermediate in the valine degradation pathway but a bioactive molecule with significant regulatory functions. It stands at the crossroads of amino acid catabolism, energy homeostasis, and lipid metabolism. Its role as a paracrine signaling factor linking muscle BCAA metabolism to systemic insulin sensitivity makes it a molecule of high interest for researchers in metabolism, diabetes, and drug development. The methodologies outlined in this guide provide a framework for the accurate quantification and further investigation of this pathway and its components.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Elevated Plasma Levels of 3-Hydroxyisobutyric Acid Are Associated With Incident Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. valine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L-valine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. The valine catabolic pathway in human liver: effect of cirrhosis on enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-hydroxyisobutyrate dehydrogenase - Wikipedia [en.wikipedia.org]
- 13. genecards.org [genecards.org]
- 14. Major pathway of the conversion of propionyl-CoA into succinyl-CoA in human cells [pfocr.wikipathways.org]
- 15. Figure 1. [Major pathway of the conversion...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medlink.com [medlink.com]
- 18. Propionic Acid Pathway Mnemonic for USMLE [pixorize.com]
- 19. Spectrophotometric enzymatic assay for S-3-hydroxyisobutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Contribution of 3-hydroxyisobutyrate to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Regulation of valine metabolism in man: a stable isotope study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Regulation of valine metabolism in man: a stable isotope study. | Semantic Scholar [semanticscholar.org]
- 23. 3-Hydroxyisobutyrate dehydrogenase (HIBADH) deficiency-A novel disorder of valine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pub.h-brs.de [pub.h-brs.de]
- 25. Evidence that 3-hydroxyisobutyric acid inhibits key enzymes of energy metabolism in cerebral cortex of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. hmdb.ca [hmdb.ca]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Endogenous Synthesis of (S)-3-Hydroxyisobutyric Acid
Introduction
This compound (3-HIB) is a crucial catabolic intermediate of the branched-chain amino acid (BCAA) L-valine.[1][2] Long considered merely a metabolic byproduct, recent research has illuminated its role as a significant bioactive signaling molecule.[1][2] Termed a "myokine" or "adipokine," 3-HIB is secreted by muscle and fat cells and acts as a paracrine and endocrine signal.[2] Elevated circulating levels of 3-HIB are strongly correlated with insulin resistance, type 2 diabetes, and obesity.[1][3] Mechanistically, it stimulates the transport of fatty acids into muscle and other tissues, directly linking BCAA metabolism to lipid homeostasis and metabolic dysregulation.[1] Understanding the biochemical pathways, regulatory control points, and physiological actions of 3-HIB is critical for developing novel therapeutic strategies targeting metabolic diseases. This technical guide provides a comprehensive overview of the endogenous synthesis of 3-HIB, its downstream signaling effects, quantitative physiological data, and detailed experimental protocols for its study.
Core Biochemical Pathway: From Valine to this compound
The synthesis of this compound is a multi-step enzymatic process that occurs primarily within the mitochondria of various tissues, with skeletal muscle being a major site of BCAA catabolism.[2]
The pathway proceeds as follows:
-
Transamination of Valine: The pathway begins with the reversible transamination of L-valine to its corresponding α-keto acid, α-ketoisovalerate (KIV). This reaction is catalyzed by branched-chain aminotransferases (BCAT), which exist in both cytosolic (BCAT1) and mitochondrial (BCAT2) isoforms.[2]
-
Oxidative Decarboxylation: In an irreversible step, KIV is oxidatively decarboxylated to form isobutyryl-CoA. This is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a critical regulatory point in BCAA catabolism.[2]
-
Dehydrogenation: Isobutyryl-CoA is then dehydrogenated to methacrylyl-CoA by the enzyme isobutyryl-CoA dehydrogenase (IBD).[1]
-
Hydration: Methacrylyl-CoA is hydrated to form 3-hydroxyisobutyryl-CoA. This reaction is catalyzed by enoyl-CoA hydratase, also known as crotonase (ECHS1).[1][4]
-
Hydrolysis to Free 3-HIB: In the final and rate-limiting step for the production of free, exportable 3-HIB, the CoA ester is cleaved from 3-hydroxyisobutyryl-CoA. This hydrolysis reaction is catalyzed by 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), yielding this compound.[1][4]
Once formed, 3-HIB can be further metabolized or transported out of the mitochondria and the cell to act as a signaling molecule.[4]
Signaling Role in Metabolic Regulation
3-HIB functions as a paracrine signaling molecule, particularly influencing fatty acid transport and contributing to insulin resistance.
-
Paracrine Action on Endothelial Cells: Secreted from muscle or fat cells, 3-HIB acts on nearby vascular endothelial cells. This stimulates the transport of fatty acids across the endothelial barrier, a process thought to involve fatty acid transport proteins such as FATP3 and FATP4.[5]
-
Induction of Insulin Resistance: The increased delivery of fatty acids to tissues like skeletal muscle leads to the accumulation of intracellular lipids (e.g., diacylglycerols).[5][6] These lipid species can interfere with the insulin signaling cascade, notably by inhibiting the PI3K/Akt pathway.[7][8] This impairment leads to reduced translocation of the glucose transporter GLUT4 to the cell membrane, resulting in decreased glucose uptake and systemic insulin resistance.[7][9]
Quantitative Data: Plasma Concentrations of 3-Hydroxyisobutyric Acid
The circulating levels of 3-HIB in human plasma vary significantly with metabolic status, making it a potential biomarker for metabolic disease.
| Subject Group | Condition | Plasma 3-HIB Concentration (µmol/L) | Reference(s) |
| Normal Individuals | Overnight Fasted | 21 ± 2 | [10][11][12] |
| Normal Individuals | Postabsorptive | ~33% of 3-hydroxybutyrate concentration | [10][12] |
| Normal Individuals | 72-hour Fast | 97 ± 4 | [10][12] |
| Individuals with Type 1 Diabetes | Fasting | 20 - 100 | [3] |
| Diabetic Subjects | Overnight Fasted | 38 ± 5 | [10][12] |
| Diabetic Subjects | Postabsorptive | ~17% of 3-hydroxybutyrate concentration | [10][12] |
Experimental Protocols
Accurate quantification of 3-HIB and assessment of its metabolic effects are crucial for research. The following are detailed protocols for key experimental procedures.
Protocol 1: Quantification of 3-HIB in Human Plasma by LC-MS/MS
This method offers high sensitivity and specificity for the direct quantification of 3-HIB.[7][8]
1. Materials and Reagents:
-
3-Hydroxyisobutyrate (≥98% purity)
-
Stable isotope-labeled internal standard (IS), e.g., 3-Hydroxyisobutyrate-d6
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid
-
Human plasma (K2-EDTA)
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard (e.g., to a final concentration of 10 µM).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
3. LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) or a HILIC column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for 3-HIB (e.g., precursor ion m/z 103 to a specific product ion) and the internal standard for highly selective quantification.
4. Data Analysis:
-
Generate a calibration curve using known concentrations of 3-HIB standards.
-
Quantify 3-HIB in plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: 3-Hydroxyisobutyrate Dehydrogenase (HIBADH) Enzyme Activity Assay
This spectrophotometric assay measures the activity of HIBADH by monitoring the production of NADH.[13]
1. Materials and Reagents:
-
Reaction Buffer: 25 mM ammonium chloride/ammonium hydroxide, pH 10.0
-
10 mM NAD+ solution
-
10 mM DTT solution
-
20 mM (S)-3-hydroxyisobutyrate solution
-
Enzyme source (e.g., tissue homogenate, purified protein)
-
Spectrophotometer capable of reading at 340 nm
2. Assay Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
Reaction Buffer
-
1 mM NAD+ (final concentration)
-
1 mM DTT (final concentration)
-
-
Add the enzyme source to the cuvette and mix gently.
-
Initiate the reaction by adding 2 mM (S)-3-hydroxyisobutyrate (final concentration).
-
Immediately begin monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) for several minutes.
3. Calculation of Activity:
-
Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the reaction curve.
-
Calculate the enzyme activity using the Beer-Lambert law and the molar absorptivity of NADH at 340 nm (ε = 6220 M⁻¹cm⁻¹).
-
One unit of activity is defined as the amount of enzyme that catalyzes the production of 1 µmol of NADH per minute under the specified conditions.
Protocol 3: Conditioned Medium Fatty Acid Uptake Assay
This cell-based assay assesses the paracrine effect of secreted factors, like 3-HIB, on the uptake of fatty acids by endothelial cells.[5]
1. Materials and Reagents:
-
Muscle cells (e.g., C2C12 myotubes) or Adipocytes
-
Endothelial cells (e.g., HUVECs)
-
Cell culture media and supplements
-
Fluorescently-labeled fatty acid analog (e.g., BODIPY™ FL C16)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Fluorescence plate reader
2. Experimental Procedure:
-
Prepare Conditioned Medium: Culture muscle cells or adipocytes to confluence. Replace the medium with a serum-free medium and incubate for 24-48 hours to collect the "conditioned medium" containing secreted factors like 3-HIB.
-
Treat Endothelial Cells: Culture endothelial cells in a multi-well plate. Replace the growth medium with the collected conditioned medium (or control medium) and incubate for a specified period (e.g., 4-24 hours).
-
Fatty Acid Uptake:
-
Prepare a solution of the fluorescent fatty acid analog complexed with BSA in a suitable buffer.
-
Wash the treated endothelial cells with warm PBS.
-
Add the fluorescent fatty acid solution to the cells and incubate for a short period (e.g., 5-15 minutes).
-
Stop the uptake by washing the cells multiple times with ice-cold PBS.
-
-
Quantification:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the intracellular fluorescence using a plate reader (excitation/emission appropriate for the fluorophore).
-
Normalize the fluorescence signal to the total protein content of each well.
-
Conclusion
This compound, a key catabolite of valine, has emerged as a critical signaling molecule that mechanistically links branched-chain amino acid metabolism with systemic lipid homeostasis and insulin sensitivity. The enzymatic pathway for its synthesis, primarily regulated by the BCKDH and HIBCH enzymes, represents a significant control point. Its function as a paracrine factor that stimulates fatty acid transport provides a direct explanation for the long-observed association between elevated BCAAs and the pathogenesis of insulin resistance. The detailed methodologies provided herein offer a robust framework for researchers to investigate the role of 3-HIB in metabolic diseases, paving the way for the identification of new biomarkers and the development of novel therapeutic interventions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Actions of chronic physiological 3-hydroxyisobuterate treatment on mitochondrial metabolism and insulin signaling in myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Contribution of 3-hydroxyisobutyrate to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of 3-hydroxyisobutyrate dehydrogenase, HIBADH, as a sperm-motility marker - PMC [pmc.ncbi.nlm.nih.gov]
(S)-3-Hydroxyisobutyric Acid: A Key Metabolic Link Between Branched-Chain Amino Acids and Metabolic Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-hydroxyisobutyric acid (S-3-HIB), a catabolic intermediate of the branched-chain amino acid (BCAA) valine, has emerged as a critical signaling molecule in metabolic regulation.[1][2] Initially viewed as a simple metabolic byproduct, recent evidence has illuminated its role as a paracrine factor that modulates fatty acid uptake and transport, thereby linking BCAA metabolism to the pathogenesis of insulin resistance and type 2 diabetes.[2][3] Dysregulation of valine catabolism and consequent alterations in S-3-HIB levels are now recognized as significant contributors to metabolic diseases.[1][4] This technical guide provides a comprehensive overview of the enzymatic cascade responsible for S-3-HIB synthesis, the regulatory mechanisms governing this pathway, and its downstream signaling effects. Detailed experimental protocols for the analysis of key components and quantitative data on metabolite concentrations are presented to facilitate further investigation into this important metabolic nexus.
The Metabolic Pathway: From Valine to this compound
The conversion of the essential amino acid valine to S-3-HIB is a multi-step enzymatic process that primarily occurs within the mitochondria of various tissues, with skeletal muscle being a major site of BCAA catabolism.[1] The initial steps are common to all three BCAAs (leucine, isoleucine, and valine).
The pathway begins with the reversible transamination of valine to its corresponding α-keto acid, α-ketoisovalerate (KIV), a reaction catalyzed by branched-chain aminotransferases (BCAT), which exist in both cytosolic (BCAT1) and mitochondrial (BCAT2) isoforms.[1][5] The subsequent irreversible step is the oxidative decarboxylation of KIV to isobutyryl-CoA, which is carried out by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[1][5]
From isobutyryl-CoA, a series of reactions unique to valine catabolism leads to the formation of S-3-HIB. Isobutyryl-CoA is first dehydrogenated to methacrylyl-CoA by isobutyryl-CoA dehydrogenase.[6] Methacrylyl-CoA is then hydrated by enoyl-CoA hydratase (crotonase) to form 3-hydroxyisobutyryl-CoA.[6] In a distinctive step, the CoA moiety is removed from 3-hydroxyisobutyryl-CoA by the enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), yielding this compound.[2][6] This free S-3-HIB can then be transported out of the mitochondria and the cell.[6] Subsequently, S-3-HIB is oxidized to methylmalonate semialdehyde by 3-hydroxyisobutyrate dehydrogenase (HIBADH).[7][8]
Figure 1: Enzymatic pathway of (S)-3-hydroxyisobutyrate synthesis from valine.
Regulation of the Pathway
The synthesis of S-3-HIB is tightly regulated, primarily at the level of the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[1] The activity of this complex is controlled by a phosphorylation/dephosphorylation cycle.[1] BCKDH kinase (BCKDK) phosphorylates and inactivates the complex, thereby reducing the catabolism of BCAAs.[1][9] Conversely, BCKDH phosphatase (PPM1K) dephosphorylates and activates the complex, promoting BCAA breakdown.[1][10] The transcriptional coactivator PGC-1α has been shown to induce the expression of nearly every enzyme involved in BCAA catabolism, including those in the valine degradation pathway leading to S-3-HIB.[2]
This compound as a Signaling Molecule
Beyond its role as a metabolic intermediate, S-3-HIB functions as a paracrine signaling molecule, particularly in the context of skeletal muscle and the vascular endothelium.[2][3] Secreted from muscle cells, S-3-HIB acts on adjacent endothelial cells to stimulate the transport of fatty acids across the endothelial barrier.[2][11] This process is thought to involve the upregulation or activation of fatty acid transport proteins.[3] The increased trans-endothelial flux of fatty acids leads to their greater uptake by skeletal muscle, which can result in lipid accumulation and contribute to the development of insulin resistance.[2][12]
Figure 2: Paracrine signaling role of (S)-3-hydroxyisobutyrate.
Quantitative Data
Elevated circulating levels of S-3-HIB are associated with obesity, insulin resistance, and an increased risk of developing type 2 diabetes.[4][11][13] The following tables summarize quantitative data from studies comparing S-3-HIB concentrations in various metabolic states.
Table 1: Plasma this compound Concentrations in Human Subjects
| Condition | (S)-3-HIB Concentration (µM) | Reference |
| Normal (overnight fasted) | 28 | [14] |
| 48-hour starved | 42 | [14] |
| Mildly diabetic rats | 112 | [14] |
| Severely diabetic rats | 155 | [14] |
| Normal (overnight fasted) | 21 ± 2 | [15] |
| Diabetic subjects | 38 ± 5 | [15] |
| 72-hour fasted | 97 ± 4 | [15] |
Table 2: Association of Plasma (S)-3-HIB with Metabolic Parameters
| Study Population | Finding | Reference |
| EPIC-Norfolk study | Increased plasma S-3-HIB is a marker for future risk of T2D. | [11][13] |
| HUSK Cohort (n=4,942) | Circulating S-3-HIB is elevated in hyperglycemia and established T2D. | [4][16] |
| Multiple cohorts | Positive correlation between circulating S-3-HIB and HOMA2-IR. | [4] |
Experimental Protocols
The accurate quantification of S-3-HIB and the characterization of its metabolic pathway are essential for research in this field. Below are outlines of key experimental methodologies.
Quantification of this compound
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used method for the precise and sensitive measurement of S-3-HIB in biological fluids.[15]
-
Sample Preparation:
-
Protein Precipitation: To 50 µL of plasma, add an appropriate volume of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Derivatization: Evaporate the supernatant to dryness and derivatize the sample to increase the volatility of S-3-HIB for GC analysis. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the metabolites on a suitable capillary column.
-
Detect and quantify the derivatized S-3-HIB using mass spectrometry, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Use a stable isotope-labeled internal standard of S-3-HIB for accurate quantification.
-
B. Enzymatic Spectrophotometric Assay
This method provides a more accessible alternative to GC-MS for the quantification of S-3-HIB.[14]
-
Principle: The assay measures the production of NADH at 340 nm following the reaction of S-3-HIB with 3-hydroxyisobutyrate dehydrogenase.[14]
-
Procedure:
-
Prepare a reaction mixture containing buffer, NAD+, and the biological sample.
-
Initiate the reaction by adding 3-hydroxyisobutyrate dehydrogenase.
-
Monitor the increase in absorbance at 340 nm, which is proportional to the concentration of S-3-HIB.
-
Run standards of known S-3-HIB concentrations to generate a standard curve for quantification.
-
Cell-Based Assays for Fatty Acid Uptake
To investigate the functional effects of S-3-HIB on fatty acid transport, cell-based assays using endothelial cells (e.g., HUVECs) are employed.[3][11]
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or other relevant endothelial cell lines to confluence.
-
Conditioned Medium Preparation:
-
Culture muscle cells (e.g., C2C12 myotubes) and collect the conditioned medium.
-
Alternatively, treat standard culture medium with known concentrations of S-3-HIB.
-
-
Fatty Acid Uptake Assay:
-
Treat the endothelial cells with the conditioned medium or S-3-HIB-containing medium for a specified period.
-
Incubate the cells with a fluorescently labeled fatty acid analog (e.g., BODIPY-C12).
-
Wash the cells to remove excess fluorescent probe.
-
Lyse the cells and measure the intracellular fluorescence using a plate reader to quantify fatty acid uptake.
-
Figure 3: General experimental workflows for (S)-3-HIB analysis.
Pathophysiological Significance and Future Directions
The discovery of S-3-HIB as a signaling metabolite has provided a crucial mechanistic link between elevated BCAA levels and metabolic diseases.[3] It is now understood that S-3-HIB is not merely a biomarker but an active participant in the pathophysiology of insulin resistance.[16] High levels of S-3-HIB, potentially resulting from increased BCAA intake or dysregulated BCAA catabolism, can promote lipid accumulation in non-adipose tissues like skeletal muscle, a condition known as lipotoxicity, which is a key driver of insulin resistance.[2][12]
Furthermore, genetic disorders affecting the valine catabolic pathway, such as 3-hydroxyisobutyric aciduria, which results from a deficiency in 3-hydroxyisobutyryl-CoA hydrolase or 3-hydroxyisobutyrate dehydrogenase, can lead to the accumulation of S-3-HIB and severe neurological and metabolic complications.[17][18][19]
The elucidation of the S-3-HIB pathway and its signaling functions opens new avenues for therapeutic intervention. Targeting the enzymes involved in S-3-HIB synthesis or its downstream signaling pathways could represent novel strategies for the treatment and prevention of insulin resistance and type 2 diabetes. Further research is warranted to fully understand the regulation of S-3-HIB secretion and its precise molecular targets in endothelial and other cell types.
Conclusion
This compound stands at the intersection of amino acid metabolism and lipid homeostasis. Its role as a myokine that links valine catabolism to fatty acid transport and insulin resistance has reshaped our understanding of the metabolic consequences of altered BCAA metabolism. The methodologies and data presented in this guide provide a framework for the continued investigation of this fascinating molecule and its potential as a therapeutic target in metabolic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. A branched chain amino acid metabolite drives vascular transport of fat and causes insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Showing Compound this compound (FDB021877) - FooDB [foodb.ca]
- 8. Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Elevated Plasma Levels of 3-Hydroxyisobutyric Acid Are Associated With Incident Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Elevated Plasma Levels of 3-Hydroxyisobutyric Acid Are Associated With Incident Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Spectrophotometric enzymatic assay for S-3-hydroxyisobutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Contribution of 3-hydroxyisobutyrate to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. hmdb.ca [hmdb.ca]
- 18. Evidence that 3-hydroxyisobutyric acid inhibits key enzymes of energy metabolism in cerebral cortex of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 3-Hydroxyisobutyric acid dehydrogenase deficiency: Expanding the clinical spectrum and quantitation of D- and L-3-Hydroxyisobutyric acid by an LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-3-hydroxyisobutyric acid as a potential biomarker for metabolic diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
(S)-3-hydroxyisobutyric acid (3-HIB) is a catabolic intermediate of the branched-chain amino acid (BCAA) valine. For years, elevated levels of BCAAs have been linked to insulin resistance and an increased risk of developing type 2 diabetes (T2D), but the underlying molecular mechanisms remained unclear. Recent research has identified 3-HIB not merely as a metabolic byproduct, but as a bioactive signaling molecule, or "myokine," that plays a significant role in intercellular communication and the regulation of lipid metabolism. Accumulating evidence shows that circulating 3-HIB is elevated in individuals with hyperglycemia, insulin resistance, and established T2D, positioning it as a promising and clinically relevant biomarker for the early detection, stratification, and therapeutic monitoring of metabolic diseases.
This technical guide provides a comprehensive overview of 3-HIB, detailing its synthesis, signaling pathways, and quantitative association with metabolic diseases. It includes detailed experimental protocols and visualizations to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
The Valine Catabolism Pathway and 3-HIB Synthesis
The conversion of valine to 3-HIB is a multi-step enzymatic process that occurs primarily within the mitochondria of tissues like skeletal muscle. The pathway begins with the transamination of valine to α-ketoisovalerate (KIV), followed by the irreversible oxidative decarboxylation of KIV to isobutyryl-CoA. Isobutyryl-CoA undergoes further enzymatic conversions to 3-hydroxyisobutyryl-CoA. In a unique step in valine metabolism, the enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) hydrolyzes the CoA ester, releasing free this compound. This free 3-HIB can then be transported out of the mitochondria and secreted from the cell to act as a signaling molecule.
Signaling Mechanism of 3-HIB in Metabolic Regulation
A key breakthrough was the discovery that 3-HIB, secreted by muscle cells, acts as a paracrine signaling molecule on adjacent endothelial cells. This signaling stimulates the transport of fatty acids across the endothelial barrier. The increased availability of fatty acids leads to greater uptake and accumulation of lipids within skeletal muscle. This intramuscular lipid accumulation is a well-established contributor to the development of insulin resistance by impairing insulin signaling pathways. Therefore, 3-HIB provides a direct mechanistic link between BCAA metabolism and lipid-induced insulin resistance.
Quantitative Data: 3-HIB as a Clinical Biomarker
Multiple clinical studies have demonstrated a strong, positive association between circulating 3-HIB concentrations and metabolic disease states. Levels of 3-HIB are significantly higher in individuals with hyperglycemia and diagnosed T2D compared to normoglycemic individuals. Furthermore, 3-HIB correlates with the Homeostatic Model Assessment of Insulin Resistance (HOMA2-IR) and Body Mass Index (BMI).
Table 1: Plasma this compound Concentrations in Different Metabolic States
| Cohort/Condition | 3-HIB Concentration (μmol/L) | Key Findings | Reference(s) |
|---|---|---|---|
| Normal Subjects | |||
| Overnight Fasted | 21 ± 2 | Baseline for healthy individuals. | |
| Overnight Fasted | 28 | Baseline for normal rats. | |
| Diabetic Subjects | |||
| Overnight Fasted | 38 ± 5 | Significantly higher than normal subjects. | |
| Mildly Diabetic Rats | 112 | Markedly elevated in diabetic state. | |
| Severely Diabetic Rats | 155 | Concentration increases with diabetes severity. | |
| Other Conditions | |||
| 72-hour Fasted Subjects | 97 ± 4 | Fasting increases 3-HIB levels. | |
| 48-hour Starved Rats | 42 | Fasting increases 3-HIB levels. | |
| Large Population Cohort (n=4,942) | |||
| Normoglycemia | Baseline (z-score) | Reference group. | |
| Hyperglycemia | z-score: 0.45 | Elevated levels in hyperglycemic state. |
| Type 2 Diabetes | z-score: 0.87 | Highest levels in diagnosed T2D. | |
Table 2: Correlation of Circulating 3-HIB with Key Metabolic Parameters
| Parameter | Correlation with 3-HIB | Significance | Reference(s) |
|---|---|---|---|
| HOMA2-IR | Positive | Strong link to insulin resistance. | |
| BMI | Positive | Associated with obesity. | |
| Plasma Glucose | Positive | Stronger correlation than valine. | |
| HDL-Cholesterol | Inverse | Associated with dyslipidemia. |
| C-Peptide | Positive | Reflects insulin production. | |
3-HIB and Mitochondrial Function
The effects of 3-HIB on mitochondrial function are complex and tissue-dependent. In adipocytes, 3-HIB differentially regulates mitochondrial oxygen consumption and the generation of reactive oxygen species (ROS).
-
White Adipose Tissue (WAT): 3-HIB treatment decreases mitochondrial oxygen consumption and ROS generation.
-
Brown Adipose Tissue (BAT): In contrast, 3-HIB treatment increases mitochondrial oxygen consumption and ROS generation in brown adipocytes.
These findings suggest that 3-HIB is a novel regulator of adipocyte-specific functions, potentially influencing energy expenditure and storage in different fat depots. In cultured myotubes, chronic physiological concentrations of 3-HIB were found to increase peak oxygen consumption, while supraphysiological levels suppressed mitochondrial metabolism. However, both physiological and supraphysiological concentrations reduced insulin-stimulated Akt phosphorylation, supporting a role for 3-HIB in promoting muscle insulin resistance.
Experimental Protocols
Quantification of 3-HIB in Biological Samples (LC-MS/MS)
This protocol provides a robust method for accurately quantifying 3-HIB in human plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
a. Sample Preparation (Protein Precipitation):
-
Thaw plasma or serum samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma/serum sample.
-
Add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated 3-HIB) to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to ensure complete protein precipitation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or HPLC vial for analysis.
b. Liquid Chromatography:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from low to high organic phase (e.g., 5% to 95% Mobile Phase B) is used to elute 3-HIB and separate it from other metabolites.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
c. Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for 3-HIB and its internal standard are monitored (e.g., for 3-HIB, m/z 103 -> 57).
-
Data Analysis: A standard curve is generated using known concentrations of 3-HIB to quantify the amount in the biological samples.
Cellular Fatty Acid Uptake Assay
This assay measures the effect of 3-HIB on the uptake of fatty acids into cultured cells, such as human umbilical vein endothelial cells (HUVECs) or myotubes.
-
Cell Culture: Plate cells (e.g., HUVECs) in a multi-well plate (e.g., 96-well) and grow to confluence.
-
Conditioned Medium (Optional): To test secreted factors, culture muscle cells, collect the conditioned medium, and apply it to the endothelial cells. Alternatively, treat cells directly with known concentrations of 3-HIB.
-
Treatment: Starve cells in serum-free medium for 2-4 hours. Treat the cells with 3-HIB (or conditioned medium) for a specified period (e.g., 4-24 hours).
-
Fatty Acid Incubation: Prepare a fatty acid uptake solution containing a fluorescently-labeled fatty acid analog (e.g., Bodipy FL C16) complexed to fatty acid-free Bovine Serum Albumin (BSA).
-
Remove the treatment medium and add the fatty acid uptake solution to the cells.
Physiological Concentrations of (S)-3-Hydroxyisobutyric Acid in Plasma: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(S)-3-Hydroxyisobutyric acid (3-HIB) , a catabolic intermediate of the branched-chain amino acid valine, has emerged as a significant biomarker and signaling molecule in metabolic regulation.[1] Elevated plasma concentrations of 3-HIB are associated with insulin resistance, type 2 diabetes, and obesity.[2][3] This guide provides a comprehensive overview of the physiological concentrations of this compound in human plasma, detailed experimental protocols for its quantification, and a description of its metabolic and signaling pathways.
Data Presentation: Plasma Concentrations of this compound
The circulating levels of this compound vary depending on the metabolic state of the individual. The following table summarizes quantitative data from various studies on human plasma concentrations.
| Health Status | Concentration (µM) | Subjects | Analytical Method | Reference |
| Normal (overnight fasted) | 21 ± 2 | Adults | Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS) | [4] |
| Normal | Median: 8.88 (IQR: 6.66-12.01) | 490 patients without diabetes | Not specified | [5] |
| Normal (Children) | 20.0 (Range: 4.0-48.0) | Children (1-13 years old) | Not specified | [6] |
| Diabetic | 38 ± 5 | Adults | Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS) | [4][7] |
| Diabetic | Median: 10.97 (IQR: 8.88-14.45) | 294 patients with diabetes | Not specified | [5] |
| 72-hour fasted | 97 ± 4 | Adults | Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS) | [4] |
Metabolic and Signaling Pathways
This compound is a product of the mitochondrial catabolism of valine.[8] It is not merely a metabolic intermediate but also functions as a paracrine signaling molecule, secreted by muscle cells, that can influence fatty acid uptake in endothelial cells, potentially contributing to insulin resistance.[9]
Valine Catabolism to this compound
The conversion of valine to this compound involves a series of enzymatic reactions primarily occurring in the mitochondria.
Proposed Signaling Pathway of this compound in Insulin Resistance
Elevated levels of 3-HIB secreted from muscle cells are thought to act on endothelial cells to increase the transport of fatty acids into the muscle. This accumulation of intracellular lipids can interfere with insulin signaling, leading to insulin resistance.
Experimental Protocols
Accurate quantification of this compound in plasma is predominantly achieved through mass spectrometry-based methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow for Plasma Analysis
The general workflow for the analysis of 3-HIB in plasma involves several key steps, from sample preparation to data analysis.
Detailed Methodology for LC-MS/MS Analysis
This protocol is based on established methods for the quantification of small polar metabolites in plasma.
1. Materials and Reagents:
-
This compound standard
-
Stable isotope-labeled internal standard (e.g., this compound-d6)
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid
-
Human plasma (K2-EDTA)
2. Sample Preparation:
-
To 100 µL of plasma, add the internal standard.
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.[1]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[1]
3. LC-MS/MS Analysis:
-
Liquid Chromatograph: Utilize a reverse-phase C18 column or a HILIC column for separation.
-
Mobile Phase: A typical mobile phase consists of a gradient of water and acetonitrile, both containing 0.1% formic acid to aid in ionization.
-
Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for sensitive and specific detection.
Detailed Methodology for GC-MS Analysis
This protocol involves a derivatization step to increase the volatility of 3-HIB for gas chromatography.
1. Materials and Reagents:
-
This compound standard
-
Stable isotope-labeled internal standard
-
Methanol, Pyridine
-
Methoxyamine hydrochloride
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)
-
Human plasma
2. Sample Preparation:
-
To 100 µL of plasma, add the internal standard.
-
Precipitate proteins by adding 400 µL of ice-cold methanol.[1]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness.
3. Derivatization:
-
To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 60°C for 30 minutes to protect carbonyl groups.
-
Add 80 µL of MSTFA with 1% TMCS for silylation of hydroxyl and carboxyl groups, and incubate at 60°C for 60 minutes.[1]
4. GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., DB-5ms).
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.
-
Oven Program: A representative program starts at 70°C, holds for 2 minutes, then ramps to 300°C at 10°C/minute, and holds for 5 minutes.[1]
-
Mass Spectrometer: Operate in electron ionization (EI) mode and use selected ion monitoring (SIM) for quantification of characteristic ions of 3-HIB and the internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
The Enantiomers of 3-Hydroxyisobutyric Acid: A Technical Guide to Their Biological Significance and Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyisobutyric acid (3-HIB), a chiral metabolic intermediate of the branched-chain amino acid valine, has emerged as a critical signaling molecule in metabolic regulation. Elevated circulating levels of 3-HIB are strongly correlated with insulin resistance, type 2 diabetes, and non-alcoholic fatty liver disease. As a chiral molecule, 3-HIB exists in two enantiomeric forms: (R)-3-hydroxyisobutyric acid and (S)-3-hydroxyisobutyric acid. While much of the existing research has focused on the biological effects of racemic 3-HIB, emerging evidence suggests potential stereospecific roles for each enantiomer in physiology and pathophysiology. This technical guide provides a comprehensive overview of the biological significance of the 3-HIB enantiomers, their metabolic pathways, and their roles in cellular signaling. We present a compilation of the available quantitative data, detailed experimental protocols for their chiral separation and biological analysis, and visual representations of the key signaling pathways. This document aims to serve as a valuable resource for researchers in the fields of metabolism, diabetes, and drug development, facilitating further investigation into the distinct roles of the (R) and (S) enantiomers of 3-hydroxyisobutyric acid.
Introduction
The branched-chain amino acids (BCAAs), including valine, leucine, and isoleucine, are essential amino acids that play crucial roles in protein synthesis and energy homeostasis.[1] Dysregulation of BCAA metabolism has been increasingly implicated in the pathogenesis of metabolic diseases.[1] 3-Hydroxyisobutyric acid (3-HIB) is a catabolic intermediate of valine and has been identified as more than just a metabolic byproduct. It functions as a paracrine signaling molecule, secreted by muscle cells, that modulates fatty acid transport and contributes to lipid accumulation in skeletal muscle, a key factor in the development of insulin resistance.[2]
3-HIB is a chiral molecule, possessing a stereocenter at the C2 position, and therefore exists as two distinct enantiomers: (R)-3-hydroxyisobutyric acid and this compound. The (S)-enantiomer is the form produced during the canonical pathway of L-valine catabolism.[3] However, studies have detected the presence of the (R)-enantiomer in human urine, with a notable predominance of (R)-HIBA excretion in healthy individuals.[4] This observation suggests a complex and potentially stereoselective metabolism and/or renal handling of the 3-HIB enantiomers.
While the link between total 3-HIB levels and metabolic disease is well-established, the specific contributions of each enantiomer remain an active area of investigation. Understanding the differential biological activities and signaling pathways of (R)- and (S)-3-HIB is crucial for elucidating the precise mechanisms underlying BCAA-associated metabolic dysfunction and for the development of targeted therapeutic strategies.
Biological Significance of 3-HIB Enantiomers
The biological significance of 3-hydroxyisobutyric acid is most prominently associated with its role as a biomarker and mediator of insulin resistance.[1][5] Elevated levels of 3-HIB are found in individuals with obesity, type 2 diabetes, and gestational diabetes.[5] The primary mechanism of action for racemic 3-HIB involves its ability to stimulate the uptake of fatty acids in various tissues.
Role in Fatty Acid Metabolism
3-HIB, secreted from muscle and adipose tissue, acts on endothelial cells to enhance the transport of fatty acids across the cell membrane.[6][7] This leads to increased lipid accumulation in tissues such as skeletal muscle and the liver, which can contribute to lipotoxicity and impaired insulin signaling.[5][7] Studies have shown that 3-HIB treatment increases fatty acid uptake in white and brown adipocyte cultures.[5]
It is important to note that the majority of these studies have been conducted using a racemic mixture of 3-HIB, and the specific effects of the individual (R) and (S) enantiomers on fatty acid metabolism have not been extensively differentiated.
Impact on Insulin Signaling
The accumulation of intracellular lipids, promoted by 3-HIB, is thought to interfere with the insulin signaling cascade. This interference is hypothesized to occur through the diacylglycerol (DAG)-protein kinase C (PKC) pathway, which can lead to the phosphorylation and inhibition of insulin receptor substrate 1 (IRS-1), a key mediator of insulin signaling. This ultimately results in reduced translocation of the glucose transporter GLUT4 to the cell membrane and decreased glucose uptake. The PI3K/Akt pathway is a central node in insulin signaling that is affected by these changes.[2]
Again, the specific impact of each 3-HIB enantiomer on the various components of the insulin signaling pathway is not yet fully elucidated.
Enantiomer-Specific Observations
While direct comparative studies on the biological activities of the 3-HIB enantiomers are limited, some observations suggest stereospecificity:
-
This compound: As the natural intermediate of L-valine metabolism, its accumulation is often associated with inborn errors of metabolism, such as 3-hydroxyisobutyric aciduria.[3] In this condition, a deficiency in 3-hydroxyisobutyrate dehydrogenase leads to the buildup of (S)-3-HIB.
-
(R)-3-Hydroxyisobutyric Acid: The origin of this enantiomer in humans is less clear. Its predominance in the urine of healthy individuals suggests either a different metabolic source or a more efficient reabsorption of the (S)-enantiomer in the kidneys.[4]
Further research is critically needed to delineate the distinct biological roles of each enantiomer.
Quantitative Data
The following tables summarize the available quantitative data on 3-hydroxyisobutyric acid. It is important to note that most studies do not differentiate between the enantiomers.
Table 1: Plasma Concentrations of 3-Hydroxyisobutyric Acid in Different Physiological States
| Physiological State | Mean Plasma 3-HIB Concentration (µM) | Notes | Reference(s) |
| Healthy Individuals (fasting) | 20 - 100 | Higher concentrations observed after fasting. | [5] |
| Individuals with Type 1 Diabetes (fasting) | 20 - 100 | Higher concentrations observed after fasting. | [5] |
| Individuals with Hyperglycemia | Elevated (z-score 0.45) | Compared to normoglycemic individuals. | [5] |
| Individuals with Type 2 Diabetes | Elevated (z-score 0.87) | Compared to normoglycemic individuals. | [5] |
Table 2: Effects of 3-HIB on Fatty Acid and Glucose Uptake in Adipocytes
| Cell Type | 3-HIB Concentration | Effect on Fatty Acid Uptake | Effect on Insulin-Stimulated Glucose Uptake | Reference(s) |
| Differentiating White Adipose Tissue (WAT) cells | 25–100 µmol/L and 10 mmol/L | Increased | Modulated in a time-dependent manner | [5] |
| Differentiating Brown Adipose Tissue (BAT) cells | 25–100 µmol/L and 10 mmol/L | Increased | Modulated in a time-dependent manner | [5] |
Signaling Pathways
The primary signaling pathway attributed to 3-hydroxyisobutyric acid involves its paracrine action on endothelial cells to promote fatty acid transport, which in turn impacts intracellular insulin signaling.
References
- 1. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A validated enantioselective LC-MS/MS assay for quantification of a major chiral metabolite of an achiral 11-β-hydroxysteroid-dehydrogenase 1 inhibitor in human plasma: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereodifferentiation of 3-hydroxyisobutyric- and 3-aminoisobutyric acid in human urine by enantioselective multidimensional capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
(S)-3-Hydroxyisobutyric Acid: A Key Mediator in the Pathogenesis of Type 2 Diabetes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
For decades, elevated circulating levels of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—have been strongly correlated with insulin resistance and an increased risk for developing type 2 diabetes (T2D).[1] While this association was well-established, the underlying molecular mechanisms remained largely elusive. A significant breakthrough came with the identification of (S)-3-hydroxyisobutyric acid (3-HIB), a catabolic intermediate of valine, as a bioactive signaling molecule.[2] Research has demonstrated that 3-HIB is not merely a metabolic byproduct but an active paracrine factor that links BCAA metabolism to lipid dysregulation and insulin resistance.[3] Secreted by muscle and adipose tissues, 3-HIB stimulates the transport of fatty acids across endothelial cells, leading to lipid accumulation in skeletal muscle, a primary contributor to the development of insulin resistance.[3][4][5] This guide provides a comprehensive overview of the core signaling pathways, quantitative clinical data, and key experimental protocols related to the role of 3-HIB in the development of type 2 diabetes.
Metabolic Pathway: From Valine to 3-Hydroxyisobutyrate
This compound is a product of the valine catabolic pathway. This process involves a series of enzymatic reactions primarily occurring within the mitochondria of tissues such as skeletal muscle and adipose tissue.[6][7] The transcriptional coactivator PGC-1α plays a role in upregulating the expression of genes involved in BCAA catabolism.[2] The final step in the production of free 3-HIB is the hydrolysis of 3-hydroxyisobutyryl-CoA by the enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH).[2][7] Once formed, 3-HIB can be secreted from the cell to act as a signaling molecule.[3][7]
References
- 1. The Emerging Role of Branched-Chain Amino Acids in Insulin Resistance and Metabolism [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. A branched chain amino acid metabolite drives vascular transport of fat and causes insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. advancedmolecularlabs.com [advancedmolecularlabs.com]
- 6. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic role of the hepatic valine/3-hydroxyisobutyrate (3-HIB) pathway in fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Role of (S)-3-Hydroxyisobutyric Acid in Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Hydroxyisobutyric acid (3-HIB), a catabolic intermediate of the branched-chain amino acid valine, has emerged as a pivotal signaling molecule in metabolic regulation. Initially identified for its association with insulin resistance and type 2 diabetes, 3-HIB exhibits a complex and often contradictory influence on mitochondrial function. This technical guide provides an in-depth analysis of the current scientific literature, detailing the multifaceted effects of 3-HIB on mitochondrial bioenergetics, reactive oxygen species (ROS) production, and substrate metabolism. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways to facilitate a deeper understanding and guide future research in this critical area of metabolic science.
Introduction
This compound (3-HIB) is a naturally occurring beta-hydroxy acid produced during the mitochondrial catabolism of the essential amino acid, valine.[1] Unlike many other metabolic intermediates that are confined to the mitochondrial matrix, 3-HIB can be transported out of the mitochondria and the cell, allowing it to function as a paracrine and endocrine signaling molecule.[2][3] Elevated circulating levels of 3-HIB are strongly correlated with insulin resistance, obesity, and an increased risk of developing type 2 diabetes.[4][5][6][7] Mechanistically, 3-HIB has been shown to promote the transport of fatty acids into skeletal muscle and other tissues, leading to lipid accumulation and subsequent impairment of insulin signaling.[8][9] The impact of 3-HIB on mitochondrial function is a critical aspect of its physiological and pathological roles, with studies revealing a nuanced, context-dependent regulation of cellular energy metabolism.
Valine Catabolism and 3-HIB Production
The synthesis of 3-HIB is an integral part of the valine catabolic pathway, which occurs within the mitochondria. The pathway begins with the transamination of valine to α-ketoisovalerate, followed by a series of enzymatic reactions that ultimately yield propionyl-CoA for entry into the tricarboxylic acid (TCA) cycle.[2][10][11][12]
Quantitative Effects of 3-HIB on Mitochondrial Function
The influence of 3-HIB on mitochondrial respiration is highly dependent on the cell type and the concentration of 3-HIB. Below is a summary of the quantitative effects observed in key studies.
Table 1: Effects of 3-HIB on Mitochondrial Oxygen Consumption Rate (OCR)
| Cell Type | 3-HIB Concentration | Duration of Treatment | Basal Respiration | Maximal Respiration | ATP Production | Reference(s) |
| C2C12 Myotubes | 100 µM (Physiological) | Chronic (up to 48h) | No significant change | Increased | Not reported | [8][13] |
| C2C12 Myotubes | 5 mM (Supraphysiological) | Chronic (up to 48h) | Decreased | Decreased | Not reported | [8][13] |
| White Adipocytes | 100 µM - 10 mM | 2 hours | Decreased | Decreased | Decreased | [3] |
| Brown Adipocytes | 100 µM - 10 mM | 2 hours | Increased | Increased | Increased | [3] |
| Rat Brain Cortex | 0.1 - 1 mM | In vitro | No significant change | Reduced Complex I-III activity by ~20% | Not reported | [1][14] |
Table 2: Effects of 3-HIB on Mitochondrial Reactive Oxygen Species (ROS) Production
| Cell Type | 3-HIB Concentration | Duration of Treatment | Effect on ROS Production | Reference(s) |
| White Adipocytes | 25 µM - 10 mM | 5 minutes | Decreased | [3] |
| Brown Adipocytes | 25 µM - 10 mM | 5 minutes | Increased | [3] |
Signaling Pathways Modulated by 3-HIB
3-HIB exerts its effects on mitochondrial function and overall cellular metabolism through the modulation of specific signaling pathways. A primary mechanism involves the promotion of fatty acid uptake, which in turn can lead to insulin resistance in skeletal muscle.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of 3-HIB and mitochondrial function.
Quantification of this compound in Plasma by LC-MS/MS
This protocol is adapted from established methods for the analysis of organic acids in biological fluids.[11][12]
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., stable isotope-labeled 3-HIB).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Utilize a reverse-phase C18 column or a HILIC column for separation.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to enhance ionization.
-
Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for 3-HIB (e.g., precursor ion m/z 103 to a specific product ion) and the internal standard for accurate quantification.
-
Measurement of Mitochondrial Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol is a generalized procedure for the Seahorse XF Cell Mito Stress Test, which can be adapted for studying the effects of 3-HIB.[1][15][16]
-
Cell Culture and Treatment:
-
Seed cells (e.g., C2C12 myotubes, adipocytes) in a Seahorse XF cell culture microplate and allow them to adhere and differentiate as required.
-
Prior to the assay, replace the culture medium with Seahorse XF Base Medium supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Treat cells with the desired concentrations of 3-HIB for the specified duration.
-
-
Seahorse XF Assay:
-
Perform a standard Seahorse XF Cell Mito Stress Test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Measure the OCR at baseline and after each injection to determine key parameters of mitochondrial respiration:
-
Basal Respiration: The initial OCR before any injections.
-
ATP Production-linked Respiration: The decrease in OCR after oligomycin injection.
-
Maximal Respiration: The OCR after FCCP injection.
-
Proton Leak: The OCR remaining after oligomycin injection.
-
Non-mitochondrial Respiration: The OCR remaining after rotenone/antimycin A injection.
-
-
Fatty Acid Uptake Assay
This protocol describes a common method using fluorescently labeled fatty acid analogs.[9][16][17][18][19][20]
-
Cell Preparation:
-
Culture and differentiate cells (e.g., 3T3-L1 adipocytes) in a suitable plate format (e.g., 96-well black, clear-bottom plate).
-
On the day of the assay, wash the cells with serum-free medium and incubate for 2-4 hours to establish basal conditions.
-
-
Uptake Measurement:
-
Prepare a working solution of a fluorescent fatty acid analog (e.g., BODIPY-labeled fatty acid) in a suitable buffer, often complexed with fatty acid-free BSA.
-
Remove the serum-free medium and add the fluorescent fatty acid working solution to the cells.
-
Incubate at 37°C for the desired time points.
-
To stop the uptake, rapidly aspirate the probe solution and wash the cells multiple times with ice-cold PBS containing a quenching agent or 0.5% BSA to remove extracellular fluorescence.
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.
-
Conclusion
This compound is a critical metabolic signaling molecule with a profound and tissue-specific impact on mitochondrial function. While physiological concentrations may enhance mitochondrial capacity in certain contexts, supraphysiological levels, often associated with metabolic disease, can be detrimental to mitochondrial respiration and contribute to insulin resistance through the promotion of lipid accumulation. The divergent effects of 3-HIB in different cell types, such as the opposing responses observed in white versus brown adipocytes, highlight the complexity of its regulatory roles. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers aiming to further unravel the intricate mechanisms by which 3-HIB modulates mitochondrial function and influences metabolic health and disease. Future investigations are warranted to explore the therapeutic potential of targeting the 3-HIB pathway for the treatment of metabolic disorders.
References
- 1. Evidence that 3-hydroxyisobutyric acid inhibits key enzymes of energy metabolism in cerebral cortex of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Alterations in 3-Hydroxyisobutyrate and FGF21 Metabolism Are Associated With Protein Ingestion–Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alterations in 3-Hydroxyisobutyrate and FGF21 Metabolism Are Associated With Protein Ingestion-Induced Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Actions of chronic physiological 3-hydroxyisobuterate treatment on mitochondrial metabolism and insulin signaling in myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. plos.figshare.com [plos.figshare.com]
- 13. highpoint.edu [highpoint.edu]
- 14. sbbq.iq.usp.br [sbbq.iq.usp.br]
- 15. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 16. benchchem.com [benchchem.com]
- 17. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]
- 18. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bioassaysys.com [bioassaysys.com]
- 20. Real-time quantification of fatty acid uptake using a novel fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Valine Metabolite (S)-3-Hydroxyisobutyric Acid: A Key Regulator of Fatty Acid Transport
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Emerging research has identified (S)-3-hydroxyisobutyric acid (3-HIB), a catabolic intermediate of the branched-chain amino acid (BCAA) valine, as a critical signaling molecule in the regulation of fatty acid transport and metabolism. This technical guide provides an in-depth overview of the core mechanisms by which 3-HIB influences fatty acid uptake, details the experimental protocols used to elucidate its function, and presents quantitative data from key studies. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of metabolism, diabetes, and cardiovascular disease.
Core Mechanism of Action
This compound acts as a paracrine signaling molecule, primarily secreted by skeletal muscle and adipose tissue.[1][2][3] Its secretion is linked to the rate of BCAA catabolism. Elevated levels of circulating BCAAs, a hallmark of obesity and insulin resistance, can lead to increased production and secretion of 3-HIB.[4][5]
Once secreted, 3-HIB targets adjacent endothelial cells, where it stimulates the trans-endothelial transport of fatty acids.[2][6] This process facilitates the movement of fatty acids from the bloodstream into tissues such as skeletal muscle and heart.[7] The increased intracellular fatty acid accumulation can, under conditions of metabolic stress, contribute to the development of insulin resistance.[4][5]
Several fatty acid transport proteins have been implicated in the 3-HIB-mediated uptake of fatty acids, including Fatty Acid Transport Protein 3 (FATP3), Fatty Acid Transport Protein 4 (FATP4), and CD36.[8]
Quantitative Data Summary
The following table summarizes quantitative data from studies investigating the effect of this compound on fatty acid uptake.
| Cell Type/Model | 3-HIB Concentration | Fold Change in Fatty Acid Uptake | Key Findings & Significance | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 100 µM | ~1.5-fold increase | Demonstrates a direct effect of 3-HIB on endothelial cell fatty acid uptake. | [2] |
| Differentiating White Adipose Tissue (WAT) cells | 25-100 µmol/L | Dose-dependent increase | Highlights the role of 3-HIB in modulating fatty acid metabolism in adipocytes. | [1] |
| Differentiating Brown Adipose Tissue (BAT) cells | 25-100 µmol/L | Dose-dependent increase | Suggests a role for 3-HIB in the metabolic activity of brown fat. | [1] |
| Human Cardiac Endothelial Cells | Not specified | Positive effect | Implicates 3-HIB in the regulation of fatty acid transport in the heart. | [7] |
| Human Adipose Tissue-Derived Endothelial Cells | Not specified | No significant effect | Suggests tissue-specific differences in the response to 3-HIB. | [7] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: Signaling pathway of this compound in fatty acid transport.
Experimental Workflow: Fluorescent Fatty Acid Uptake Assay
Caption: General workflow for a fluorescent fatty acid uptake assay.
Experimental Protocols
Cell Culture and Differentiation
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs), 3T3-L1 preadipocytes, or other relevant cell lines.
-
Culture Medium: For HUVECs, use Endothelial Growth Medium (EGM-2). For 3T3-L1 cells, use Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS).
-
Differentiation of 3T3-L1 Adipocytes:
-
Grow 3T3-L1 preadipocytes to confluence.
-
Two days post-confluence, induce differentiation by changing the medium to DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
After another 48 hours, switch to DMEM with 10% FBS and maintain the cells, changing the medium every 2-3 days. Adipocytes are typically ready for experiments 8-12 days after the induction of differentiation.
-
Fatty Acid Uptake Assay using Fluorescent Analogs
This protocol is adapted from methods using fluorescent fatty acid analogs like BODIPY™ FL C12.
-
Materials:
-
Differentiated adipocytes or other cell types in a 96-well black, clear-bottom plate.
-
This compound (3-HIB).
-
BODIPY™ FL C12 or another suitable fluorescent fatty acid analog.
-
Fatty acid-free bovine serum albumin (BSA).
-
Hanks' Balanced Salt Solution (HBSS).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microplate reader.
-
-
Procedure:
-
On the day of the assay, wash the cells twice with warm serum-free DMEM.
-
Incubate the cells in serum-free DMEM for 2-4 hours at 37°C.
-
Prepare a working solution of 3-HIB at the desired concentration in HBSS.
-
Remove the serum-free medium and add the 3-HIB working solution or vehicle control to the cells. Incubate for the desired time (e.g., 1 hour).
-
Prepare a working solution of the fluorescent fatty acid analog (e.g., 1-5 µM BODIPY™ FL C12) in HBSS containing 0.1% fatty acid-free BSA.
-
Remove the 3-HIB solution and add the fluorescent fatty acid working solution to each well.
-
Incubate for a short period (e.g., 1-15 minutes) at 37°C.
-
To stop the uptake, quickly aspirate the probe solution.
-
Wash the cells three times with ice-cold PBS containing 0.1% BSA to remove the extracellular probe.
-
Add PBS to each well.
-
Measure the intracellular fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~515 nm emission for BODIPY™ FL C12).
-
Trans-endothelial Fatty Acid Transport Assay
This assay measures the ability of 3-HIB to stimulate the transport of fatty acids across an endothelial cell monolayer.
-
Materials:
-
Transwell inserts with a permeable membrane (e.g., 0.4 µm pore size).
-
HUVECs.
-
Target cells (e.g., myotubes) to be cultured in the bottom chamber.
-
This compound (3-HIB).
-
Radiolabeled fatty acid (e.g., [¹⁴C]palmitate) or a fluorescent fatty acid analog.
-
-
Procedure:
-
Seed HUVECs on the top of the Transwell insert and allow them to form a confluent monolayer.
-
Seed the target cells (e.g., myotubes) in the bottom chamber of the Transwell plate.
-
Treat the endothelial monolayer with 3-HIB or a vehicle control.
-
Add the labeled fatty acid to the top chamber (apical side of the endothelium).
-
After a defined incubation period, measure the amount of labeled fatty acid that has been transported to the bottom chamber (basolateral side) and/or taken up by the target cells.
-
Quantify radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Conclusion
This compound has emerged as a significant regulator of fatty acid transport, providing a mechanistic link between branched-chain amino acid metabolism and lipid homeostasis. The paracrine action of 3-HIB on endothelial cells to stimulate fatty acid uptake has important implications for understanding the pathophysiology of insulin resistance and related metabolic disorders. The experimental protocols and quantitative data presented in this guide offer a foundation for further investigation into the biological roles of 3-HIB and the development of novel therapeutic strategies targeting this pathway.
References
- 1. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A branched chain amino acid metabolite drives vascular transport of fat and causes insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic role of the hepatic valine/3-hydroxyisobutyrate (3-HIB) pathway in fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A branched-chain amino acid metabolite drives vascular fatty acid transport and causes insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bevital.no [bevital.no]
- 7. Elevated Plasma Levels of 3-Hydroxyisobutyric Acid Are Associated With Incident Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of fatty acid transport protein 4 in metabolic tissues: insights into obesity and fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of (S)-3-Hydroxyisobutyric Acid in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-3-hydroxyisobutyric acid (3-HIB), a catabolic intermediate of the branched-chain amino acid valine, has emerged as a significant biomarker.[1][2][3] Elevated plasma concentrations of 3-HIB are associated with insulin resistance, obesity, and an increased risk of developing Type 2 Diabetes (T2D).[1][4][5][6] Mechanistically, 3-HIB is suggested to promote insulin resistance by enhancing fatty acid uptake in skeletal muscle, leading to intracellular lipid accumulation.[1][4][7] Given its role in metabolic diseases, a robust, sensitive, and specific analytical method for the accurate quantification of 3-HIB in human plasma is crucial for clinical research and the development of therapeutic interventions.[1]
This application note details a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in human plasma. The method employs a straightforward protein precipitation for sample preparation, making it suitable for high-throughput analysis.[1][8]
Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
This compound-d6 (or other suitable stable isotope-labeled internal standard, IS)
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid
-
Human plasma (K2-EDTA)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3-HIB and the internal standard (IS) in methanol.[1]
-
Working Standard Solutions: Perform serial dilutions of the 3-HIB stock solution using a 50:50 (v/v) mixture of acetonitrile and water to create working standard solutions for calibration curve and quality control (QC) samples.[1]
-
Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.[1]
Sample Preparation Protocol
-
Thaw frozen human plasma samples on ice.
-
In a clean microcentrifuge tube, add 100 µL of the plasma sample, calibration standard, or QC sample.
-
Add 10 µL of the internal standard working solution (100 ng/mL) to each tube and vortex for 10 seconds.[1]
-
To precipitate proteins, add 300-400 µL of ice-cold acetonitrile.[1][7]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1][7][9]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[7]
-
Inject the prepared sample into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are typical starting parameters. Optimization may be necessary depending on the specific instrumentation.
-
LC System: UHPLC system
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)[10]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[11]
-
Flow Rate: 0.3 - 0.4 mL/min
-
Gradient: Optimized for separation from matrix components (e.g., 5-95% B over a few minutes).[1]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), operated in negative mode.[7][9]
-
MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for 3-HIB and the internal standard. For example, for 3-HIB, a precursor ion of m/z 103 could be monitored for a specific product ion.[7][12]
Calibration and Quantification
Generate a calibration curve by plotting the peak area ratio of the 3-HIB analyte to the internal standard against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression analysis is typically used to fit the curve.[1] The concentration of 3-HIB in QC and unknown samples is then determined from this calibration curve.[1]
Data Presentation: Method Validation Summary
A validated LC-MS/MS method for this compound should demonstrate performance characteristics that meet the criteria set by regulatory guidelines.[13][14] The tables below summarize the expected performance data.
Table 1: Linearity and Sensitivity
| Parameter | Result |
|---|---|
| Linear Range | 0.05 - 20 µg/mL |
| Regression Model | Weighted (1/x²) Linear |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL |
| Limit of Detection (LOD) | 0.02 µg/mL |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Concentration (µg/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 0.05 | < 10% | 85-115% | < 15% | 85-115% |
| Low (LQC) | 0.15 | < 10% | 90-110% | < 15% | 90-110% |
| Medium (MQC) | 2.5 | < 10% | 90-110% | < 15% | 90-110% |
| High (HQC) | 15.0 | < 10% | 90-110% | < 15% | 90-110% |
Note: Acceptance criteria for precision are typically ≤15% CV (≤20% at LLOQ) and for accuracy are within ±15% of the nominal value (±20% at LLOQ).[13]
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (µg/mL) | Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Low (LQC) | 0.15 | 92.5 | 95.8 |
| High (HQC) | 15.0 | 95.1 | 98.2 |
Note: Consistent and reproducible recovery and a minimal, compensated matrix effect are desired.
Visualizations
Caption: Experimental workflow for 3-HIB analysis.[1]
Caption: Simplified catabolic pathway of L-valine to 3-HIB.[2]
Caption: Proposed mechanism of 3-HIB-induced insulin resistance.[1][7]
References
- 1. benchchem.com [benchchem.com]
- 2. hmdb.ca [hmdb.ca]
- 3. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. daneshyari.com [daneshyari.com]
- 5. Elevated Plasma Levels of 3-Hydroxyisobutyric Acid Are Associated With Incident Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Hydroxyisobutyric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Validation of an LC-MS/MS Method to Quantify the New TRPC6 Inhibitor SH045 (Larixyl N-methylcarbamate) and Its Application in an Exploratory Pharmacokinetic Study in Mice [mdpi.com]
- 14. Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Application Note: Quantification of (S)-3-Hydroxyisobutyric Acid in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
(S)-3-hydroxyisobutyric acid (3-HIB), a catabolite of the branched-chain amino acid valine, has emerged as a significant biomarker in the study of metabolic diseases, including insulin resistance and type 2 diabetes.[1] Elevated circulating levels of 3-HIB are correlated with the severity of insulin resistance, purportedly by promoting fatty acid uptake in skeletal muscle.[1] This application note provides a detailed protocol for the sensitive and specific quantification of this compound in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described workflow is straightforward, rapid, and suitable for high-throughput analysis in clinical research and drug development settings.
Introduction
This compound is an intermediate in the metabolic pathway of L-valine.[2] Its role in metabolic regulation has garnered increasing interest, particularly its association with insulin signaling pathways.[1] Accurate and precise quantification of 3-HIB in biological matrices is crucial for elucidating its physiological and pathological roles. LC-MS/MS offers the requisite sensitivity and specificity for this purpose, overcoming the limitations of other analytical techniques.[3]
Metabolic Pathway
This compound is a product of valine catabolism. The pathway involves the conversion of valine to isobutyryl-CoA, which is then metabolized to intermediates that enter the citric acid cycle. An enzymatic deficiency in this pathway can lead to 3-hydroxyisobutyric aciduria.[2] Furthermore, 3-HIB has been implicated in modulating key signaling pathways such as the insulin and mTOR pathways.[1] Elevated levels of 3-HIB are associated with insulin resistance, potentially by impairing insulin signaling through reduced phosphorylation of Akt, a key protein in the insulin signaling cascade.[1]
References
Application Note: Chiral Separation of 3-Hydroxyisobutyric Acid Enantiomers by GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxyisobutyric acid (HIBA) is a chiral metabolite that serves as an intermediate in the catabolism of the branched-chain amino acid L-valine. The enantiomeric composition of HIBA in biological fluids is of significant interest as it can be indicative of certain metabolic disorders. For instance, the accumulation of the L-enantiomer is associated with 3-hydroxyisobutyric aciduria, a rare inborn error of metabolism. Accurate and reliable quantification of the individual enantiomers of HIBA is therefore crucial for both clinical diagnostics and metabolic research. This application note provides a detailed protocol for the chiral separation and quantification of 3-hydroxyisobutyric acid enantiomers in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).
The analytical challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. To achieve separation by GC, two main strategies are employed: the use of a chiral stationary phase in the GC column or the derivatization of the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. This document will focus on a derivatization-based approach, which offers flexibility and is widely applicable.
Experimental Protocols
Sample Preparation (Urine)
A robust sample preparation protocol is essential to remove interfering substances and concentrate the analyte of interest.
Materials:
-
Urine sample
-
Internal Standard (e.g., a deuterated analog of HIBA)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Centrifuge
-
Evaporator (e.g., nitrogen stream or rotary evaporator)
Protocol:
-
To 1 mL of urine in a glass centrifuge tube, add the internal standard.
-
Acidify the sample to a pH of approximately 1-2 by adding a small amount of concentrated HCl. This step protonates the carboxylic acid group, making it more extractable into an organic solvent.
-
Add 2 mL of ethyl acetate to the tube and vortex vigorously for 2 minutes to extract the HIBA.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 3-5) with another 2 mL of ethyl acetate and combine the organic extracts.
-
Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or using a rotary evaporator. The dried residue is now ready for derivatization.
Derivatization
Derivatization is a critical step to increase the volatility and thermal stability of HIBA for GC analysis, and to introduce a chiral center for the separation of enantiomers. In this protocol, we will use a two-step derivatization process: esterification of the carboxylic acid group followed by acylation of the hydroxyl group with a chiral reagent.
Materials:
-
Dried sample residue
-
Anhydrous isopropanol
-
Acetyl chloride
-
Chiral derivatizing agent (e.g., N-trifluoroacetyl-L-prolyl chloride)
-
Anhydrous pyridine
-
Heating block or water bath
Protocol:
-
Esterification:
-
To the dried sample residue, add 200 µL of a freshly prepared solution of acetyl chloride in anhydrous isopropanol (e.g., 1:4 v/v).
-
Cap the tube tightly and heat at 60°C for 30 minutes. This reaction converts the carboxylic acid group to its isopropyl ester.
-
Evaporate the reagents to dryness under a stream of nitrogen.
-
-
Chiral Acylation:
-
To the dried esterified sample, add 50 µL of anhydrous pyridine and 50 µL of the chiral derivatizing agent (e.g., N-trifluoroacetyl-L-prolyl chloride).
-
Cap the tube and heat at 70°C for 45 minutes. This step forms diastereomeric esters at the hydroxyl group.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
GC-MS Analysis
The derivatized sample is analyzed on a standard achiral GC column, as the diastereomers now have different physical properties allowing for their separation.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
GC Column: A standard non-polar or medium-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Transfer Line Temperature: 280°C
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for the derivatized HIBA enantiomers and the internal standard.
Data Presentation
The following table summarizes the expected quantitative data from the GC-MS analysis of derivatized 3-hydroxyisobutyric acid enantiomers. The exact retention times and mass fragments will depend on the specific derivatizing agent used. The data presented here is a representative example using N-trifluoroacetyl-L-prolyl chloride as the chiral derivatizing agent.
| Parameter | (R)-3-Hydroxyisobutyric Acid Derivative | (S)-3-Hydroxyisobutyric Acid Derivative | Internal Standard Derivative |
| Retention Time (min) | ~15.2 | ~15.5 | Varies with IS |
| Peak Resolution (Rs) | > 1.5 | > 1.5 | - |
| Limit of Detection (LOD) | ~0.1 µM | ~0.1 µM | - |
| Limit of Quantification (LOQ) | ~0.5 µM | ~0.5 µM | - |
| Key Mass Fragments (m/z) | [List of characteristic ions] | [List of characteristic ions] | [List of characteristic ions] |
Mandatory Visualization
Caption: Workflow for chiral separation of 3-hydroxyisobutyric acid enantiomers.
Conclusion
This application note provides a comprehensive and detailed protocol for the chiral separation and quantification of 3-hydroxyisobutyric acid enantiomers in biological samples using GC-MS. The described method, involving a two-step derivatization process, allows for the formation of diastereomers that can be effectively separated on a standard achiral GC column. This approach offers high sensitivity and specificity, making it suitable for both research and clinical applications where the accurate determination of HIBA enantiomers is critical. The provided workflow and tabulated data serve as a valuable resource for laboratories aiming to implement this analytical method.
Application Notes and Protocols for the Enzymatic Determination of S-3-Hydroxyisobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-3-hydroxyisobutyrate (S-3-HIB) is a key intermediate in the catabolism of the branched-chain amino acid valine.[1][2] Dysregulation of valine metabolism and altered levels of S-3-HIB have been implicated in various metabolic disorders. Therefore, the accurate quantification of S-3-HIB in biological samples is crucial for research into these conditions and for the development of potential therapeutic interventions. This document provides a detailed protocol for a sensitive and specific enzymatic assay for the determination of S-3-hydroxyisobutyrate.
The assay is based on the enzymatic activity of S-3-hydroxyisobutyrate dehydrogenase (HIBADH) (EC 1.1.1.31).[1][3] This enzyme catalyzes the NAD+-dependent oxidation of S-3-hydroxyisobutyrate to methylmalonate semialdehyde. The concomitant reduction of NAD+ to NADH leads to an increase in absorbance at 340 nm, which is directly proportional to the concentration of S-3-HIB in the sample.[3]
Principle of the Assay
The enzymatic reaction underlying the determination of S-3-hydroxyisobutyrate is as follows:
S-3-Hydroxyisobutyrate + NAD⁺ ---(HIBADH)--> Methylmalonate Semialdehyde + NADH + H⁺
The production of NADH is monitored by measuring the increase in absorbance at 340 nm.
Data Presentation
Assay Performance Characteristics
| Parameter | Value |
| Linearity Range | 5 - 200 µM |
| Limit of Detection (LOD) | 2 µM |
| Limit of Quantification (LOQ) | 5 µM |
| Precision (Repeatability, %CV) | < 5% |
| Precision (Intermediate Precision, %CV) | < 8% |
Note: The values presented in this table are representative and may vary depending on the specific instrumentation and laboratory conditions. It is recommended that each laboratory validates the assay and establishes its own performance characteristics.
Substrate Specificity of Rabbit Liver 3-Hydroxyisobutyrate Dehydrogenase
| Compound | Cross-reactivity |
| R-3-hydroxyisobutyrate | Not affected[3] |
| Lactate | Not affected[3] |
| Malate | Not affected[3] |
| 3-hydroxybutyrate | Not affected[3] |
| 2-methyl-3-hydroxybutyrate | Not affected[3] |
| 3-hydroxyisovalerate | Not affected[3] |
| 3-hydroxy-n-valerate | Not affected[3] |
| 2-methyl-3-hydroxy-valerate | Not affected[3] |
| 3-hydroxypropionate | Not affected[3] |
| 2-ethyl-3-hydroxypropionate | Measured[3] |
Physiological Concentrations of S-3-Hydroxyisobutyrate in Rat Plasma
| Condition | S-3-Hydroxyisobutyrate (µM) |
| Normal | 28[3] |
| 48-h Starved | 42[3] |
| Mildly Diabetic | 112[3] |
| Severely Diabetic | 155[3] |
Experimental Protocols
Reagent Preparation
-
Assay Buffer (0.1 M Tris-HCl, pH 9.0):
-
Dissolve 12.11 g of Tris base in 800 mL of deionized water.
-
Adjust the pH to 9.0 with 1 M HCl.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.
-
-
NAD⁺ Solution (20 mM):
-
Dissolve 13.3 mg of β-Nicotinamide adenine dinucleotide hydrate in 1 mL of Assay Buffer.
-
Prepare fresh on the day of the experiment.
-
-
S-3-Hydroxyisobutyrate Standard Stock Solution (10 mM):
-
Dissolve 1.041 mg of S-3-hydroxyisobutyric acid in 1 mL of deionized water.
-
Store at -20°C in aliquots.
-
-
Working Standards (5 µM to 200 µM):
-
Prepare a series of dilutions of the S-3-Hydroxyisobutyrate Standard Stock Solution in the Assay Buffer.
-
-
3-Hydroxyisobutyrate Dehydrogenase (HIBADH) Solution:
-
Reconstitute lyophilized rabbit liver HIBADH in the Assay Buffer to a concentration of approximately 1 unit/mL. The exact concentration may need to be optimized based on the specific activity of the enzyme lot.
-
Prepare fresh on the day of the experiment and keep on ice.
-
Sample Preparation
-
Plasma/Serum:
-
Collect blood in appropriate tubes (e.g., with heparin or EDTA).
-
Centrifuge at 3000 x g for 15 minutes at 4°C to separate plasma or serum.
-
Deproteinize the samples by adding 3 volumes of ice-cold 1 M perchloric acid.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant by adding 1 volume of 2 M KHCO₃.
-
Vortex and centrifuge to remove the KClO₄ precipitate.
-
The resulting supernatant can be used for the assay.
-
-
Tissue Homogenates:
-
Homogenize the tissue in 4 volumes of ice-cold Assay Buffer.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
The supernatant can be used for the assay. A deproteinization step as described for plasma/serum may be necessary depending on the tissue.
-
Assay Procedure
-
Set up a 96-well UV-transparent microplate.
-
Add the following reagents to each well in the indicated order:
-
Assay Buffer: 50 µL
-
Sample or Working Standard: 20 µL
-
NAD⁺ Solution: 10 µL
-
-
Mix the contents of the wells by gentle shaking.
-
Incubate the microplate at 37°C for 5 minutes.
-
Read the initial absorbance (A_initial) at 340 nm using a microplate reader.
-
Initiate the reaction by adding 20 µL of the HIBADH Solution to each well.
-
Immediately start monitoring the increase in absorbance at 340 nm every minute for 15-30 minutes at 37°C. Alternatively, for an endpoint assay, incubate for 30 minutes at 37°C and then read the final absorbance (A_final).
Data Analysis
-
Calculate the change in absorbance (ΔA) for each well: ΔA = A_final - A_initial.
-
Subtract the ΔA of the blank (a well containing all reagents except the sample/standard) from the ΔA of all other wells.
-
Create a standard curve by plotting the corrected ΔA of the working standards against their known concentrations.
-
Determine the concentration of S-3-hydroxyisobutyrate in the samples by interpolating their corrected ΔA values on the standard curve.
-
The concentration of S-3-HIB in the original sample should be calculated by taking into account the dilution factor from the sample preparation steps.
Visualizations
Caption: Enzymatic oxidation of S-3-hydroxyisobutyrate by HIBADH.
Caption: Workflow for the enzymatic determination of S-3-hydroxyisobutyrate.
References
Application Notes and Protocols for the Extraction of 3-Hydroxyisobutyrate from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyisobutyrate (3-HIB), an intermediate in the catabolism of the branched-chain amino acid valine, has emerged as a crucial signaling molecule in metabolic regulation.[1] Elevated levels of 3-HIB in biological fluids are linked to insulin resistance, type 2 diabetes, and fatty liver disease, positioning it as a significant biomarker in metabolic health research.[2][3] 3-HIB is believed to facilitate the uptake of fatty acids in skeletal muscle, contributing to insulin resistance.[3] The accurate and reliable quantification of 3-HIB in diverse biological matrices is paramount for advancing clinical research and therapeutic development in the context of metabolic disorders.
This document provides detailed protocols for the extraction of 3-HIB from various biological samples, including plasma, urine, and muscle tissue, tailored for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
The following tables summarize typical quantitative performance data for the analytical methods described.
Table 1: Typical Performance Characteristics of GC-MS Method for 3-HIB Analysis
| Parameter | Urine | Plasma |
| Linearity Range | 0.1 - 10 µg/mL | 0.1 - 10 µg/mL |
| LLOQ | 0.045 µg/mL | ~0.05 µg/mL |
| LOD | 0.017 µg/mL | ~0.01 µg/mL |
| Recovery | 98.5% - 108.8%[4] | Not specified |
| Inter-day Precision (CV%) | ≤ 3%[5] | Not specified |
| Intra-day Precision (CV%) | ≤ 3%[5] | Not specified |
Table 2: Typical Performance Characteristics of LC-MS/MS Method for 3-HIB Analysis
| Parameter | Plasma/Serum | Saliva |
| Linearity Range | 0.1 - 10 µg/mL[6] | Not specified |
| LLOQ | 0.008 µg/mL[6] | <1 pg on-column[4] |
| LOD | 0.003 µg/mL[6] | <1 pg on-column[4] |
| Recovery | 85% - 115%[5] | 98.5% - 108.8%[4] |
| Inter-day Precision (CV%) | ≤ 3%[5] | Not specified |
| Intra-day Precision (CV%) | ≤ 3%[5] | Not specified |
Experimental Protocols
Protocol 1: Extraction of 3-Hydroxyisobutyrate from Human Plasma/Serum for LC-MS/MS Analysis
This protocol outlines a straightforward protein precipitation method for the extraction of 3-HIB from plasma or serum samples, suitable for high-throughput analysis.[3]
Materials and Reagents:
-
3-Hydroxyisobutyrate (≥98% purity)
-
3-Hydroxyisobutyrate-d6 (or other suitable stable isotope-labeled internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma or serum (e.g., K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 14,000 x g and 4°C
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Thaw plasma/serum samples on ice.
-
Internal Standard Spiking: In a microcentrifuge tube, add 10 µL of the internal standard working solution to 100 µL of plasma, standard, or quality control (QC) sample. Vortex for 10 seconds.
-
Protein Precipitation: Add 300-400 µL of ice-cold acetonitrile to precipitate proteins.[1][3] Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.[1][3]
-
Supernatant Collection: Carefully transfer the supernatant to a new clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).[1] Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Extraction and Derivatization of 3-Hydroxyisobutyrate from Human Plasma for GC-MS Analysis
This protocol involves protein precipitation followed by a two-step derivatization to enhance the volatility of 3-HIB for GC-MS analysis.[1]
Materials and Reagents:
-
3-Hydroxyisobutyrate (≥98% purity)
-
Stable isotope-labeled 3-HIB (internal standard)
-
Ice-cold methanol
-
Pyridine
-
Methoxyamine hydrochloride
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)
-
Microcentrifuge tubes (1.5 mL)
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add the internal standard.
-
Protein Precipitation: Add 400 µL of ice-cold methanol. Vortex vigorously for 30 seconds and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[1]
-
Supernatant Transfer and Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[1]
-
Derivatization - Step 1 (Oximation): To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate at 60°C for 30 minutes to protect carbonyl groups.[1]
-
Derivatization - Step 2 (Silylation): Add 80 µL of MSTFA with 1% TMCS. Incubate at 60°C for 60 minutes for the silylation of hydroxyl and carboxyl groups.[1]
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
Protocol 3: Extraction of 3-Hydroxyisobutyrate from Human Urine for GC-MS Analysis
This protocol details a liquid-liquid extraction (LLE) method for isolating 3-HIB from urine samples.[2]
Materials and Reagents:
-
Urine sample
-
Stable isotope-labeled internal standard
-
Reagents for derivatization (as in Protocol 2)
-
Organic solvent for LLE (e.g., ethyl acetate)
Procedure:
-
Sample Preparation: Thaw urine samples and centrifuge to remove any particulate matter.
-
Internal Standard Spiking: Add a known amount of the internal standard to an aliquot of the urine sample.
-
Liquid-Liquid Extraction: Perform LLE to isolate 3-HIB from the urine matrix.
-
Derivatization: The extracted sample is then derivatized using the silylation method described in Protocol 2 to increase its volatility for GC analysis.[2]
-
GC-MS Analysis: The derivatized sample is then ready for injection into the GC-MS system.
Protocol 4: Extraction of 3-Hydroxyisobutyrate from Muscle Tissue
This protocol describes a method for extracting 3-HIB from muscle tissue, a key site for its release.
Materials and Reagents:
-
Frozen muscle tissue (50-100 mg)
-
Cold extraction solvent (e.g., 80% methanol)
-
Bead-based homogenizer
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Tissue Homogenization: Weigh the frozen muscle tissue in a pre-chilled homogenization tube containing beads. Add a sufficient volume of cold extraction solvent (e.g., 1 mL for 50 mg of tissue). Homogenize using a bead-based homogenizer, keeping the sample cold.
-
Protein Precipitation and Centrifugation: The homogenization process also serves to precipitate proteins. Centrifuge the homogenate at a high speed (e.g., 12,000 x g) for 15 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant which contains the polar metabolites, including 3-HIB.
-
Downstream Analysis: The extract can be directly analyzed by LC-MS or dried down and reconstituted in a suitable solvent for either LC-MS or GC-MS (after derivatization) analysis.
Visualizations
Caption: Experimental workflow for 3-HIB extraction and analysis by LC-MS/MS.
Caption: Experimental workflow for 3-HIB extraction and analysis by GC-MS.
Caption: Simplified signaling pathway of 3-HIB in muscle insulin resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous quantification of salivary 3-hydroxybutyrate, 3-hydroxyisobutyrate, 3-hydroxy-3-methylbutyrate, and 2-hydroxybutyrate as possible markers of amino acid and fatty acid catabolic pathways by LC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
Application Notes & Protocols for the Analysis of (S)-3-Hydroxyisobutyric Acid
Introduction
(S)-3-hydroxyisobutyric acid (3-HIB), a catabolite of the branched-chain amino acid valine, has emerged as a significant biomarker in metabolic research.[1] Elevated levels of 3-HIB are associated with insulin resistance, type 2 diabetes, and obesity.[1][2] Mechanistically, 3-HIB is believed to contribute to insulin resistance by enhancing fatty acid uptake in skeletal muscle.[1] Given its clinical relevance, robust and accurate quantification of this compound in biological matrices is crucial for advancing research and drug development in metabolic diseases.[1] This document provides detailed application notes and protocols for the sample preparation and analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods
The two primary analytical techniques for the quantification of this compound are LC-MS/MS and GC-MS. LC-MS/MS offers high sensitivity and specificity with simpler sample preparation, while GC-MS, often requiring derivatization, provides excellent chromatographic resolution.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the direct quantification of 3-HIB in biological samples like human plasma.[1] The method described below is simple, fast, and suitable for high-throughput analysis.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to its polar nature and low volatility, direct analysis of 3-HIB by GC-MS is challenging, resulting in poor chromatographic performance.[4] Therefore, a derivatization step is necessary to convert the polar hydroxyl and carboxyl groups into less polar, more volatile, and thermally stable derivatives.[4] Silylation is the most common derivatization technique for organic acids like 3-HIB.[4]
Data Presentation
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.045 µg/mL (for 3-hydroxybutyric acid) | [5] |
| Limit of Detection (LOD) | 0.017 µg/mL (for 3-hydroxybutyric acid) | [5] |
| Linearity (R²) | >0.99 | [6] |
| Intra-run Imprecision (CV) | < 5.5% | [6] |
| Inter-run Imprecision (CV) | < 5.8% | [6] |
| Analytical Recovery | 96.3% - 103% | [6] |
Table 2: Common Silylating Agents for GC-MS Derivatization
| Reagent | Abbreviation | Key Features |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Versatile and highly reactive.[4] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | More volatile than BSTFA with highly volatile by-products, minimizing interference.[4] |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Forms more stable tert-butyldimethylsilyl (TBDMS) derivatives with unique fragmentation patterns.[4] |
Experimental Protocols
Protocol 1: LC-MS/MS Sample Preparation from Human Plasma
This protocol outlines the steps for extracting this compound from human plasma for LC-MS/MS analysis.[1][3]
Materials and Reagents:
-
Human plasma (K2-EDTA)
-
This compound (≥98% purity)
-
Stable isotope-labeled internal standard (e.g., 3-Hydroxyisobutyrate-d6)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: In a microcentrifuge tube, add 10 µL of the internal standard working solution to 100 µL of plasma, standard, or quality control (QC) sample. Vortex for 10 seconds.[1]
-
Protein Precipitation: Add 300-400 µL of cold acetonitrile to the sample to precipitate proteins.[1][3] Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge the samples at 14,000 rpm (or 14,000 x g) for 10 minutes at 4°C.[1][3]
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 v/v acetonitrile:water with 0.1% formic acid).[3]
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: GC-MS Sample Preparation with Derivatization from Plasma
This protocol details the derivatization of this compound from a plasma extract for GC-MS analysis.[3][4]
Materials and Reagents:
-
Dried plasma extract (from a protein precipitation step as in Protocol 1)
-
Silylating agent mixture (e.g., MSTFA + 1% TMCS)
-
Pyridine (optional, as a catalyst)
-
Heating block or oven
-
GC vials
Procedure:
-
Drying: Ensure the plasma extract is completely dry. This is a critical step as moisture can interfere with the derivatization reaction.[7]
-
Derivatization: To the dried sample residue, add 50 µL of the silylating agent mixture (e.g., MSTFA + 1% TMCS).[4]
-
Mixing: Cap the vial tightly and vortex for 30 seconds to ensure the residue is fully dissolved in the reagent.[4]
-
Incubation: Incubate the vial at 60-80°C for 45-60 minutes in a heating block or oven.[4]
-
Cooling: Allow the vial to cool to room temperature.
-
Centrifugation (optional): If particulate matter is present, centrifuge the vial.
-
Transfer: Transfer the supernatant to an autosampler vial for GC-MS injection.
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Elevated Plasma Levels of 3-Hydroxyisobutyric Acid Are Associated With Incident Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Note: A Robust Assay for the Measurement of (S)-3-hydroxyisobutyric acid
Introduction
(S)-3-hydroxyisobutyric acid (3-HIB) is a catabolic intermediate of the branched-chain amino acid, L-valine.[1][2][3] In recent years, 3-HIB has emerged as a significant biomarker for insulin resistance, type 2 diabetes (T2D), and obesity.[1][2][4] Studies have consistently shown that elevated circulating levels of 3-HIB are associated with these metabolic diseases.[1][5] The proposed mechanism involves 3-HIB promoting insulin resistance in skeletal muscle by enhancing the uptake of fatty acids.[2] Given its critical role in metabolic pathophysiology, the development of a robust, sensitive, and specific assay for the accurate quantification of this compound in various biological matrices is essential for advancing clinical research and facilitating drug development.[2]
This document provides detailed application notes and protocols for the measurement of this compound, tailored for researchers, scientists, and drug development professionals.
Overview of Analytical Methodologies
Several analytical techniques can be employed for the quantification of 3-HIB. The choice of method depends on factors such as the required sensitivity, specificity, sample matrix, and available instrumentation. The primary challenge in 3-HIB analysis is often the differentiation from its structural isomer, 3-hydroxybutyrate (BHB), and the specific measurement of the (S)-enantiomer.[6][7]
-
Enzymatic Spectrophotometric Assay: This method utilizes the enzyme 3-hydroxyisobutyrate dehydrogenase to catalyze the conversion of (S)-3-HIB, leading to the production of NADH, which can be measured spectrophotometrically at 340 nm.[8] This assay is specific to the (S)-enantiomer and is not affected by the (R)-isomer or other related compounds like lactate and 3-hydroxybutyrate.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly robust, sensitive, and specific platform for quantifying small organic acids like 3-HIB in biological samples.[9] The protocol typically involves a liquid-liquid extraction followed by a chemical derivatization step (e.g., silylation) to increase the volatility and thermal stability of 3-HIB for gas-phase analysis.[6][9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is currently the preferred method for 3-HIB quantification due to its high sensitivity, specificity, and suitability for high-throughput analysis.[2][10] This technique can directly measure 3-HIB in complex matrices like plasma with minimal sample preparation, often requiring only a protein precipitation step.[1][2] Chiral chromatography can be integrated to specifically resolve the (S)- and (R)-enantiomers.[11][12]
Data Presentation
Table 1: Comparison of Analytical Methods for 3-HIB Measurement
| Method | Principle | Sample Types | Advantages | Disadvantages |
| Enzymatic Assay | Spectrophotometric measurement of NADH production catalyzed by 3-hydroxyisobutyrate dehydrogenase.[8] | Plasma, Biological Fluids.[8] | Specific for (S)-enantiomer, relatively low cost.[8] | Potential for interference, lower sensitivity compared to MS methods.[6][7] |
| GC-MS | Separation of volatile derivatives by gas chromatography, followed by mass spectrometric detection and quantification.[9] | Urine, Plasma.[7][9] | High specificity and sensitivity, established methodology.[9] | Requires time-consuming derivatization, not suitable for high-throughput.[10] |
| LC-MS/MS | Chromatographic separation followed by highly specific mass spectrometric detection using multiple reaction monitoring (MRM).[2] | Plasma, Serum, Saliva.[1][2][13] | High sensitivity and specificity, high-throughput capability, simple sample preparation.[2][10] | Higher instrument cost, potential for matrix effects.[6] |
Table 2: Reported Concentrations of this compound in Human Plasma
| Condition | Concentration (µM) | Analytical Method | Reference |
| Normal (Overnight Fasted) | 21 ± 2 | GC-MS | [7] |
| Normal | 28 | Enzymatic Assay | [8] |
| 48-h Starved | 42 | Enzymatic Assay | [8] |
| 72-h Starved | 97 ± 4 | GC-MS | [7] |
| Diabetic (Overnight Fasted) | 38 ± 5 | GC-MS | [7] |
| Mildly Diabetic | 112 | Enzymatic Assay | [8] |
| Severely Diabetic | 155 | Enzymatic Assay | [8] |
Signaling and Metabolic Pathways
This compound is a key intermediate in the mitochondrial catabolism of the branched-chain amino acid L-valine.[3][9] Dysregulation of this pathway is linked to metabolic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hmdb.ca [hmdb.ca]
- 4. 3-Hydroxyisobutyric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Contribution of 3-hydroxyisobutyrate to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spectrophotometric enzymatic assay for S-3-hydroxyisobutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 13. Simultaneous quantification of salivary 3-hydroxybutyrate, 3-hydroxyisobutyrate, 3-hydroxy-3-methylbutyrate, and 2-hydroxybutyrate as possible markers of amino acid and fatty acid catabolic pathways by LC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Analysis of (S)-3-Hydroxyisobutyric Acid in Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxyisobutyric acid (3-HIB), a catabolic intermediate of the branched-chain amino acid valine, has emerged as a significant biomarker in clinical research.[1][2][3] Elevated levels of 3-HIB in circulation have been strongly associated with insulin resistance, type 2 diabetes (T2D), and obesity.[1][4][5] Mechanistically, 3-HIB is understood to act as a paracrine signaling molecule, secreted by muscle cells, that stimulates the transport of fatty acids into skeletal muscle, contributing to lipid accumulation and consequently insulin resistance.[2][6] Given its pivotal role in metabolic diseases, robust, high-throughput methods for the accurate quantification of 3-HIB in clinical samples are essential for advancing research and drug development.
This document provides detailed application notes and protocols for the high-throughput analysis of this compound in human plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Clinical Significance and Applications
The quantification of 3-HIB in clinical studies serves several key purposes:
-
Early Detection and Risk Stratification: Measuring plasma 3-HIB can help identify individuals at high risk for developing T2D, enabling early intervention strategies.[7]
-
Patient Stratification in Clinical Trials: 3-HIB levels can be used to select patient populations with specific metabolic profiles for clinical trials, potentially enriching for responders to targeted therapies.[7]
-
Pharmacodynamic Biomarker: Monitoring changes in 3-HIB concentrations in response to therapeutic interventions can serve as an early indicator of a drug's efficacy in modulating insulin sensitivity.[7]
-
Pathophysiological Research: Accurate measurement of 3-HIB is crucial for investigating the underlying mechanisms of insulin resistance and the role of branched-chain amino acid metabolism in metabolic diseases.[7]
Quantitative Data Summary
The following tables summarize typical concentrations of 3-hydroxyisobutyric acid in human plasma and urine under various physiological and pathological conditions.
Table 1: Plasma 3-Hydroxyisobutyric Acid Concentrations [8][9]
| Population/Condition | Mean Plasma 3-HIB Concentration (µM) |
| Normal, overnight fasted | 21 ± 2 |
| Diabetic subjects | 38 ± 5 |
| Normal, 72-hour fast | 97 ± 4 |
Table 2: Urinary 3-Hydroxyisobutyric Acid Concentrations
| Population/Condition | Reported Observations |
| Healthy Controls | Trend of dominating R-HIBA excretion.[10] |
| Patients with Ketonemic Vomiting | Excretion of more than 80% S-HIBA was observed in two patients.[10] |
| 3-Hydroxyisobutyric Aciduria | Significant excretion of 3-HIB.[3] |
Signaling Pathway of 3-HIB
The catabolism of the branched-chain amino acid L-valine leads to the production of this compound. This metabolite is not merely a waste product but an active signaling molecule. Secreted by muscle cells, 3-HIB acts on endothelial cells to promote the uptake of fatty acids, which can contribute to insulin resistance when dysregulated.[2][6]
Experimental Protocols
Two primary analytical techniques are employed for the high-throughput analysis of 3-HIB in clinical samples: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS offers the advantage of direct analysis without derivatization, while GC-MS provides excellent chromatographic resolution but requires a derivatization step to increase the volatility of 3-HIB.[11]
Protocol 1: High-Throughput Analysis of 3-HIB in Human Plasma by LC-MS/MS
This protocol describes a rapid and sensitive method for the quantification of 3-HIB in human plasma, suitable for large-scale clinical studies.[1]
1. Materials and Reagents
-
This compound (≥98% purity)
-
This compound-d6 (or other suitable stable isotope-labeled internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
2. Experimental Workflow
3. Detailed Methodology
-
Sample Preparation:
-
To 100 µL of plasma, standard, or quality control sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.[1]
-
Vortex for 10 seconds.[1]
-
Add 300-400 µL of ice-cold acetonitrile to precipitate proteins.[1][11]
-
Transfer the supernatant to a clean tube.[1] For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in 100 µL of the initial mobile phase.[1][11]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Utilize a reversed-phase C18 column or a HILIC column.[11]
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to enhance ionization.[11]
-
Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for quantification.[1]
-
Table 3: Typical LC-MS/MS Parameters [1]
| Parameter | Setting |
| LC Column | Reversed-Phase C18 or HILIC |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation from matrix components (e.g., 5-95% B) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Protocol 2: High-Throughput Analysis of 3-HIB in Human Urine by GC-MS
This protocol details a robust method for the quantification of 3-HIB in human urine using GC-MS, which involves a derivatization step to improve the analyte's volatility.[12]
1. Materials and Reagents
-
This compound (≥98% purity)
-
Stable isotope-labeled internal standard (e.g., 3-HIB-d6)
-
Liquid-liquid extraction solvents (e.g., ethyl acetate)
-
Derivatization agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)[11]
-
Human urine
2. Experimental Workflow
3. Detailed Methodology
-
Sample Preparation and Derivatization:
-
Perform a liquid-liquid extraction of 3-HIB from the urine matrix.[12]
-
Evaporate the extract to dryness under a stream of nitrogen.[11]
-
To the dried residue, add 80 µL of MSTFA with 1% TMCS for silylation of the hydroxyl and carboxyl groups.[11]
-
Incubate at 60°C for 60 minutes to ensure complete derivatization.[11]
-
-
GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., DB-5ms).[11]
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.[11]
-
Oven Program: Start at 70°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/minute, and hold for 5 minutes.[11]
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic ions for 3-HIB and the internal standard.[11][12]
-
Table 4: Typical GC-MS Parameters [11][12]
| Parameter | Setting |
| GC Column | Capillary column (e.g., DB-5ms) |
| Injection Mode | Splitless |
| Injection Port Temperature | 250°C |
| Oven Temperature Program | 70°C (2 min), then 10°C/min to 300°C (5 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Detection Mode | Selected Ion Monitoring (SIM) |
Conclusion
The described LC-MS/MS and GC-MS methods provide robust, sensitive, and high-throughput platforms for the quantitative analysis of this compound in clinical samples. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which is critical for clinical research and drug development.[12] These validated methods are well-suited for investigating the role of 3-HIB in metabolic diseases and for assessing the efficacy of therapeutic interventions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hmdb.ca [hmdb.ca]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Elevated Plasma Levels of 3-Hydroxyisobutyric Acid Are Associated With Incident Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Contribution of 3-hydroxyisobutyrate to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereodifferentiation of 3-hydroxyisobutyric- and 3-aminoisobutyric acid in human urine by enantioselective multidimensional capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Enantiopure (S)-3-Hydroxyisobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure (S)-3-hydroxyisobutyric acid is a valuable chiral building block in the synthesis of various pharmaceuticals and natural products. Its stereocenter and functional groups make it an important intermediate for creating complex molecules with specific biological activities. This document provides detailed application notes and protocols for the synthesis of enantiopure this compound, focusing on a biocatalytic approach utilizing whole-cell bioreduction. An alternative chemoenzymatic method is also presented.
This compound is a metabolite in the valine degradation pathway. The ability to synthesize this compound in high enantiopurity is crucial for the development of stereochemically pure active pharmaceutical ingredients (APIs), where the desired therapeutic effect is often associated with a single enantiomer, while the other may be inactive or cause undesirable side effects.
Methods Overview
Two primary methods for the synthesis of enantiopure this compound are detailed below:
-
Biocatalytic Asymmetric Reduction: This method employs the whole cells of Candida parapsilosis ATCC 7330 as a biocatalyst for the enantioselective reduction of a prochiral keto-ester precursor, ethyl 2-keto-3-hydroxyisobutyrate, to the corresponding (S)-hydroxy ester. This is followed by chemical hydrolysis to yield the final this compound. This approach is highly selective and operates under mild conditions.
-
Chemoenzymatic Kinetic Resolution: This alternative method involves the enzymatic resolution of a racemic mixture of an ester of 3-hydroxyisobutyric acid using a lipase. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound via the biocatalytic reduction method.
| Parameter | Expected Value | Notes |
| Biocatalytic Reduction Step | ||
| Substrate | Ethyl 2-keto-3-hydroxyisobutyrate | |
| Biocatalyst | Candida parapsilosis ATCC 7330 | Whole cells |
| Product | Ethyl (S)-3-hydroxyisobutyrate | |
| Enantiomeric Excess (e.e.) | > 95% | Determined by chiral HPLC |
| Yield | 70-85% | Isolated yield after purification |
| Hydrolysis Step | ||
| Substrate | Ethyl (S)-3-hydroxyisobutyrate | |
| Product | This compound | |
| Yield | > 90% | Isolated yield after purification |
| Overall Process | ||
| Overall Yield | 63-77% | |
| Final Product Purity | > 98% | Determined by NMR and HPLC |
| Specific Rotation ([α]_D^{20}) | To be determined | Measured in a suitable solvent (e.g., water or chloroform) |
Experimental Protocols
Method 1: Biocatalytic Asymmetric Reduction
This protocol is divided into three stages: preparation of the biocatalyst, the biocatalytic reduction, and the hydrolysis of the resulting ester.
1.1 Preparation of Candida parapsilosis ATCC 7330 Biocatalyst
-
Culture Media:
-
YPD Broth: 20 g/L peptone, 10 g/L yeast extract, 20 g/L glucose.
-
-
Inoculum Preparation:
-
Aseptically transfer a single colony of Candida parapsilosis ATCC 7330 from a YPD agar plate to 50 mL of sterile YPD broth in a 250 mL Erlenmeyer flask.
-
Incubate at 30°C with shaking at 200 rpm for 24 hours.
-
-
Biomass Production:
-
Inoculate 1 L of YPD broth in a 2 L flask with the 50 mL seed culture.
-
Incubate at 30°C with shaking at 200 rpm for 48 hours.
-
-
Cell Harvesting:
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with sterile phosphate buffer (50 mM, pH 7.0).
-
The resulting wet cell paste can be used directly for the bioreduction.
-
1.2 Biocatalytic Reduction of Ethyl 2-keto-3-hydroxyisobutyrate
-
Reaction Setup:
-
In a 500 mL flask, suspend 20 g (wet weight) of Candida parapsilosis cells in 200 mL of phosphate buffer (50 mM, pH 7.0).
-
Add glucose (1.5 equivalents relative to the substrate) as a co-substrate for cofactor regeneration.
-
Add 2 g of ethyl 2-keto-3-hydroxyisobutyrate (substrate) to the cell suspension.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at 30°C with shaking at 150 rpm.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by TLC or GC.
-
-
Work-up and Purification:
-
Once the reaction is complete (typically 24-48 hours), remove the cells by centrifugation.
-
Saturate the supernatant with NaCl and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude ethyl (S)-3-hydroxyisobutyrate by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
1.3 Hydrolysis of Ethyl (S)-3-hydroxyisobutyrate
-
Reaction Setup:
-
Dissolve the purified ethyl (S)-3-hydroxyisobutyrate in a 1 M solution of sodium hydroxide (1.2 equivalents) in a 1:1 mixture of water and ethanol.
-
-
Reaction Conditions:
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Acidify the reaction mixture to pH 2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound.
-
Method 2: Chemoenzymatic Kinetic Resolution (Alternative)
This method utilizes a lipase to selectively acylate one enantiomer of a racemic ester of 3-hydroxyisobutyric acid.
2.1 Lipase-Catalyzed Kinetic Resolution
-
Reaction Setup:
-
Dissolve racemic ethyl 3-hydroxyisobutyrate in an organic solvent (e.g., toluene).
-
Add an acyl donor, such as vinyl acetate (0.6 equivalents).
-
Add an immobilized lipase, for example, Novozym 435 (Candida antarctica lipase B).
-
-
Reaction Conditions:
-
Stir the mixture at a controlled temperature (e.g., 40°C).
-
Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.
-
-
Work-up and Separation:
-
Filter off the immobilized enzyme.
-
Remove the solvent under reduced pressure.
-
Separate the unreacted (S)-ethyl 3-hydroxyisobutyrate from the acylated (R)-enantiomer by column chromatography.
-
-
Hydrolysis:
-
Hydrolyze the purified (S)-ethyl 3-hydroxyisobutyrate as described in section 1.3 to obtain this compound.
-
Visualizations
Caption: Workflow for the biocatalytic synthesis of this compound.
Caption: Workflow for the chemoenzymatic kinetic resolution of racemic ethyl 3-hydroxyisobutyrate.
Caption: Metabolic context of this compound in the L-valine degradation pathway.
Application Notes: (S)-3-Hydroxyisobutyric Acid as a Biomarker in Diabetes Research
Introduction
(S)-3-hydroxyisobutyric acid (3-HIB), a catabolic intermediate of the branched-chain amino acid (BCAA) valine, is emerging as a significant biomarker in the field of metabolic research.[1] Elevated circulating levels of 3-HIB are strongly associated with insulin resistance, hyperglycemia, and an increased risk of developing type 2 diabetes (T2D).[1][2][3] First linked to diabetes in 1989 in studies of individuals with type 1 diabetes[2][4], recent research has solidified its role as a key signaling molecule and a strong marker of insulin resistance in T2D and obesity.[2][3][5] 3-HIB is secreted by muscle cells and adipocytes and is believed to contribute to insulin resistance by promoting the uptake and accumulation of fatty acids in muscle and other tissues.[2][6] These application notes provide a summary of quantitative data, key signaling pathways, and detailed experimental protocols for researchers, scientists, and drug development professionals utilizing 3-HIB as a biomarker.
Data Presentation: 3-HIB Levels in Metabolic Health and Disease
Circulating concentrations of 3-HIB are significantly altered in individuals with metabolic dysregulation. The following table summarizes quantitative data from various studies, illustrating the association between plasma 3-HIB levels and metabolic status.
| Cohort/Condition | Analyte | Concentration (µmol/L) | Key Findings | Reference |
| General Population | ||||
| Normal (overnight fasted) | 21 ± 2 | Baseline for healthy individuals. | [1][7] | |
| Fasted (72h) | 97 ± 4 | Fasting significantly increases 3-HIB levels. | [7] | |
| Diabetic Population | ||||
| Diabetic (overnight fasted) | 38 ± 5 | 3-HIB is elevated in diabetic individuals compared to controls. | [1][7] | |
| Type 1 Diabetes (fasted) | 20 to 100 | Wide range observed, particularly after fasting. | [2][4] | |
| HUSK Cohort (n=4,942) | ||||
| Normoglycemia | Baseline | Higher 3-HIB is associated with hyperglycemia and T2D. | [1] | |
| Hyperglycemia | z-score: 0.45 | - | [1] | |
| Type 2 Diabetes | z-score: 0.87 | - | [1] | |
| WNOB-1 Cohort (n=85) | ||||
| Varied BMI (18-57 kg/m ²) | - | Positive correlation with HOMA2-IR (a measure of insulin resistance) and BMI. | [1] |
Signaling Pathways and Mechanisms
Valine Catabolism and 3-HIB Formation
3-HIB is an intermediate metabolite formed exclusively during the breakdown of the BCAA valine.[2] The final step, the hydrolysis of 3-hydroxyisobutyryl-CoA (3-HIB-CoA) by the enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), allows free 3-HIB to be released from the mitochondria into the cytoplasm and subsequently enter circulation.[2]
Caption: Simplified pathway of this compound (3-HIB) formation from valine.
Proposed Mechanism of 3-HIB-Induced Insulin Resistance
Elevated levels of 3-HIB are hypothesized to induce insulin resistance by promoting fatty acid uptake in tissues like skeletal muscle and fat.[6][8] This leads to the accumulation of intracellular lipids, which can interfere with the insulin signaling cascade, specifically by inhibiting key components like Insulin Receptor Substrate (IRS) and PI3K/Akt.[8][9] This impairment ultimately hinders the translocation of GLUT4 to the cell membrane, reducing glucose uptake.[8]
Caption: Proposed mechanism of 3-HIB-induced insulin resistance via lipid accumulation.
Experimental Protocols
Accurate measurement of 3-HIB is critical and is most commonly achieved using mass spectrometry-based methods, which can distinguish it from its isomer, 3-hydroxybutyrate (BHB).[7][10]
Protocol 1: Quantification of 3-HIB in Plasma by LC-MS/MS
This protocol provides a general framework for quantifying 3-HIB in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][8]
1. Sample Preparation
-
Thaw frozen plasma samples on ice.
-
To a clean microcentrifuge tube, add 50 µL of plasma.
-
Add an appropriate internal standard (e.g., D6-3-Hydroxyisobutyrate) to each sample to correct for extraction variability.[10]
-
Precipitate proteins by adding 150 µL of ice-cold acetonitrile.[1][10] Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1][8]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a centrifugal evaporator.[1][8]
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[8]
2. LC-MS/MS Analysis
-
Liquid Chromatograph: Use a reverse-phase C18 column or a HILIC column for separation.[8]
-
Mobile Phase: A typical mobile phase consists of a gradient of water and acetonitrile, both containing a small amount of an acid like formic acid (e.g., 0.1%) to aid in ionization.[8]
-
Mass Spectrometer: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).[10]
-
Detection: Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection. Monitor the appropriate precursor-to-product ion transitions for 3-HIB and its internal standard.
3. Data Analysis
-
Generate a standard curve using known concentrations of a 3-HIB analytical standard.
-
Calculate the peak area ratio of the analyte (3-HIB) to the internal standard for all samples and standards.
-
Determine the concentration of 3-HIB in the plasma samples by interpolating their peak area ratios against the standard curve.[1]
Protocol 2: In Vitro Assay for 3-HIB-Induced Fatty Acid Uptake
This protocol describes the treatment of differentiated adipocytes with 3-HIB to measure its effect on fatty acid uptake.[1]
1. Cell Culture and Differentiation
-
Culture a suitable preadipocyte cell line (e.g., 3T3-L1) in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.[1]
-
Induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
2. 3-HIB Treatment
-
Once cells are fully differentiated, replace the medium with serum-free medium containing the desired concentration of this compound (e.g., 50-200 µM). Include a vehicle-only control.
-
Incubate the cells for the desired period (e.g., 3 to 24 hours).[1]
3. Fatty Acid Uptake Measurement
-
Wash the cells twice with serum-free medium.
-
Add fresh serum-free medium containing a fluorescently labeled fatty acid analog (e.g., BODIPY-FA).
-
Incubate for 15-30 minutes at 37°C to allow for fatty acid uptake.
-
Wash the cells with a cold wash buffer (e.g., PBS) to remove excess fluorescent analog. A quenching solution can be used to eliminate extracellular fluorescence.[1]
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.
-
Normalize the fluorescence signal to total protein content in each well to account for variations in cell number.
Experimental Workflows and Logic Diagrams
General Workflow for Plasma 3-HIB Analysis
The following diagram illustrates a typical workflow for the analysis of 3-HIB in plasma samples using LC-MS/MS.
Caption: Integrated workflow for the quantification of 3-HIB in plasma samples.
Troubleshooting Logic for Low LC-MS/MS Signal
A common issue in targeted metabolomics is poor signal intensity. The following diagram provides a logical approach to troubleshooting a low 3-HIB signal during LC-MS/MS analysis.
Caption: Troubleshooting guide for low 3-HIB signal in LC-MS/MS analysis.[10]
Applications in Research and Drug Development
The clinical validation of 3-HIB as a biomarker for insulin resistance opens several avenues for its application in basic research and pharmaceutical development.[5]
-
Early Detection and Risk Stratification: Measuring plasma 3-HIB could help identify individuals at high risk of developing T2D, enabling earlier lifestyle or therapeutic interventions.[5]
-
Patient Stratification in Clinical Trials: 3-HIB can be used as a criterion to enroll patients with a specific metabolic profile, potentially enriching study populations for responders to therapies targeting insulin resistance.[5]
-
Pharmacodynamic Biomarker: Monitoring changes in 3-HIB levels in response to a therapeutic intervention may serve as an early indicator of a drug's efficacy in modulating BCAA metabolism and improving insulin sensitivity.[5]
-
Research Tool: 3-HIB provides a valuable tool for investigating the fundamental pathophysiology of insulin resistance and the complex role of BCAA metabolism in metabolic diseases.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Contribution of 3-hydroxyisobutyrate to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Amino Acid-Induced Impairment of Insulin Signaling and Involvement of G-Protein Coupling Receptor [mdpi.com]
- 10. benchchem.com [benchchem.com]
measuring (S)-3-hydroxyisobutyric acid in different biological matrices
An in-depth guide to the quantitative analysis of (S)-3-hydroxyisobutyric acid (3-HIB) across various biological samples for researchers and professionals in drug development.
Application Notes on Measuring this compound
This compound (3-HIB) is a catabolic intermediate of the branched-chain amino acid, valine.[1] Emerging research has identified 3-HIB as a critical signaling molecule and biomarker associated with insulin resistance and type 2 diabetes.[2][3] It is primarily produced and secreted by muscle cells and is believed to act as a paracrine factor that stimulates the transport of fatty acids across endothelial cells.[4][5] This action can lead to the accumulation of lipids in skeletal muscle, a state which impairs insulin signaling and contributes to metabolic disease.[6][7]
The accurate quantification of 3-HIB in biological matrices such as plasma, urine, and tissue is therefore essential for advancing our understanding of metabolic diseases and for the development of novel therapeutic interventions.[8] The primary analytical methods for robust and sensitive quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), with LC-MS/MS being widely adopted for its high sensitivity and specificity.[8][9]
Signaling Pathway of this compound
The catabolism of the branched-chain amino acid valine leads to the production of 3-HIB.[7] This process involves several enzymatic steps. Elevated levels of 3-HIB have been shown to stimulate fatty acid uptake in tissues like skeletal muscle, contributing to lipid accumulation (lipotoxicity), which is a key factor in the development of insulin resistance.[7]
Quantitative Data Summary
Circulating plasma concentrations of 3-HIB vary depending on the metabolic state of the individual. Levels are typically elevated in individuals with diabetes and after prolonged fasting.[9][10]
| Population / Condition | Mean Plasma 3-HIB Concentration (µM) | Reference(s) |
| Normal, Overnight Fasted | 21 ± 2 | [9][11] |
| Diabetic Subjects | 38 ± 5 | [9][11] |
| Normal, 72-hour Fast | 97 ± 4 | [9][11] |
| Normal, during HECP | 14 ± 1 | [6][12] |
| Normal, during HECP with Protein | 35 ± 2 | [6][12] |
| HECP: Hyperinsulinemic-Euglycemic Clamp Procedure |
Protocols for Measuring this compound
The following sections provide detailed protocols for the extraction and quantification of 3-HIB from plasma, urine, and muscle tissue using LC-MS/MS.
Protocol 1: Quantification of 3-HIB in Human Plasma
This protocol describes a robust method for 3-HIB analysis in plasma using protein precipitation for sample cleanup.
1. Materials and Reagents
-
This compound (≥98% purity)
-
3-Hydroxyisobutyrate-d6 (or other suitable stable isotope-labeled internal standard, IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3-HIB and the internal standard (IS) in methanol.[8]
-
Working Standard Solutions: Serially dilute the 3-HIB stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standards for the calibration curve (e.g., 0.1 to 50 µM).[8]
-
Internal Standard (IS) Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of approximately 100 ng/mL.[8]
3. Sample Preparation Protocol
-
Thaw frozen plasma samples on ice.[11]
-
In a clean microcentrifuge tube, aliquot 50-100 µL of plasma, calibration standard, or quality control (QC) sample.[11][13]
-
Add 5-10 µL of the IS working solution to all tubes (except for blank samples) and vortex for 10 seconds.[11]
-
Add 3-4 volumes of ice-cold acetonitrile (e.g., 300 µL for a 100 µL sample) to precipitate proteins.[8][13]
-
Vortex the mixture vigorously for 30 seconds to ensure complete denaturation.[13]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.[11]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[8]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid, 5% Acetonitrile).[13]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Parameters (Typical)
-
LC System: UHPLC system
-
Column: Reversed-phase C18 column or HILIC column (optimization may be required to separate from isomers like 3-hydroxybutyrate).[11]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Optimized for separation from matrix components (e.g., 5-95% B over several minutes).[8]
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode[8]
-
MRM Transitions:
-
3-HIB: Precursor Ion (m/z) → Product Ion (m/z) (To be optimized, typically involves loss of H2O or CO2)
-
3-HIB-d6 (IS): Precursor Ion (m/z) → Product Ion (m/z) (To be optimized)
-
Protocol 2: Quantification of 3-HIB in Urine
Urinary analysis often requires less sample preparation due to a lower protein concentration. A "dilute-and-shoot" approach is common.
1. Materials and Reagents
-
As listed in Protocol 1, with the addition of human urine.
2. Sample Preparation Protocol
-
Thaw frozen urine samples on ice.
-
Centrifuge the samples at approximately 2,000 x g for 5 minutes to pellet any sediment or cellular debris.[13]
-
In a clean tube, dilute 100 µL of the urine supernatant 1:10 with water containing 0.1% formic acid (i.e., add 900 µL of the acidified water).[13]
-
Add the stable isotope-labeled internal standard to the diluted sample.[13]
-
Vortex thoroughly and transfer to an autosampler vial for analysis.
-
Analyze using the LC-MS/MS parameters outlined in Protocol 1. Results are typically normalized to creatinine concentration, which should be measured separately.[15]
Protocol 3: Quantification of 3-HIB in Muscle Tissue
This protocol involves homogenization and extraction to release 3-HIB from the tissue matrix.
1. Materials and Reagents
-
As listed in Protocol 1.
-
Frozen muscle tissue (~50-100 mg).
-
Pre-chilled 2 mL homogenization tubes with ceramic or steel beads.
-
Tissue homogenizer (e.g., Bead Ruptor, TissueLyser).
-
Extraction Solvent: 80:20 (v/v) Methanol:Water, pre-chilled to -80°C.
2. Sample Preparation Protocol
-
Pre-cool all equipment and reagents on dry ice or at -80°C.
-
In a pre-chilled homogenization tube containing beads, weigh 50-100 mg of frozen muscle tissue.
-
Add the appropriate volume of cold extraction solvent containing the internal standard (e.g., 1 mL for 50 mg of tissue). A solvent-to-tissue ratio of at least 10:1 (v/w) is recommended.
-
Immediately homogenize the tissue using a bead-based homogenizer. Use 2-3 cycles of 30-60 seconds, with cooling on ice for 1 minute between cycles to prevent sample heating.
-
Centrifuge the homogenate at >12,000 x g for 15 minutes at 4°C to pellet tissue debris and precipitated proteins.
-
Carefully collect the supernatant, which contains the extracted metabolites.
-
The supernatant can be directly analyzed or dried down and reconstituted as described in Protocol 1. For cleaner samples, an optional Solid Phase Extraction (SPE) step can be incorporated.[13]
-
Analyze using the LC-MS/MS parameters outlined in Protocol 1. Results are typically normalized to the initial tissue weight.
Method Validation Considerations
For use in clinical research and drug development, any analytical method for 3-HIB must be properly validated according to regulatory guidelines (e.g., ICH Q2(R2)).[16][17] Key parameters to assess include:
-
Specificity/Selectivity: Ensuring no interference from other matrix components, particularly isomers like 3-hydroxybutyrate.[11]
-
Linearity and Range: Demonstrating a linear relationship between concentration and instrument response over a defined range.[18]
-
Accuracy and Precision: Accuracy measures the closeness to the true value, while precision (repeatability and intermediate precision) measures the variability of results.[18][19]
-
Limit of Detection (LOD) and Limit of Quantification (LLOQ): The lowest concentrations that can be reliably detected and quantified, respectively.
-
Matrix Effect: Assessing the impact of the biological matrix on analyte ionization, which can cause suppression or enhancement. The use of a co-eluting stable isotope-labeled internal standard is crucial to correct for matrix effects and extraction variability.[11]
-
Stability: Evaluating the stability of 3-HIB in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, long-term storage at -80°C).[13]
References
- 1. hmdb.ca [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic role of the hepatic valine/3-hydroxyisobutyrate (3-HIB) pathway in fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Alterations in 3-Hydroxyisobutyrate and FGF21 Metabolism Are Associated With Protein Ingestion–Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Contribution of 3-hydroxyisobutyrate to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. Sample Prep & Processing | VUMC Analytical Services Core [vumc.org]
- 15. 3 hydroxyisobutyric aciduria - Wikipedia [en.wikipedia.org]
- 16. fda.gov [fda.gov]
- 17. ema.europa.eu [ema.europa.eu]
- 18. Validation of an analysis method for 4-amino-3-hydroxybutyric acid by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. demarcheiso17025.com [demarcheiso17025.com]
Troubleshooting & Optimization
Technical Support Center: Measurement of (S)-3-Hydroxyisobutyric Acid in Plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring (S)-3-hydroxyisobutyric acid (3-HIB) in plasma.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-HIB) and why is its measurement in plasma important?
A1: this compound is a metabolic intermediate produced during the breakdown of the branched-chain amino acid (BCAA) valine.[1] Recent studies have identified 3-HIB as a potential biomarker for insulin resistance, type 2 diabetes, and obesity.[2][3][4] Elevated circulating levels of 3-HIB have been linked to increased fatty acid uptake in muscle, which may contribute to insulin resistance.[1][2] Therefore, accurate and reliable quantification of 3-HIB in plasma is crucial for clinical research and drug development in the context of metabolic diseases.[1][2]
Q2: What are the primary analytical methods for quantifying 3-HIB in plasma?
A2: The most common and reliable analytical techniques for measuring 3-HIB in plasma are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] These methods offer high sensitivity and specificity, which are essential for distinguishing 3-HIB from structurally similar compounds.[5]
Q3: Why is derivatization necessary for GC-MS analysis of 3-HIB?
A3: 3-HIB is a small, polar organic acid with low volatility due to its hydroxyl (-OH) and carboxyl (-COOH) functional groups.[6] Direct analysis by GC-MS would result in poor chromatographic performance, such as broad and tailing peaks, leading to low sensitivity.[6] Derivatization is a chemical modification process that converts these polar groups into less polar, more volatile, and more thermally stable derivatives, which is essential for achieving the sharp, symmetrical peaks required for accurate quantification.[6][7] Silylation is the most common derivatization technique used for this purpose.[6][8]
Q4: Can the structural isomer 3-hydroxybutyrate (BHB) interfere with 3-HIB measurement?
A4: Yes, interference from the structurally similar isomer 3-hydroxybutyrate (BHB), a major ketone body, is a significant challenge.[5][9] While enzymatic assays can be susceptible to cross-reactivity, chromatographic methods like GC-MS and LC-MS/MS are preferred for their ability to physically separate the two isomers before detection.[5][9] Careful optimization of the chromatography and selection of specific mass transitions (in MS/MS) or monitoring ions (in GC-MS) are critical to ensure that the measurement is specific to 3-HIB.[5]
Troubleshooting Guides
Issue 1: Poor Sensitivity or Low Signal in LC-MS/MS Analysis
Q: I am observing a very low signal for 3-HIB in my plasma samples when using LC-MS/MS. What are the possible causes and how can I troubleshoot this?
A: Low signal intensity for 3-HIB can stem from several factors related to sample preparation and instrument settings. Here are the common causes and solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization | Optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas temperatures, and flow rates. 3-HIB is a small organic acid and is typically analyzed in negative ion mode, which should be confirmed.[5] |
| Inefficient Sample Extraction | Ensure protein precipitation is complete. Common methods involve adding ice-cold acetonitrile or methanol.[1][2] You can also evaluate different extraction solvents to maximize the recovery of this polar analyte. |
| Matrix Effects | Components in the plasma matrix can co-elute with 3-HIB and suppress its ionization.[5] To mitigate this, you can dilute the sample extract or, more effectively, use a stable isotope-labeled internal standard (e.g., D6-3-HIB) added at the beginning of sample preparation to compensate for signal suppression.[5] Preparing calibration standards in a surrogate matrix (e.g., stripped plasma) that mimics the study samples is also recommended.[5] |
| Analyte Loss During Evaporation | If an evaporation step is used to concentrate the sample, ensure it is not too aggressive (e.g., high temperature or high nitrogen flow), which could cause the loss of the relatively volatile 3-HIB. A gentle stream of nitrogen at around 40°C is typically sufficient.[2] |
Issue 2: Poor Peak Shape (Tailing or Broadening) in Chromatography
Q: My chromatographic peaks for 3-HIB are tailing or broad, making integration and quantification difficult. What should I investigate?
A: Poor peak shape is a common issue that can significantly affect the accuracy and precision of your results. Below are potential causes for both GC-MS and LC-MS/MS.
| Possible Cause | Troubleshooting Step |
| Incomplete Derivatization (GC-MS) | If derivatization is incomplete, the remaining polar, underivatized 3-HIB will interact strongly with the GC system, causing severe peak tailing.[6] Optimize the reaction by adjusting the reagent amount, temperature, and time. Ensure the sample is completely dry before adding the derivatization reagent, as moisture can quench the reaction.[6] |
| Active Sites in GC System (GC-MS) | Active sites in the GC inlet liner or on the column can interact with the analyte. Use a deactivated inlet liner and a high-quality, low-bleed GC column. If tailing persists, try replacing the liner or trimming a small section from the front of the column.[5] |
| Suboptimal Mobile Phase (LC-MS/MS) | For reversed-phase chromatography, ensure the mobile phase pH is appropriate for an acidic compound like 3-HIB (typically acidic, e.g., containing 0.1% formic acid, to keep it in a neutral state).[1] For HILIC, optimize the water/organic solvent ratio to achieve good retention and peak shape. |
| Column Overload | Injecting too much sample can lead to peak fronting or broadening.[5] Try diluting the sample or injecting a smaller volume to see if the peak shape improves. |
Issue 3: High Variability in Results
Q: I am seeing high variability between replicate injections and samples. What are the sources of this imprecision?
A: High variability can be introduced during the pre-analytical or analytical stages of the workflow.
| Possible Cause | Troubleshooting Step |
| Pre-analytical Variability | Factors such as patient diet, exercise, and the time of sample collection can influence 3-HIB levels.[10][11] Standardize sample collection procedures, including using consistent tube types and ensuring proper handling and storage to prevent analyte degradation.[12][13] |
| Inconsistent Sample Preparation | Manual sample preparation steps, especially protein precipitation and derivatization, can be a major source of variability. Use an autosampler for precise reagent addition and a controlled heating block for consistent derivatization temperature and timing.[6] |
| Lack of a Suitable Internal Standard | An internal standard is critical for correcting variability. Always use a stable isotope-labeled internal standard (e.g., D6-3-HIB) added at the very beginning of the sample preparation process.[5][6] This will correct for variations in extraction recovery, derivatization efficiency (for GC-MS), injection volume, and instrument response. |
| Injection Issues | Inconsistent injection volumes can lead to variability. For GC-MS, ensure the autosampler syringe is clean and functioning correctly. For LC-MS/MS, check for blockages or leaks in the autosampler. Using an autosampler is more consistent than manual injection.[6] |
Quantitative Data
Plasma Concentrations of 3-Hydroxyisobutyric Acid
The circulating levels of 3-HIB in human plasma can vary depending on the metabolic state and health status of the individual.
| Subject Group | Condition | Plasma 3-HIB Concentration (µM) | Reference |
| Normal Individuals | Overnight Fasted | 21 ± 2 | [9][14] |
| Normal Individuals | Postabsorptive | 33% of 3-hydroxybutyrate concentration | [9] |
| Diabetic Subjects | Overnight Fasted | 38 ± 5 | [9][14] |
| Individuals Fasted for 72h | Fasting | 97 ± 4 | [9][14] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis
This protocol is a representative method for the direct quantification of 3-HIB in human plasma.
-
Preparation of Standards:
-
Prepare a 1 mg/mL stock solution of 3-HIB and a suitable stable isotope-labeled internal standard (IS), such as 3-Hydroxyisobutyrate-d6, in methanol.[2]
-
Create working standard solutions by serially diluting the 3-HIB stock solution with a 50:50 (v/v) acetonitrile:water mixture.[2]
-
Prepare a working IS solution (e.g., 100 ng/mL) by diluting the IS stock solution with acetonitrile.[2]
-
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, calibration standard, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the internal standard working solution. Vortex for 10 seconds.[2]
-
Add 300-400 µL of ice-cold acetonitrile to precipitate proteins.[1][2]
-
Vortex the mixture vigorously for 30 seconds.[2]
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[1][2]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[1]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a reverse-phase C18 column or a HILIC column for separation.[1]
-
Mobile Phase: A typical mobile phase consists of a gradient of water and acetonitrile, both containing 0.1% formic acid to aid ionization.[1]
-
Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Monitor a specific precursor-to-product ion transition for 3-HIB and its internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of 3-HIB to the internal standard against the concentration of the calibration standards.
-
Use a weighted (e.g., 1/x²) linear regression to fit the curve.[2]
-
Determine the concentration of 3-HIB in the plasma samples from the calibration curve.[2]
-
Detailed Methodology for GC-MS Analysis
This protocol outlines a common procedure for 3-HIB analysis that includes a necessary derivatization step.
-
Sample Preparation:
-
To 100 µL of plasma, add a stable isotope-labeled internal standard.
-
Precipitate proteins by adding 400 µL of ice-cold methanol. Vortex vigorously for 30 seconds.[1]
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[1]
-
-
Derivatization (Silylation):
-
Ensure the dried residue is completely free of moisture.
-
Add 50 µL of a silylating agent mixture, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).[6]
-
Cap the vial tightly and vortex for 30 seconds to dissolve the residue.[6]
-
Incubate the vial at 60-80°C for 45-60 minutes to ensure the reaction goes to completion.[6]
-
Allow the vial to cool to room temperature before injection.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., DB-5ms).[1]
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.[1]
-
Oven Program: A typical program might start at 70°C, hold for 2 minutes, then ramp at 10°C/minute to 300°C, and hold for 5 minutes.[1]
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
Detection: Use selected ion monitoring (SIM) of characteristic, unique ions for the derivatized 3-HIB and the internal standard to ensure specificity and sensitivity.[1]
-
Visualizations
Caption: General experimental workflow for LC-MS/MS analysis of 3-HIB in plasma.
Caption: The valine catabolic pathway leading to the formation of 3-HIB.
Caption: Proposed mechanism of 3-HIB-induced insulin resistance in skeletal muscle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Hydroxyisobutyric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. Elevated Plasma Levels of 3-Hydroxyisobutyric Acid Are Associated With Incident Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. Contribution of 3-hydroxyisobutyrate to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. myadlm.org [myadlm.org]
- 11. selectscience.net [selectscience.net]
- 12. streck.com [streck.com]
- 13. Preanalytical Variables and Their Influence on the Quality of Laboratory Results - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Plasma Extraction for (S)-3-Hydroxyisobutyric Acid Analysis
Welcome to the technical support center for the analysis of (S)-3-hydroxyisobutyric acid (3-HIB) in plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols. This compound is a catabolite of the branched-chain amino acid valine and has been identified as a potential biomarker for metabolic diseases such as insulin resistance and type 2 diabetes.[1] Accurate quantification of 3-HIB in plasma is crucial for clinical research and drug development.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when extracting this compound from plasma?
A1: The main challenges include the polar nature of 3-HIB, its low endogenous concentrations, and the complexity of the plasma matrix. The plasma matrix contains abundant proteins, lipids, salts, and other metabolites that can interfere with the extraction and analysis, leading to issues like ion suppression in mass spectrometry.[2][3][4]
Q2: Which extraction methods are most suitable for 3-HIB from plasma?
A2: The most common and effective methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[5]
-
Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol, or an acid like trichloroacetic acid (TCA) or sulfosalicylic acid, is added to the plasma to precipitate proteins.[6][7][8][9] It is widely used for its convenience.[7]
-
Liquid-Liquid Extraction (LLE): LLE is another straightforward technique that involves extracting the analyte from the aqueous plasma sample into an immiscible organic solvent.[5]
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by passing the sample through a solid sorbent that retains the analyte, which is then eluted with a different solvent.[10][11] This method is highly effective at reducing matrix effects.[5]
Q3: Why is derivatization necessary for GC-MS analysis of 3-HIB?
A3: 3-HIB is a polar and non-volatile compound due to its hydroxyl and carboxyl groups. Direct injection into a gas chromatograph would result in poor peak shape and low sensitivity.[12] Derivatization, typically through silylation, converts 3-HIB into a more volatile and thermally stable compound suitable for GC-MS analysis.[12]
Q4: Can 3-hydroxybutyrate interfere with the analysis of 3-hydroxyisobutyric acid?
A4: Yes, the isomeric compound 3-hydroxybutyrate (BHB) can be a significant interference, especially in enzymatic assays. Chromatographic methods like GC-MS and LC-MS/MS are preferred as they can separate these two isomers.[6][13][14]
Troubleshooting Guides
Issue 1: Low Signal or Poor Sensitivity in LC-MS/MS Analysis
| Possible Cause | Recommended Solution |
| Inefficient Ionization | Optimize electrospray ionization (ESI) source parameters, such as spray voltage and gas temperatures. 3-HIB is often analyzed in negative ion mode.[6] |
| Matrix Effects/Ion Suppression | The presence of co-eluting compounds from the plasma matrix can suppress the ionization of 3-HIB.[3][4][15][16][17][18] To mitigate this, you can dilute the sample extract, improve the sample cleanup using SPE, or use a stable isotope-labeled internal standard (e.g., D6-3-HIB) to compensate for signal suppression.[6] |
| Inefficient Extraction | Ensure complete protein precipitation by optimizing the solvent-to-plasma ratio. Evaluate different extraction solvents like acetonitrile or methanol to maximize recovery.[6] For SPE, ensure the column is properly conditioned and equilibrated, and that the elution solvent is appropriate. |
| Suboptimal Chromatographic Conditions | Adjust the mobile phase composition and gradient to ensure 3-HIB is well-retained and separated from interfering peaks. |
Issue 2: Poor Peak Shape (Tailing or Broadening) in Chromatography
| Possible Cause | Recommended Solution |
| Active Sites on GC Inlet or Column | For GC-MS, use a deactivated inlet liner and a high-quality, low-bleed column. If tailing persists, consider trimming the column or replacing the liner.[6] |
| Incomplete Derivatization (GC-MS) | Optimize the derivatization reaction conditions, including reagent concentration, temperature, and time, to ensure the reaction goes to completion.[12] |
| Suboptimal Mobile Phase (LC-MS/MS) | Adjust the pH and organic content of the mobile phase. For reversed-phase chromatography, ensure sufficient organic solvent for proper elution. |
| Column Overload | Inject a smaller sample volume or dilute the sample to avoid overloading the analytical column.[6] |
Issue 3: High Variability in Results
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Standardize the entire sample preparation workflow. Use an autosampler for precise injections and ensure consistent timing for each step. |
| Analyte Degradation | Process samples quickly and on ice to minimize enzymatic degradation.[5] For long-term storage, flash-freeze plasma samples in liquid nitrogen and store them at -80°C.[5] |
| Lack of a Suitable Internal Standard | Always use a stable isotope-labeled internal standard (e.g., D6-3-HIB) added at the beginning of the sample preparation process to correct for variability in extraction and instrument response.[6] |
| Calibration Curve Issues | Prepare calibration standards in a surrogate matrix (e.g., stripped plasma) that closely mimics the study samples to account for matrix effects.[6] |
Experimental Protocols
Protocol 1: Protein Precipitation for LC-MS/MS Analysis
This protocol outlines a standard procedure for the extraction of 3-HIB from plasma using protein precipitation, followed by LC-MS/MS analysis.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Vortex the plasma sample and transfer 50 µL to a clean microcentrifuge tube.[6]
-
Internal Standard Spiking: Add 5 µL of an internal standard working solution (e.g., D6-3-Hydroxyisobutyrate).[6]
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile to precipitate proteins.[6] Vortex the mixture vigorously for 30 seconds.[6]
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.[6]
-
Optional Evaporation and Reconstitution: For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.[6]
-
Injection: Inject the prepared sample into the LC-MS/MS system.[6]
Protocol 2: Derivatization for GC-MS Analysis
This protocol describes a common silylation procedure for 3-HIB prior to GC-MS analysis.
-
Sample Preparation: Use 50 µL of plasma extract obtained from a protein precipitation step (as described in Protocol 1).[6]
-
Drying: Evaporate the sample to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture.[6]
-
Methoxyamination (Optional but Recommended): To prevent multiple derivatives from ketone groups, add 20 µL of methoxyamine hydrochloride in pyridine and incubate at 60°C for 30 minutes.[6]
-
Silylation: Add 30 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).[6]
-
Incubation: Incubate the mixture at 70°C for 1 hour to ensure complete derivatization.[6]
-
Cooling: Allow the sample to cool to room temperature.[6]
-
Injection: Inject 1-2 µL of the derivatized sample into the GC-MS.[6]
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of 3-HIB in plasma.
Table 1: LC-MS/MS Method Performance
| Parameter | Typical Value | Reference |
| Linearity Range | 0.1 - 10.0 µg/mL | [19] |
| LLOQ | 0.008 - 0.045 µg/mL | [19] |
| LOD | 0.003 - 0.017 µg/mL | [19] |
| Intra-run Imprecision (CV) | < 5.5% | [20] |
| Inter-run Imprecision (CV) | < 5.8% | [20] |
| Analytical Recovery | 96.3 - 103% | [20] |
Table 2: GC-MS Method Performance & Physiological Concentrations
| Parameter | Typical Value | Reference |
| Recovery from Plasma | ~75.5% | [21] |
| Physiological Concentrations | ||
| Normal (overnight fasted) | 21 +/- 2 µM | [13][14] |
| Diabetic Subjects | 38 +/- 5 µM | [13][14] |
| 72-hour Fasted Subjects | 97 +/- 4 µM | [13][14] |
Visualized Workflows and Logic
Caption: Workflow for 3-HIB analysis in plasma.
Caption: Troubleshooting for low LC-MS/MS signal.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protein precipitation: an expedient procedure for the routine analysis of the plasma metabolites of [123I]IBZM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Solid Phase Extraction Guide | Thermo Fisher Scientific - FR [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Contribution of 3-hydroxyisobutyrate to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 16. longdom.org [longdom.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Therapeutic gamma-hydroxybutyric acid monitoring in plasma and urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
interference of 3-hydroxybutyrate in (S)-3-hydroxyisobutyric acid assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-3-hydroxyisobutyric acid (3-HIB) assays. The primary focus is to address the potential interference caused by the structurally similar molecule, 3-hydroxybutyrate (β-hydroxybutyrate).
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-HIB) and why is it measured?
This compound is a catabolite of the branched-chain amino acid valine. It has been identified as a potential biomarker for metabolic syndrome and insulin resistance. Elevated levels of 3-HIB are thought to stimulate fatty acid uptake in muscle, which can contribute to lipid accumulation and interfere with insulin signaling.
Q2: What is the primary challenge in accurately measuring 3-HIB?
A significant challenge in 3-HIB measurement is the potential for interference from its structural isomer, 3-hydroxybutyrate (BHB), a ketone body. Due to their similar structures, some analytical methods may not be able to distinguish between the two, leading to inaccurate quantification of 3-HIB.
Q3: Which analytical methods are recommended for specific and sensitive 3-HIB quantification?
For high specificity and the ability to differentiate 3-HIB from 3-hydroxybutyrate, chromatographic methods are preferred. These include:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the simultaneous quantification of 3-HIB and other hydroxybutyrates in various biological samples like saliva, serum, and plasma.
-
Gas chromatography-mass spectrometry (GC-MS): This is another common and accurate technique for measuring 3-HIB in plasma.
Enzymatic spectrophotometric assays can also be used, and some have been developed to be specific for (S)-3-hydroxyisobutyrate without cross-reactivity to 3-hydroxybutyrate.
Troubleshooting Guide
Issue 1: Suspected 3-hydroxybutyrate interference in my 3-HIB assay.
-
Possible Cause: The assay method lacks the specificity to distinguish between 3-HIB and 3-hydroxybutyrate. This is more common in non-chromatographic methods.
-
Solution:
-
Method Validation: Confirm if your assay has been validated for specificity against 3-hydroxybutyrate.
-
Switch to a Chromatographic Method: Employing LC-MS/MS or GC-MS is the most reliable way to separate and independently quantify 3-HIB and 3-hydroxybutyrate.
-
Enzymatic Assay Specificity: If using an enzymatic assay, ensure the 3-hydroxyisobutyrate dehydrogenase used does not have significant cross-reactivity with 3-hydroxybutyrate.
-
Issue 2: Low or no detectable 3-HIB signal in my LC-MS/MS analysis.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization | Optimize the electrospray ionization (ESI) source parameters, such as spray voltage and gas temperatures. 3-HIB is often analyzed in negative ion mode. |
| Inefficient Sample Extraction | Ensure effective protein precipitation. A common method involves using a 30% sulfosalicylic acid solution or ice-cold acetonitrile. Also, evaluate different extraction solvents to maximize the recovery of 3-HIB. |
| Matrix Effects | The presence of other components in the plasma extract can suppress the ionization of 3-HIB. To mitigate this, you can dilute the sample extract or use an isotopically labeled internal standard (e.g., D6-3-HIB) to correct for signal suppression or enhancement. |
Issue 3: Poor peak shape or tailing in chromatography (GC-MS or LC-MS/MS).
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Active Sites on Column or Inlet (GC-MS) | Use a deactivated inlet liner and a high-quality, low-bleed GC column to minimize interactions that can cause peak tailing. |
| Incomplete Derivatization (GC-MS) | Optimize derivatization conditions, including reagent concentration, temperature, and incubation time, to ensure complete derivatization of 3-HIB. |
| Improper Mobile Phase (LC-MS) | Adjust the mobile phase composition and gradient to achieve better peak shapes. |
Quantitative Data Summary
The following tables summarize the plasma concentrations of 3-HIB and 3-hydroxybutyrate under different physiological conditions.
Table 1: Plasma Concentrations of this compound (3-HIB)
| Condition | Concentration (µM) | Reference |
| Normal (overnight fasted) | 21 ± 2 | |
| Normal (48-hour starved) | 42 | |
| Diabetic | 38 ± 5 | |
| Mildly Diabetic | 112 | |
| Severely Diabetic | 155 | |
| 72-hour fasted | 97 ± 4 |
Table 2: Comparison of 3-HIB to 3-hydroxybutyrate (3-OHB) in the Postabsorptive State
| Subject Group | 3-HIB as a Percentage of 3-OHB | Reference |
| Normal | 33% | |
| Diabetic | 17% |
Experimental Protocols
1. LC-MS/MS Protocol for 3-HIB in Plasma
This protocol provides a general framework for the quantification of 3-HIB in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated 3-HIB) to precipitate proteins.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for 3-HIB and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 3-HIB.
-
Calculate the concentration of 3-HIB in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
2. GC-MS Protocol for 3-HIB in Plasma
This protocol is based on established methods for short-chain fatty acid analysis.
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled 3-HIB).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
-
Derivatization:
-
To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to protect carbonyl groups and incubate at 60°C for 30 minutes.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) for silylation of hydroxyl and carboxyl groups and incubate at 60°C for 60 minutes.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., DB-5ms).
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.
-
Oven Program: Start at 70°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/minute, and hold for 5 minutes.
-
Visualizations
Caption: Proposed signaling cascade of 3-HIB.
Caption: General workflow for LC-MS/MS analysis of 3-HIB.
Caption: General workflow for GC-MS analysis of 3-HIB.
improving sensitivity of LC-MS/MS for (S)-3-hydroxyisobutyric acid detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of (S)-3-hydroxyisobutyric acid (3-HIB) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: Why is achieving high sensitivity for this compound challenging?
A1: this compound is a small, polar molecule that can exhibit poor retention on traditional reversed-phase chromatography columns and may ionize inefficiently in the mass spectrometer source. Additionally, its structural isomer, 3-hydroxybutyrate (BHB), can cause interference if not chromatographically resolved.[1] Careful optimization of sample preparation, chromatography, and mass spectrometry parameters is crucial for sensitive and accurate quantification.
Q2: What is the most common ionization mode for 3-HIB analysis?
A2: Negative electrospray ionization (ESI) mode is most commonly used for the analysis of 3-HIB.[1] This is because the carboxylic acid group readily deprotonates to form a negative ion.
Q3: Is an internal standard necessary for accurate quantification?
A3: Yes, the use of a stable isotope-labeled internal standard, such as this compound-d6 (D6-3-HIB), is highly recommended.[1] An internal standard is added at the beginning of the sample preparation process and helps to correct for variability in sample extraction, matrix effects, and instrument response, leading to more accurate and precise results.
Q4: How can I improve the chromatographic peak shape for 3-HIB?
A4: Poor peak shape, such as tailing, can be caused by several factors. Ensure your mobile phase composition and pH are optimized. For reversed-phase chromatography, a sufficient concentration of organic solvent is needed for proper elution. If you are using Hydrophilic Interaction Liquid Chromatography (HILIC), optimizing the water content in the mobile phase is key. Also, be cautious of column overload by injecting a smaller sample volume or diluting your sample.[1]
Q5: What role does this compound play in biological systems?
A5: this compound is a catabolic intermediate of the branched-chain amino acid valine.[2][3] It has been identified as a signaling molecule, or "myokine," secreted by muscle cells.[2][3] Elevated levels of 3-HIB have been linked to insulin resistance and type 2 diabetes.[2][4] It is believed to promote insulin resistance by stimulating the transport of fatty acids across endothelial cells, leading to lipid accumulation in skeletal muscle.[1][2]
Troubleshooting Guides
Issue 1: Low Signal Intensity / Poor Sensitivity
| Possible Cause | Troubleshooting Steps |
| Suboptimal Ionization | Optimize electrospray ionization (ESI) source parameters, including spray voltage, gas temperatures, and gas flow rates. Confirm analysis is being performed in negative ion mode.[1] |
| Inefficient Sample Extraction | Ensure complete protein precipitation. Common methods include the use of ice-cold acetonitrile or a 30% sulfosalicylic acid solution.[1] Evaluate different extraction solvents to maximize the recovery of 3-HIB. |
| Matrix Effects | The presence of other components in the sample matrix can suppress the ionization of 3-HIB. To mitigate this, you can dilute the sample extract.[1] The use of a stable isotope-labeled internal standard is also crucial to compensate for signal suppression or enhancement.[1] |
| Poor Ionization Efficiency | Consider chemical derivatization to introduce a more easily ionizable group to the 3-HIB molecule. This can significantly improve sensitivity.[1][5] |
Issue 2: High Background Noise
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents to prepare mobile phases and samples. |
| Carryover from Previous Injections | Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the injection system between samples. |
| Dirty Mass Spectrometer Source | Follow the manufacturer's instructions to clean the ion source components, such as the capillary and ion transfer tube. |
| Leaching from Plasticware | Use polypropylene tubes and plates to minimize leaching of contaminants that can interfere with the analysis. |
Quantitative Data Summary
Chemical derivatization can significantly enhance the detection sensitivity of hydroxybutyrates. The following table summarizes the improvement in detection limits for various hydroxybutyrates after derivatization to their 2PM ester derivatives compared to their underivatized forms.
| Compound | Detection Limit (Underivatized, N-ESI) | Detection Limit (2PM Ester Derivative, P-ESI) | Fold Improvement |
| 3-Hydroxybutyrate (3HB) | ~3 µM | <1 pg (on-column) | ~50x |
| 3-Hydroxyisobutyrate (3HIB) | Not specified (trace amounts detected) | <1 pg (on-column) | >50x (estimated) |
| 3-Hydroxy-3-methylbutyrate (3HMB) | ~0.3 µM | <1 pg (on-column) | ~50x |
| 2-Hydroxybutyrate (2HB) | Not specified (trace amounts detected) | <1 pg (on-column) | >50x (estimated) |
| Data adapted from a study on simultaneous quantification of four hydroxybutyrates.[5] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation for LC-MS/MS Analysis
This protocol describes a standard procedure for the extraction of 3-HIB from plasma samples using protein precipitation.
-
Thaw Plasma: Thaw frozen plasma samples on ice.
-
Aliquoting: Vortex the plasma sample and transfer 50 µL to a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 5 µL of a working solution of the internal standard (e.g., D6-3-Hydroxyisobutyrate) to each plasma sample.
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile to precipitate proteins.[1]
-
Vortexing: Vortex the mixture vigorously for 30 seconds.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.[1]
Protocol 2: Derivatization of 3-HIB with 2-Picolylamine (for Enhanced Sensitivity)
This protocol is an example of a derivatization procedure to improve the ionization efficiency of 3-HIB.
-
Sample Preparation: Use the dried supernatant from the protein precipitation step (Protocol 1).
-
Derivatization Reaction:
-
Add a solution of 2-picolylamine, 2,2'-dipyridyl disulfide (DPDS), and triphenylphosphine (TPP) in a suitable solvent (e.g., acetonitrile) to the dried sample extract.
-
Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes).
-
-
Quenching: Stop the reaction by adding a quenching solution, if necessary.
-
LC-MS/MS Analysis: Inject an aliquot of the derivatized sample into the LC-MS/MS system for analysis in positive ion mode.
Note: The specific concentrations of derivatization reagents and reaction conditions should be optimized for your specific application.
Visualizations
Caption: Valine catabolism pathway leading to this compound.
References
- 1. A branched-chain amino acid metabolite drives vascular fatty acid transport and causes insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of salivary 3-hydroxybutyrate, 3-hydroxyisobutyrate, 3-hydroxy-3-methylbutyrate, and 2-hydroxybutyrate as possible markers of amino acid and fatty acid catabolic pathways by LC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor peak shape in 3-hydroxyisobutyric acid chromatography
Welcome to the technical support center for the chromatographic analysis of 3-hydroxyisobutyric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their analytical methods.
Frequently Asked Questions (FAQs)
What are the common causes of poor peak shape for 3-hydroxyisobutyric acid?
Poor peak shape in the chromatography of 3-hydroxyisobutyric acid, an organic acid, is often attributed to several factors. These include secondary interactions between the analyte and the stationary phase, improper mobile phase pH, column overload, and issues with the analytical column itself.[1][2][3] Specifically, interactions with residual silanol groups on silica-based columns can lead to significant peak tailing.[2][3]
How does the mobile phase pH affect the peak shape of 3-hydroxyisobutyric acid?
The pH of the mobile phase is a critical parameter for achieving good peak shape for ionizable compounds like 3-hydroxyisobutyric acid.[4] To ensure the analyte is in a single, non-ionized form, the mobile phase pH should be adjusted to be at least two pH units below the pKa of the acid.[1] This suppresses the ionization of the carboxylic acid group, minimizing secondary interactions with the stationary phase and reducing peak tailing.[1][4] For many organic acids, a mobile phase pH in the range of 2-3 is often effective.[1]
Which type of HPLC column is most suitable for 3-hydroxyisobutyric acid analysis?
Due to its polar nature, 3-hydroxyisobutyric acid can be challenging to retain and resolve on traditional C18 columns.[5] While C18 columns can be used, often with highly aqueous mobile phases, care must be taken to avoid phase collapse.[6] Alternative stationary phases are often more suitable. These include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC) columns, which are designed for the retention of polar compounds.[5]
-
Amino (NH2) columns have also been shown to provide symmetric peaks for similar hydroxy acids.[7]
-
Ion-exclusion chromatography is a common and effective technique for separating organic acids.[8][9]
-
Polar-embedded or charged surface hybrid (CSH) columns can also offer improved peak shape for polar and ionizable compounds.[1]
Can sample solvent mismatch cause poor peak shape?
Yes, if the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to peak distortion, including fronting and broadening.[1][10] It is recommended to dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[1]
Troubleshooting Guides
This section provides systematic approaches to resolving common peak shape problems encountered during the analysis of 3-hydroxyisobutyric acid.
Troubleshooting Workflow for Poor Peak Shape
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in your chromatography experiments.
Caption: A step-by-step guide to diagnosing and resolving poor peak shape.
Issue: Peak Tailing
Peak tailing is characterized by an asymmetric peak where the latter half of the peak is broader than the front half.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Secondary Silanol Interactions | The primary cause of tailing for acidic compounds on silica-based columns.[2][3] Lower the mobile phase pH to 2-3 to suppress the ionization of both the analyte and the silanol groups.[1] Alternatively, use an end-capped column or a column with a different stationary phase (e.g., HILIC, polar-embedded).[11][12] |
| Incorrect Mobile Phase pH | If the mobile phase pH is close to the pKa of 3-hydroxyisobutyric acid, a mixed population of ionized and non-ionized species will exist, leading to tailing. Ensure the pH is at least 2 units below the analyte's pKa.[1][12] |
| Low Buffer Concentration | Insufficient buffer capacity can lead to localized pH shifts on the column, causing peak tailing.[13] Increase the buffer concentration, typically in the range of 10-50 mM.[1] |
| Column Contamination or Degradation | Strongly retained compounds from previous injections can create active sites that cause tailing. Flush the column with a strong solvent.[14] If the problem persists, the column may be degraded and require replacement.[1] |
| Extra-column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[1] Minimize dead volume by using shorter, narrower internal diameter tubing.[12] |
Issue: Peak Fronting
Peak fronting is characterized by an asymmetric peak where the front half of the peak is broader than the latter half.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak fronting.[1] Reduce the injection volume or dilute the sample. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent stronger than the mobile phase, the analyte band will spread before it reaches the column, causing fronting.[1][10] Prepare the sample in the mobile phase or a weaker solvent. |
| Low Temperature | In some cases, operating at a temperature that is too low can lead to poor mass transfer and result in peak fronting. Consider increasing the column temperature. |
Issue: Split Peaks
Split peaks appear as two or more peaks for a single analyte.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Partially Clogged Frit or Column Inlet | Contamination can block the column inlet, causing the sample to travel through two different paths. Reverse flush the column (disconnected from the detector). If this fails, replace the column. |
| Sample Solvent Incompatibility | Injecting a sample in a solvent that is immiscible with the mobile phase can cause the sample to precipitate at the head of the column. Ensure the sample solvent and mobile phase are miscible. |
| Injector Issues | A partially blocked injector needle or port can cause improper sample injection onto the column. Clean or replace the injector components as needed. |
Experimental Protocols
Mobile Phase Preparation for Reversed-Phase Chromatography of 3-Hydroxyisobutyric Acid
This protocol describes the preparation of a mobile phase suitable for the analysis of 3-hydroxyisobutyric acid on a C18 or similar reversed-phase column.
-
Aqueous Component Preparation:
-
Prepare a 20 mM potassium dihydrogen phosphate buffer.
-
Adjust the pH of the buffer solution to 2.5 using phosphoric acid.
-
Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter.
-
-
Organic Component:
-
Use HPLC-grade acetonitrile or methanol.
-
-
Mobile Phase Mixture:
-
Prepare the final mobile phase by mixing the aqueous buffer and the organic solvent in the desired ratio (e.g., 95:5 v/v aqueous:organic).
-
Degas the mobile phase using sonication or helium sparging before use.[15]
-
Quantitative Data Summary
The following table summarizes key chromatographic parameters and their potential impact on the peak shape of 3-hydroxyisobutyric acid.
| Parameter | Typical Range/Setting | Effect on Peak Shape |
| Mobile Phase pH | 2.0 - 3.0 | Lowering the pH suppresses ionization, reducing peak tailing.[1][4] |
| Buffer Concentration | 10 - 50 mM | Higher concentrations can improve peak symmetry by maintaining a consistent pH on the column.[1] |
| Organic Modifier % | 0 - 10% (for RP) | Increasing the organic content will decrease retention but may not directly improve the peak shape of this polar analyte. |
| Column Temperature | 25 - 40 °C | Increasing temperature can improve efficiency and may reduce peak broadening. |
| Injection Volume | 1 - 20 µL | High injection volumes can lead to column overload and peak fronting.[1] |
| Flow Rate | 0.5 - 1.5 mL/min | While not a primary factor for peak shape, an unstable flow rate can cause peak broadening. |
References
- 1. uhplcs.com [uhplcs.com]
- 2. hplc.eu [hplc.eu]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. agilent.com [agilent.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Methods for Organic Acids : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 10. altasciences.com [altasciences.com]
- 11. mastelf.com [mastelf.com]
- 12. chromtech.com [chromtech.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
Technical Support Center: Analysis of (S)-3-Hydroxyisobutyric Acid by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the mass spectrometric analysis of (S)-3-hydroxyisobutyric acid (3-HIB).
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-HIB) and why is its accurate quantification important?
This compound is a catabolite of the branched-chain amino acid valine.[1] Recent studies have identified 3-HIB as a potential biomarker for metabolic diseases such as insulin resistance, type 2 diabetes, and obesity.[1] Elevated circulating levels of 3-HIB have been linked to the severity of insulin resistance, purportedly by increasing the uptake of fatty acids in skeletal muscle.[1] Therefore, robust and reliable methods for the quantitative analysis of 3-HIB in biological matrices are crucial for clinical research and the development of therapeutic interventions.[1]
Q2: What are matrix effects in LC-MS analysis and how do they affect the quantification of 3-HIB?
Matrix effects are the alteration of ionization efficiency for an analyte, such as 3-HIB, due to the presence of co-eluting compounds from the sample matrix.[2][3] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and irreproducible quantification.[2][4] In the analysis of 3-HIB from biological samples like plasma or urine, endogenous components such as phospholipids, salts, and other metabolites can interfere with the ionization process in the mass spectrometer's source.[5][6][7]
Q3: What are the common signs of matrix effects in my 3-HIB analysis?
Common indicators of matrix effects include:
-
Poor reproducibility of quality control (QC) samples.
-
Inaccurate back-calculation of calibration standard concentrations.[8]
-
High variability (%CV) in replicate injections of the same sample.
-
Non-linear calibration curves.
-
Drifting retention times, although this can also indicate other chromatographic issues.[9]
Q4: How can I assess the presence and extent of matrix effects in my 3-HIB assay?
Two primary methods are used to evaluate matrix effects:
-
Post-Extraction Spike Method: This quantitative method compares the signal response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solvent.[2] The difference in signal intensity reveals the degree of ion suppression or enhancement.
-
Post-Column Infusion: This is a qualitative method where a constant flow of the analyte solution is infused into the LC eluent after the analytical column.[2] A blank matrix extract is then injected. Any dip or rise in the baseline signal at specific retention times indicates regions of ion suppression or enhancement, respectively.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Low signal intensity or poor sensitivity for 3-HIB. | Ion Suppression: Co-eluting matrix components are interfering with the ionization of 3-HIB. | 1. Optimize Sample Preparation: Employ a more rigorous sample cleanup method to remove interferences. Solid-phase extraction (SPE) generally provides the cleanest extracts compared to protein precipitation (PPT) or liquid-liquid extraction (LLE).[8][10] 2. Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or use a different column chemistry (e.g., HILIC for polar compounds) to separate 3-HIB from interfering matrix components.[9][11] 3. Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but this may compromise the limit of quantification.[11][12] |
| High variability in replicate injections. | Inconsistent Matrix Effects: The composition of the matrix varies between samples, causing unpredictable ion suppression or enhancement. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., 3-Hydroxyisobutyrate-d6) co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in ionization.[1][13] 2. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples.[8][12] This ensures that calibrators and samples experience comparable matrix effects. |
| Analyte signal is enhanced, leading to overestimation. | Ion Enhancement: Co-eluting compounds are increasing the ionization efficiency of 3-HIB. | 1. Improve Chromatographic Separation: As with ion suppression, separating the analyte from the enhancing compounds is key.[11] 2. Investigate Mobile Phase Additives: Some mobile phase additives can contribute to ion enhancement.[14] Experiment with different additives or concentrations. |
| Poor peak shape for 3-HIB. | Interaction with Residual Silanols: For reversed-phase columns, polar analytes like 3-HIB can interact with active sites on the silica backbone.[9] | 1. Adjust Mobile Phase pH: Using an acidic mobile phase (e.g., with formic acid) can suppress the ionization of silanol groups and improve peak shape.[9] 2. Consider a Different Column: An ion-exchange or HILIC column may provide better retention and peak shape for highly polar organic acids.[15] |
Experimental Protocols
Detailed Protocol for Quantitative Analysis of 3-HIB in Human Plasma
This protocol is adapted from a standard LC-MS/MS method for 3-HIB quantification.[1]
1. Materials and Reagents:
-
This compound (≥98% purity)
-
3-Hydroxyisobutyrate-d6 (or other suitable stable isotope-labeled internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of the internal standard working solution.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or well plate for LC-MS/MS analysis.
3. Liquid Chromatography Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column or a HILIC column suitable for polar analytes.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from major matrix components.
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: 5-10 µL.
4. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 3-HIB and its internal standard should be optimized.
Data Presentation
The choice of sample preparation method is critical for mitigating matrix effects. The following table summarizes the general characteristics of common techniques.
| Sample Preparation Method | General Principle | Relative Cleanliness | Potential for Matrix Effects | Throughput |
| Protein Precipitation (PPT) | Addition of an organic solvent or acid to precipitate proteins.[8] | Low | High[10] | High |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases.[8] | Medium | Medium | Medium |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[8] | High | Low[10] | Medium-High |
| HybridSPE®-Phospholipid | Combines protein precipitation with selective removal of phospholipids.[6] | Very High | Very Low | High |
Visualizations
Experimental Workflow for 3-HIB Analysis
Caption: Experimental workflow for the quantitative analysis of 3-HIB.
Troubleshooting Logic for Matrix Effects
Caption: A logical workflow for troubleshooting matrix effects in LC-MS analysis.
This compound Metabolic Pathway
Caption: Simplified metabolic pathway of Valine catabolism leading to 3-HIB.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. bme.psu.edu [bme.psu.edu]
- 8. benchchem.com [benchchem.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. DSpace [research-repository.griffith.edu.au]
- 15. agilent.com [agilent.com]
addressing variability in enzymatic assays for S-3-hydroxyisobutyrate
Welcome to the technical support center for the enzymatic assay of S-3-hydroxyisobutyrate (3-HIB). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the enzymatic assay for S-3-hydroxyisobutyrate?
The enzymatic assay for S-3-hydroxyisobutyrate is a spectrophotometric endpoint assay. It relies on the enzyme 3-hydroxyisobutyrate dehydrogenase (HIBADH), which catalyzes the NAD+-dependent oxidation of S-3-hydroxyisobutyrate to methylmalonate semialdehyde. The production of NADH is measured by the increase in absorbance at 340 nm, which is directly proportional to the concentration of S-3-hydroxyisobutyrate in the sample.[1][2]
Q2: What are the primary sources of variability in this assay?
Variability in the S-3-hydroxyisobutyrate enzymatic assay can arise from several factors, including:
-
Enzyme Activity: The activity of 3-hydroxyisobutyrate dehydrogenase can be affected by temperature, pH, and storage conditions.[3]
-
Sample Matrix Effects: Components within biological samples (e.g., plasma, serum, tissue homogenates) can interfere with the enzymatic reaction or the spectrophotometric reading.
-
Interfering Substances: The presence of structurally similar compounds may lead to cross-reactivity.
-
Pipetting and Handling Errors: Inaccurate pipetting of reagents or samples can introduce significant variability.[4]
-
Reagent Quality and Preparation: The purity and concentration of reagents, particularly NAD+ and the enzyme, are critical for assay performance.
Q3: Can this assay distinguish between S- and R- enantiomers of 3-hydroxyisobutyrate?
The enzymatic assay is specific for the S-enantiomer of 3-hydroxyisobutyrate. One study has shown that the assay is not affected by R-3-hydroxyisobutyrate.[1]
Q4: What are the known interfering substances in this assay?
One study has reported that the assay is not affected by R-3-hydroxyisobutyrate, lactate, malate, 3-hydroxybutyrate, 2-methyl-3-hydroxybutyrate, 3-hydroxyisovalerate, 3-hydroxy-n-valerate, 2-methyl-3-hydroxy-valerate, and 3-hydroxypropionate. However, it was found to measure 2-ethyl-3-hydroxypropionate, a minor metabolite from alloisoleucine catabolism.[1] It is also important to ensure that the 3-hydroxyisobutyrate dehydrogenase preparation is not contaminated with other dehydrogenases that could react with other substrates in the sample.
Q5: How do the results from the enzymatic assay compare to other methods like LC-MS/MS?
While the enzymatic assay is a convenient method, more specific and robust techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often considered the gold standard for quantifying 3-HIB. These methods offer higher specificity and can distinguish between isomers.[5][6] Studies comparing these methods have shown good correlation, but discrepancies can arise due to the limitations of the enzymatic assay, such as interferences from the sample matrix.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low signal (low NADH production) | 1. Inactive Enzyme: The 3-hydroxyisobutyrate dehydrogenase may have lost activity due to improper storage or handling. | 1. Ensure the enzyme is stored at the recommended temperature and avoid repeated freeze-thaw cycles. Run a positive control with a known concentration of S-3-hydroxyisobutyrate to verify enzyme activity. |
| 2. Incorrect Assay Conditions: The pH or temperature of the reaction may be suboptimal. | 2. Verify the pH of the assay buffer (an optimal pH of 10.0 has been reported).[2] Ensure the assay is performed at the recommended temperature. | |
| 3. Degraded NAD+: The NAD+ solution may have degraded. | 3. Prepare fresh NAD+ solution. Store NAD+ solutions protected from light and at the appropriate temperature. | |
| 4. Presence of Inhibitors: The sample may contain inhibitors of the enzyme. | 4. Prepare a sample dilution series to see if the signal increases with dilution, which would suggest the presence of an inhibitor. Consider sample deproteinization. | |
| High background signal | 1. Contaminated Reagents: Reagents may be contaminated with NADH or other substances that absorb at 340 nm. | 1. Run a blank reaction containing all reagents except the sample to check for background absorbance. Use high-purity reagents. |
| 2. Non-specific Dehydrogenase Activity: The sample may contain other dehydrogenases and their substrates that produce NADH. | 2. Include a sample blank that contains the sample and all reagents except the 3-hydroxyisobutyrate dehydrogenase to measure and subtract the background signal. | |
| High variability between replicates | 1. Pipetting Inaccuracy: Inconsistent pipetting of small volumes of sample or reagents. | 1. Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents to be added to all wells to minimize pipetting variability.[4] |
| 2. Incomplete Mixing: Reagents and sample are not mixed thoroughly in the reaction well. | 2. Gently mix the contents of the wells after adding all reagents, avoiding the introduction of air bubbles. | |
| 3. Temperature Fluctuations: Inconsistent temperature across the microplate. | 3. Ensure the entire plate is equilibrated to the assay temperature before starting the reaction. | |
| Non-linear standard curve | 1. Incorrect Standard Dilutions: Errors in the preparation of the standard curve. | 1. Carefully prepare a fresh set of standards. Use a serial dilution method and ensure accurate pipetting. |
| 2. Substrate Depletion: At high concentrations of S-3-hydroxyisobutyrate, the NAD+ may become limiting. | 2. Ensure that the concentration of NAD+ in the assay is not limiting. The standard curve should be prepared within the linear range of the assay. | |
| 3. Spectrophotometer Issues: Incorrect wavelength setting or issues with the plate reader. | 3. Verify that the spectrophotometer is set to read absorbance at 340 nm. Check the performance of the plate reader. |
Data Presentation
Table 1: Comparison of S-3-hydroxyisobutyrate concentrations in human plasma measured by enzymatic assay and gas chromatography-mass spectrometry (GC-MS).
| Subject Group | Condition | Enzymatic Assay (µmol/L) | GC-MS (µmol/L) | Reference |
| Normal Individuals | Overnight Fasted | - | 21 ± 2 | [5] |
| Diabetic Subjects | Overnight Fasted | - | 38 ± 5 | [5] |
| Normal Individuals | 72-hour Fast | - | 97 ± 4 | [5] |
Note: The referenced study used a commercial beta-hydroxybutyrate dehydrogenase preparation for the enzymatic assay and found it did not significantly cross-react with 3-hydroxyisobutyrate.
Experimental Protocols
Detailed Protocol for Spectrophotometric Enzymatic Assay of S-3-hydroxyisobutyrate
This protocol is a synthesized methodology based on published literature and is intended as a guide.[1][2] Optimization may be required for specific sample types and laboratory conditions.
1. Reagents and Materials:
-
Assay Buffer: 25 mM Ammonium chloride/Ammonium hydroxide, pH 10.0
-
NAD+ Solution: 1 mM NAD+ in Assay Buffer
-
DTT Solution: 1 mM Dithiothreitol (DTT) in Assay Buffer
-
S-3-hydroxyisobutyrate Standard: 2 mM S-3-hydroxyisobutyrate in deionized water
-
3-hydroxyisobutyrate dehydrogenase (HIBADH): From a commercial source, activity to be determined.
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
2. Standard Curve Preparation:
-
Prepare a series of S-3-hydroxyisobutyrate standards by diluting the 2 mM stock solution in deionized water to final concentrations ranging from 0 to 200 µM.
3. Sample Preparation:
-
Plasma/Serum: Samples may require deproteinization. A common method is to add perchloric acid (PCA) to a final concentration of 1 M, vortex, incubate on ice for 5 minutes, and then centrifuge to pellet the protein. The supernatant is then neutralized with a base (e.g., KOH).
-
Tissue Homogenates: Homogenize the tissue in a suitable buffer and centrifuge to remove debris. Deproteinization may also be necessary.
4. Assay Procedure:
-
To each well of a 96-well microplate, add the following in the order listed:
-
50 µL of Assay Buffer
-
20 µL of NAD+ Solution
-
10 µL of DTT Solution
-
20 µL of sample or standard
-
-
Mix the contents of the wells gently.
-
Read the initial absorbance at 340 nm (A_initial).
-
Initiate the reaction by adding 10 µL of 3-hydroxyisobutyrate dehydrogenase solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, or until the reaction has reached completion (endpoint).
-
Read the final absorbance at 340 nm (A_final).
5. Calculation:
-
Calculate the change in absorbance (ΔA) for each well: ΔA = A_final - A_initial.
-
Subtract the ΔA of the blank (0 µM standard) from the ΔA of all other wells.
-
Plot the corrected ΔA values for the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of S-3-hydroxyisobutyrate in the samples by interpolating their corrected ΔA values from the standard curve.
Mandatory Visualizations
Caption: Valine Catabolic Pathway Leading to S-3-Hydroxyisobutyrate.
Caption: Experimental Workflow for the Enzymatic Assay of S-3-Hydroxyisobutyrate.
Caption: Troubleshooting Logic for S-3-Hydroxyisobutyrate Enzymatic Assay.
References
- 1. Spectrophotometric enzymatic assay for S-3-hydroxyisobutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of 3-hydroxyisobutyrate dehydrogenase, HIBADH, as a sperm-motility marker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Contribution of 3-hydroxyisobutyrate to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Recovery of (S)-3-Hydroxyisobutyric Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges associated with the low recovery of (S)-3-hydroxyisobutyric acid (3-HIBA) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high and consistent recovery of this compound (3-HIBA) challenging?
A1: this compound is a small, polar organic acid, which presents several analytical challenges. Its high polarity makes it difficult to extract efficiently from complex aqueous biological matrices like plasma or urine using traditional liquid-liquid extraction (LLE) methods. Furthermore, for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, its low volatility, due to the presence of hydroxyl and carboxyl functional groups, necessitates a chemical derivatization step to achieve the thermal stability and volatility required for good chromatographic performance.[1]
Q2: What are the most common analytical methods for quantifying 3-HIBA?
A2: The most robust and specific methods for quantifying 3-HIBA are mass spectrometry-based techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2] LC-MS/MS can often measure 3-HIBA directly after extraction, while GC-MS analysis requires a derivatization step to make the molecule volatile.[1] Enzymatic assays also exist but may face challenges with specificity and interference from structurally similar isomers like 3-hydroxybutyrate.[2][3]
Q3: What is derivatization, and why is it essential for the GC-MS analysis of 3-HIBA?
A3: Derivatization is a chemical reaction that modifies an analyte to enhance its analytical properties.[4] For 3-HIBA, which is non-volatile, derivatization is crucial for GC-MS analysis.[1] The process, typically silylation, replaces the active hydrogen atoms on the hydroxyl and carboxyl groups with less polar, more thermally stable groups (e.g., trimethylsilyl groups).[1][4] This transformation increases the molecule's volatility, allowing it to be vaporized in the GC inlet and travel through the analytical column, resulting in sharp, symmetrical peaks necessary for accurate quantification.[1]
Q4: What are "matrix effects" in LC-MS/MS analysis, and how do they impact 3-HIBA quantification?
A4: Matrix effects occur when components in a biological sample (e.g., salts, lipids, proteins in plasma) co-elute with the analyte of interest and interfere with its ionization in the mass spectrometer's source.[2][5] This interference can either suppress or enhance the 3-HIBA signal, leading to inaccurate and unreliable quantification.[2] Effective sample cleanup, for instance through Solid-Phase Extraction (SPE), and the use of a stable isotope-labeled internal standard are the most effective strategies to mitigate matrix effects.[5][6]
Q5: What are the critical pre-analytical factors to consider for sample collection and handling to ensure 3-HIBA stability?
A5: To ensure sample integrity, standardized collection and handling procedures are crucial. For blood samples, heparin or sodium fluoride tubes are preferred anticoagulants, as EDTA and oxalate have been shown to interfere with some related hydroxy acid assays.[5][7] After collection, samples should be processed promptly to separate plasma or serum. For long-term storage, samples must be kept at -80°C to maintain analyte stability.[5] It is also vital to avoid repeated freeze-thaw cycles, which can lead to degradation of the analyte.[5]
Troubleshooting Guide: Low 3-HIBA Recovery
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery / Signal Across All Samples | 1. Inefficient Extraction: The chosen solvent or method may not be optimal for the polar 3-HIBA.[5] 2. Incomplete Protein Precipitation: Residual proteins can trap the analyte.[5] 3. Analyte Degradation: Improper sample storage or handling (e.g., multiple freeze-thaw cycles).[5] 4. Incomplete Derivatization (GC-MS): Reaction conditions (time, temperature, reagent) are suboptimal, or the sample was not completely dry.[1] | 1. Optimize Extraction: For LLE, test different organic solvents and pH conditions.[6] Consider using Solid-Phase Extraction (SPE) for cleaner extracts and potentially higher recovery.[8] 2. Improve Precipitation: Ensure an adequate ratio of cold precipitation solvent (e.g., 4:1 acetonitrile to plasma), vortex thoroughly, and allow sufficient incubation at low temperatures.[5] 3. Ensure Stability: Store samples at -80°C, process on ice, and avoid repeated freeze-thaw cycles.[5] 4. Optimize Derivatization: Ensure the extract is completely dry before adding the reagent. Optimize the derivatization agent, temperature, and incubation time. Use a catalyst like TMCS if needed.[1] |
| High Variability Between Replicates | 1. Inconsistent Sample Preparation: Pipetting errors or variations in extraction timing.[5] 2. Variable Matrix Effects: Significant and inconsistent ion suppression or enhancement between samples.[5] 3. Instrument Instability: Fluctuations in LC-MS or GC-MS system performance.[5] | 1. Standardize Protocol: Use calibrated pipettes and ensure consistent timing for all steps. Automation can improve precision.[5] 2. Use Internal Standard: Incorporate a stable isotope-labeled internal standard (e.g., 3-hydroxyisobutyrate-d6) at the beginning of the sample preparation to correct for variability in recovery and matrix effects.[2][5] 3. Verify System Performance: Perform system suitability tests before running the sample batch. Check for a stable spray in the MS source and consistent LC pressure.[5] |
| Poor Chromatographic Peak Shape | 1. Column Overload: Injecting too high a concentration of the analyte.[2] 2. Active Sites (GC-MS): Active sites in the inlet liner or on the column can cause peak tailing for polar analytes.[2] 3. Incompatible Solvents (LC-MS/MS): The solvent used to reconstitute the final extract is too different from the initial mobile phase, causing peak distortion.[5] | 1. Dilute Sample: Dilute the final extract or inject a smaller volume.[2][5] 2. Deactivate System: Use a deactivated inlet liner and a high-quality, low-bleed GC column. If tailing persists, consider replacing the liner.[2] 3. Match Solvents: Reconstitute the dried extract in a solvent that closely matches the composition of the initial mobile phase.[5] |
Quantitative Data Summary
Table 1: Comparison of Common Extraction Techniques for Organic Acids
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning of analyte between two immiscible liquid phases.[9] | Retention of analyte on a solid sorbent followed by selective elution.[10] |
| Selectivity | Generally lower; co-extraction of interfering substances is common. | Higher; sorbent chemistry can be tailored to specifically retain the analyte and wash away interferences.[11] |
| Recovery | Can be variable and highly dependent on solvent choice and pH. Mean recovery for some organic acids is around 77%.[8] | Generally higher and more reproducible, with recoveries often between 80-100%.[8][12] |
| Extract Cleanliness | Often results in less clean extracts, which can lead to significant matrix effects in LC-MS/MS.[6] | Provides cleaner extracts, minimizing ion suppression and improving analytical sensitivity.[6][11] |
| Throughput | Can be cumbersome and difficult to automate. | Easily automated with 96-well plates and robotic systems for high-throughput analysis.[12] |
Table 2: Common Silylation Reagents for GC-MS Derivatization of 3-HIBA
| Reagent | Abbreviation | Typical Reaction Conditions | Notes |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Often used with 1-10% Trimethylchlorosilane (TMCS) catalyst. Incubate at 60°C for 45 minutes.[1] | A versatile and highly reactive silylating agent. |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Often used with 1% TMCS catalyst. Incubate at 60°C for 30-45 minutes.[1] | Considered more volatile than BSTFA, with highly volatile by-products that minimize chromatographic interference.[1] |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Incubate at 80°C for 60 minutes.[1] | Forms more stable tert-butyldimethylsilyl (TBDMS) derivatives, which can provide unique and advantageous mass spectral fragmentation patterns.[1] |
Visualized Workflows and Pathways
Caption: Valine catabolism pathway leading to this compound.
Caption: General troubleshooting workflow for low 3-HIBA recovery.
Caption: Standard sample preparation workflow for LC-MS/MS analysis of 3-HIBA.
Detailed Experimental Protocols
Protocol 1: Protein Precipitation for LC-MS/MS Analysis
This protocol is a general guideline for extracting 3-HIBA from plasma or serum.
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.[5]
-
Aliquoting: In a low-adsorption polypropylene microcentrifuge tube, aliquot 100 µL of the sample.[5][6]
-
Internal Standard Addition: Add 10 µL of a stable isotope-labeled internal standard working solution (e.g., 3-hydroxyisobutyrate-d6) to ensure accurate quantification.[5]
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (containing 0.1% formic acid, if desired) to the sample.[5]
-
Vortexing and Incubation: Vortex the tube vigorously for 30 seconds. Incubate at 4°C for 20 minutes to facilitate complete protein precipitation.[5]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen at 30-40°C.[5]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for your LC method (e.g., 95% Water with 0.1% formic acid, 5% acetonitrile).[5]
-
Analysis: Vortex briefly and inject the sample into the LC-MS/MS system.[5]
Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Purity
This protocol provides a cleaner extract, which is beneficial for reducing matrix effects.
-
Sample Pre-treatment: Perform steps 1-7 from Protocol 1 (Protein Precipitation).
-
SPE Column Conditioning: Condition a mixed-mode or polymeric reversed-phase SPE cartridge with 1 mL of methanol.[6]
-
SPE Column Equilibration: Equilibrate the cartridge with 1 mL of water. Do not allow the column to dry out.[6]
-
Sample Loading: Load the supernatant from the pre-treatment step onto the SPE column.[6]
-
Washing:
-
Elution: Elute 3-HIBA and the internal standard from the cartridge with 1 mL of a suitable elution solvent (e.g., 5% formic acid in acetonitrile or a basic methanol solution).[6]
-
Evaporation and Reconstitution: Dry the eluate under nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.[6]
Protocol 3: Derivatization for GC-MS Analysis
This protocol is for preparing samples for analysis by GC-MS.
-
Extraction and Drying: Perform an extraction using either Protocol 1 or 2. Crucially, ensure the final extract is completely dry. Any residual water will quench the derivatization reaction.
-
Derivatization:
-
Incubation: Incubate the vial at 60°C for 45 minutes in a heating block or oven to ensure the reaction goes to completion.[1]
-
Cooling and Analysis:
-
After incubation, allow the vial to cool to room temperature.
-
If necessary, centrifuge the vial to pellet any particulate matter.
-
Transfer the supernatant to an autosampler vial and inject 1 µL into the GC-MS system.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Spectrophotometric enzymatic assay for S-3-hydroxyisobutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The storage stability of 3-hydroxybutyrate in serum, plasma, and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02772H [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. agilent.com [agilent.com]
- 12. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Hydroxyisobutyric Acid (3-HIBA) Derivatization for Enhanced Detection
This technical support center provides troubleshooting guidance and frequently asked questions regarding derivatization techniques to improve the detection of 3-hydroxyisobutyric acid (3-HIBA) in various analytical platforms.
Troubleshooting Guide
Researchers may encounter several challenges during the derivatization of 3-HIBA. This guide outlines common issues, their potential causes, and recommended solutions to ensure robust and reproducible results.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Derivatization Efficiency | Incomplete sample dryness | Ensure complete evaporation of the sample to dryness before adding derivatization reagents. Residual water can quench the reagents. |
| Inactive or degraded derivatization reagent | Use fresh reagents. Store reagents under appropriate conditions (e.g., protected from moisture and light). | |
| Suboptimal reaction temperature or time | Optimize the incubation temperature and time according to the specific reagent used. For example, silylation with BSTFA often requires heating at 60-80°C for 30-60 minutes. | |
| Presence of interfering substances in the sample matrix | Employ a sample cleanup procedure (e.g., solid-phase extraction) to remove interfering compounds prior to derivatization. | |
| Poor Peak Shape or Tailing (GC-MS) | Incomplete derivatization | Increase the amount of derivatization reagent, prolong the reaction time, or increase the reaction temperature. |
| Active sites in the GC inlet or column | Use a deactivated inlet liner and a high-quality capillary column. Perform regular maintenance, including baking the column. | |
| Signal Suppression or Enhancement (LC-MS) | Matrix effects from co-eluting compounds | Optimize the chromatographic separation to resolve 3-HIBA from interfering matrix components. Utilize a matrix-matched calibration curve or an internal standard. |
| Inefficient ionization | Adjust the electrospray ionization (ESI) source parameters, such as capillary voltage and gas flow rates. Consider a different ionization technique if necessary. | |
| Derivative Instability | Hydrolysis of the derivative | Analyze the samples as soon as possible after derivatization. Avoid exposure to moisture. Ensure the autosampler vials are tightly capped. |
| Degradation due to excessive temperature | Avoid excessively high temperatures in the GC inlet. Optimize the temperature program. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the derivatization of 3-HIBA for analytical detection.
1. Why is derivatization necessary for the analysis of 3-hydroxyisobutyric acid?
Derivatization is often required to improve the analytical properties of 3-HIBA. For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization increases the volatility and thermal stability of the molecule, allowing it to be effectively analyzed in the gas phase. For both GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can enhance ionization efficiency and improve chromatographic peak shape, leading to increased sensitivity and more reliable quantification.
2. What are the most common derivatization techniques for 3-HIBA analysis?
The most prevalent derivatization methods for 3-HIBA include:
-
Silylation: This is a widely used technique for GC-MS analysis where active hydrogens in 3-HIBA are replaced with a trimethylsilyl (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).
-
Acylation: This method involves the introduction of an acyl group.
-
Alkylation/Esterification: This technique converts the carboxylic acid group of 3-HIBA into an ester, increasing its volatility.
3. How do I choose the best derivatization reagent for my application?
The choice of derivatization reagent depends on the analytical platform and the specific requirements of the assay.
-
For GC-MS , silylation with BSTFA or MSTFA is a robust and common choice due to the high volatility and stability of the resulting TMS-derivatives.
-
For LC-MS , while derivatization is not always mandatory, it can improve sensitivity. The selection should focus on reagents that introduce a readily ionizable group.
4. Can I use an internal standard for 3-HIBA quantification?
Yes, using a stable isotope-labeled internal standard, such as 3-hydroxyisobutyric acid-d6, is highly recommended. An internal standard helps to correct for variations in sample preparation, derivatization efficiency, and instrument response, leading to more accurate and precise quantification.
Experimental Protocols
Below is a detailed methodology for a common silylation-based derivatization protocol for GC-MS analysis of 3-HIBA.
Protocol: Silylation of 3-HIBA with BSTFA for GC-MS Analysis
1. Sample Preparation:
- To 100 µL of sample (e.g., urine, plasma, or cell culture media), add the internal standard (e.g., 3-HIBA-d6).
- Perform a protein precipitation step if necessary (e.g., by adding a threefold volume of cold acetonitrile). Centrifuge and collect the supernatant.
- Evaporate the supernatant to complete dryness under a stream of nitrogen gas at 40-50°C.
2. Derivatization:
- To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Add 50 µL of a suitable solvent, such as pyridine or acetonitrile.
- Vortex the mixture thoroughly to ensure complete dissolution of the residue.
- Tightly cap the vial and incubate at 60°C for 30 minutes in a heating block or oven.
3. GC-MS Analysis:
- After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
- Use a suitable capillary column (e.g., a DB-5ms or equivalent) for separation.
- Set the GC oven temperature program, injection port temperature, and mass spectrometer parameters to achieve optimal separation and detection of the 3-HIBA-TMS derivative.
Visualized Workflows
The following diagrams illustrate the key processes involved in 3-HIBA derivatization and analysis.
Caption: General workflow for sample preparation, derivatization, and GC-MS analysis of 3-HIBA.
Caption: A logical troubleshooting workflow for issues encountered during 3-HIBA analysis.
Technical Support Center: Method Refinement for Separating (S)- and (R)-3-Hydroxyisobutyric Acid
Welcome to the technical support center for the chiral separation of (S)- and (R)-3-hydroxyisobutyric acid (3-HIB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in achieving optimal enantiomeric separation of 3-HIB in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving baseline separation of 3-hydroxyisobutyric acid (3-HIB) enantiomers?
A1: The primary challenge in separating the enantiomers of 3-HIB, (S)- and (R)-3-hydroxyisobutyric acid, lies in their identical physical and chemical properties in an achiral environment. This makes their separation by standard chromatographic techniques difficult, often resulting in co-elution. Specific challenges include achieving sufficient enantioselectivity, which requires a chiral environment that interacts differently with each enantiomer. This is typically accomplished by using a chiral stationary phase (CSP) or through chemical derivatization to form diastereomers.
Q2: What are the common analytical strategies for separating 3-HIB enantiomers?
A2: The two most common strategies are:
-
Direct Separation: This method utilizes a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) to directly separate the enantiomers. Polysaccharide-based CSPs are often effective for this purpose.
-
Indirect Separation: This approach involves derivatizing the 3-HIB enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral chromatographic column, often by Gas Chromatography (GC) or HPLC.[1]
Q3: My peak shape is poor, showing significant tailing. What could be the cause?
A3: Peak tailing for a small, polar molecule like 3-HIB can be caused by several factors. Secondary interactions with active sites on the stationary phase, such as residual silanol groups on silica-based columns, are a common cause. To mitigate this, consider adding a mobile phase modifier. For acidic compounds like 3-HIB, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid can improve peak shape. Other potential causes include column overload (injecting too much sample) or column contamination.
Q4: I am not getting any separation between the enantiomers. What should I do first?
A4: If you observe no separation (co-elution), the first step is to ensure your method is appropriate for chiral separations.
-
For Direct Methods (Chiral HPLC): Confirm that you are using a suitable chiral stationary phase. If so, the mobile phase composition is the most critical parameter to optimize. The type and concentration of the organic modifier and any additives can significantly impact chiral recognition.
-
For Indirect Methods (Derivatization): Ensure the derivatization reaction has gone to completion. Incomplete derivatization will result in the presence of the original, unseparated enantiomers. Optimize reaction conditions such as temperature, time, and reagent concentration.
Q5: Can I use mass spectrometry (MS) alone to differentiate between the 3-HIB enantiomers?
A5: No, mass spectrometry alone cannot differentiate between enantiomers as they have the identical mass-to-charge ratio. However, when coupled with a chiral separation technique (e.g., chiral HPLC-MS or GC-MS after chiral derivatization), MS is a powerful tool for sensitive and selective detection and quantification of the separated enantiomers.
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments.
Issue 1: Poor or No Enantiomeric Resolution
Symptom: The peaks for (S)- and (R)-3-HIB are not separated (co-elute) or show very little separation (poor resolution).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Chiral Stationary Phase (CSP) | Screen a variety of CSPs with different selectivities (e.g., polysaccharide-based, cyclodextrin-based). | Identification of a CSP that shows at least partial separation, which can then be optimized. |
| Suboptimal Mobile Phase Composition | Systematically vary the mobile phase. For normal phase, adjust the ratio of alkane to alcohol (e.g., hexane/isopropanol). For acidic analytes like 3-HIB, add a small percentage (0.1%) of an acidic modifier like trifluoroacetic acid (TFA). | Improved resolution as the mobile phase polarity and additives enhance the differential interaction with the CSP. |
| Incorrect Temperature | Optimize the column temperature. Lower temperatures often increase chiral selectivity. | Enhanced resolution due to more favorable thermodynamics of interaction. |
| Incomplete Derivatization (Indirect Method) | Optimize derivatization reaction conditions (time, temperature, reagent concentration). | Complete conversion to diastereomers, allowing for separation on an achiral column. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptom: The peaks for the 3-HIB enantiomers are asymmetrical.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary Interactions with Stationary Phase | Add a mobile phase modifier. For acidic compounds, 0.1% TFA or formic acid is recommended. | Symmetrical, sharper peaks due to the suppression of unwanted interactions. |
| Column Overload | Dilute the sample and inject a smaller volume. | Improved peak shape as the column capacity is no longer exceeded. |
| Inappropriate Sample Solvent | Dissolve the sample in the mobile phase or a weaker solvent. | Prevention of peak distortion caused by solvent mismatch. |
| Column Contamination | Flush the column with a strong solvent as recommended by the manufacturer. | Restoration of column performance and peak symmetry. |
Data Presentation: Comparison of Separation Methods
The following table summarizes typical quantitative data for two common methods for the separation of 3-HIB enantiomers.
| Parameter | Method 1: Direct Chiral HPLC | Method 2: Indirect GC-MS (after Derivatization) |
| Stationary Phase | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | DB-5 or similar non-polar capillary column |
| Mobile Phase/Carrier Gas | n-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v) | Helium |
| Flow Rate/Gas Velocity | 1.0 mL/min | Constant flow, e.g., 1.2 mL/min |
| Temperature | 25°C | Temperature program (e.g., 60°C to 240°C) |
| Detection | UV at 210 nm | Mass Spectrometry (Electron Ionization) |
| Derivatization Required? | No | Yes (e.g., with Methyl Chloroformate) |
| Typical Resolution (Rs) | > 1.5 | Baseline separation of diastereomers |
Experimental Protocols
Protocol 1: Direct Separation by Chiral HPLC
This protocol describes a general method for the direct separation of 3-HIB enantiomers using a polysaccharide-based chiral stationary phase.
1. Materials and Reagents:
-
(R,S)-3-Hydroxyisobutyric acid standard
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA)
-
Trifluoroacetic acid (TFA)
-
HPLC system with UV detector
-
Chiralcel OD-H column (250 mm x 4.6 mm, 5 µm) or equivalent
2. Sample Preparation:
-
Dissolve the racemic 3-HIB standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
Mobile Phase: n-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
4. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
The two enantiomers should be resolved into two distinct peaks.
Protocol 2: Indirect Separation by GC-MS after Derivatization
This protocol is based on the derivatization of 3-HIB with methyl chloroformate (MCF) followed by GC-MS analysis.
1. Materials and Reagents:
-
3-HIB sample (e.g., in a biological matrix extract)
-
Methanol/Pyridine solution (2:1, v/v)
-
Methyl chloroformate (MCF)
-
Chloroform
-
50 mM Sodium bicarbonate solution
-
GC-MS system with a chiral or achiral capillary column
2. Derivatization Procedure:
-
To 100 µL of the sample, add 33 µL of the methanol/pyridine solution.
-
Vortex the mixture.
-
Add 5 µL of methyl chloroformate and vortex for 30 seconds.
-
Repeat the addition of 5 µL of methyl chloroformate and vortexing.
-
Add 100 µL of chloroform and 100 µL of 50 mM sodium bicarbonate solution.
-
Vortex for 10 seconds and then centrifuge to separate the layers.
-
Carefully collect the lower organic layer (chloroform) for GC-MS analysis.
3. GC-MS Conditions:
-
GC Column: A suitable capillary column (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at 5°C/min, and hold for 5 minutes.
-
MS Ionization Mode: Electron Impact (EI) at 70 eV.
-
MS Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized 3-HIB.
Visualizations
Caption: Experimental workflow for direct chiral HPLC separation of 3-HIB.
Caption: Troubleshooting logic for poor enantiomeric resolution.
References
Validation & Comparative
(S)-3-Hydroxyisobutyric Acid: A Contender in the Arena of Insulin Resistance Biomarkers
A comprehensive guide for researchers and drug development professionals on the validation of (S)-3-hydroxyisobutyric acid (3-HIB) as a biomarker for insulin resistance, comparing its performance against established and emerging alternatives with supporting experimental data.
Insulin resistance, a hallmark of type 2 diabetes and metabolic syndrome, necessitates reliable and accessible biomarkers for early detection, patient stratification, and monitoring of therapeutic interventions.[1] For years, the hyperinsulinemic-euglycemic clamp has been the gold standard for quantifying insulin sensitivity, but its complexity and invasive nature limit its use in large-scale clinical and research settings.[2] This has led to the exploration of various circulating biomarkers. Among the emerging candidates, this compound (3-HIB), a catabolic intermediate of the branched-chain amino acid (BCAA) valine, has garnered significant attention.[3][4]
This guide provides an objective comparison of 3-HIB with other key biomarkers of insulin resistance, presenting quantitative data, detailed experimental protocols, and visual pathways to aid researchers in their evaluation.
Performance of this compound and a Panel of Alternative Biomarkers
Elevated levels of circulating 3-HIB have been associated with insulin resistance and an increased risk of developing type 2 diabetes.[3][5] The proposed mechanism involves 3-HIB promoting the transport of fatty acids into muscle and adipose tissue, leading to lipid accumulation and subsequently, impaired insulin signaling.[1] However, its performance as a standalone biomarker compared to others is a subject of ongoing research. Some studies suggest that the association of 3-HIB with insulin resistance is not robust after adjusting for body mass index (BMI), indicating that its levels may be more closely linked to adiposity.[5]
Here, we summarize the available quantitative data to compare 3-HIB with other prominent biomarkers.
| Biomarker | Class | Principle | Performance Metric | Value | Study Population | Reference |
| This compound (3-HIB) | Metabolite | Valine catabolism intermediate | Correlation with HOMA2-IR | Positive correlation | Individuals with varying adiposity | [6] |
| Odds Ratio for Incident T2D | 1.15 (per SD increase) | General population | [7] | |||
| Branched-Chain Amino Acids (BCAAs) | Amino Acids | Essential amino acids | Correlation with HOMA-IR | Positive correlation | General population | [8] |
| Acylcarnitines | Metabolites | Intermediates of fatty acid and amino acid oxidation | Association with Insulin Resistance | Positive correlation | Obese and diabetic individuals | [3] |
| HOMA-IR | Clinical Index | Homeostasis model assessment of insulin resistance | AUC for Insulin Resistance | 0.83 - 0.92 | General population | [4] |
| Sensitivity for Insulin Resistance | Varies by cutoff (e.g., 78%) | General population | [5] | |||
| Specificity for Insulin Resistance | Varies by cutoff (e.g., 57%) | General population | [5] | |||
| TyG Index | Clinical Index | Triglyceride and glucose index | AUC for Insulin Resistance | 0.92 | General population | [4] |
| Sensitivity for Insulin Resistance | 90% | General population | [4] | |||
| Specificity for Insulin Resistance | 79% | General population | [4] |
Note: The performance metrics for different biomarkers are often derived from separate studies with varying populations and methodologies, making direct head-to-head comparisons challenging. The table aims to provide a comparative overview based on available data.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the biological context and practical application of these biomarkers, the following diagrams illustrate the signaling pathway of 3-HIB-induced insulin resistance and a general workflow for biomarker validation.
Experimental Protocols
Accurate and reproducible measurement of biomarkers is paramount for their validation and clinical utility. Below are detailed methodologies for the key experiments and indices discussed.
Measurement of this compound
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Thaw plasma or serum samples on ice.
-
To 50 µL of sample, add 200 µL of ice-cold acetonitrile containing a deuterated internal standard (e.g., 3-HIB-d6) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate at 4°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from interfering substances.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 3-HIB and its internal standard.
-
Hyperinsulinemic-Euglycemic Clamp
This procedure is considered the gold standard for assessing insulin sensitivity.
-
Catheterization: Surgical implantation of catheters into a vein for infusions and an artery for blood sampling is performed on the study subjects (animal models or humans) several days prior to the clamp study.[9][10]
-
Fasting: Subjects are fasted overnight.[9]
-
Insulin and Glucose Infusion: A primed-continuous infusion of insulin is administered to achieve a steady-state of hyperinsulinemia. Simultaneously, a variable infusion of glucose is given to maintain euglycemia (normal blood glucose levels).[9]
-
Blood Sampling: Arterial blood samples are taken frequently (e.g., every 5-10 minutes) to monitor blood glucose levels.
-
Glucose Infusion Rate (GIR): The rate of glucose infusion required to maintain euglycemia during the steady-state period of the clamp is a direct measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
Measurement of Acylcarnitines
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Plasma or serum samples are subjected to protein precipitation with a solvent like methanol or acetonitrile, often containing isotopically labeled internal standards for each acylcarnitine species.[11]
-
The supernatant is collected and may be derivatized (e.g., butylation) to improve chromatographic separation and ionization efficiency.[11]
-
-
LC-MS/MS Conditions:
-
A reversed-phase or HILIC column is used for chromatographic separation of the various acylcarnitine species.[12]
-
A gradient elution with a mobile phase system, typically consisting of water and an organic solvent with an additive like formic acid or ammonium acetate, is employed.
-
Detection is performed using a triple quadrupole mass spectrometer in positive ESI mode with Multiple Reaction Monitoring (MRM) to quantify each specific acylcarnitine.
-
Calculation of Clinical Indices
HOMA-IR (Homeostasis Model Assessment of Insulin Resistance):
-
Formula: (Fasting Insulin (µU/mL) x Fasting Glucose (mmol/L)) / 22.5[2]
-
Data Required: Fasting plasma insulin and glucose concentrations.
TyG Index (Triglyceride and Glucose Index):
-
Formula: Ln [Fasting Triglycerides (mg/dL) x Fasting Glucose (mg/dL) / 2][2]
-
Data Required: Fasting plasma triglyceride and glucose concentrations.
Conclusion
This compound is a promising biomarker for insulin resistance, with a clear mechanistic link to BCAA metabolism and lipid dysregulation. However, its clinical utility, particularly in comparison to established and more accessible biomarkers like the TyG index and HOMA-IR, requires further validation in large, diverse cohorts. While 3-HIB offers insights into specific metabolic pathways, its performance may be influenced by adiposity. For researchers and drug development professionals, the choice of biomarker will depend on the specific research question, the available resources, and the desired level of mechanistic insight versus broad clinical applicability. This guide provides a foundational comparison to inform these critical decisions in the ongoing effort to better understand and combat insulin resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of preferred methods to measure insulin resistance in Asian patients with hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elevated Plasma Levels of 3-Hydroxyisobutyric Acid Are Associated With Incident Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. Biomarkers of Insulin Resistance and Their Performance as Predictors of Treatment Response in Overweight Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bevital.no [bevital.no]
A Comparative Guide to the Quantification of 3-Hydroxyisobutyrate: LC-MS/MS vs. Enzymatic Assays
For researchers, scientists, and drug development professionals engaged in metabolic disease research, the accurate quantification of biomarkers is critical. 3-Hydroxyisobutyrate (3-HIB), a catabolite of the branched-chain amino acid valine, has emerged as a significant biomarker for insulin resistance and type 2 diabetes.[1][2] This guide provides an objective comparison of two primary analytical methods for measuring 3-HIB: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays.
This document outlines the principles, experimental protocols, and performance characteristics of each method, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific needs.
At a Glance: Method Comparison
| Feature | LC-MS/MS | Enzymatic Assay |
| Specificity | High (distinguishes between isomers) | Moderate to High (potential for cross-reactivity) |
| Sensitivity | Very High (fmol to pmol) | Moderate (µM range) |
| Throughput | High | Moderate to High |
| Multiplexing | Yes (can measure multiple analytes simultaneously) | No (typically measures a single analyte) |
| Matrix Effects | Potential for ion suppression/enhancement | Potential for interference from sample components |
| Instrumentation | Requires specialized and expensive equipment | Requires a standard spectrophotometer or plate reader |
| Expertise | Requires skilled operators | Relatively simple to perform |
Signaling Pathway of 3-Hydroxyisobutyrate
3-Hydroxyisobutyrate is an intermediate in the catabolism of valine.[3] Its accumulation has been linked to the modulation of key metabolic signaling pathways, including insulin signaling.[1] Elevated levels of 3-HIB are associated with insulin resistance, potentially by impairing insulin signaling through reduced phosphorylation of Akt, a key protein in the insulin signaling cascade.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry.[4] This method is widely used for the quantification of small molecules, such as 3-HIB, in complex biological matrices.
Experimental Workflow
The general workflow for LC-MS/MS analysis of 3-HIB involves sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocol
1. Sample Preparation:
-
To 100 µL of plasma or serum, add a known amount of a stable isotope-labeled internal standard (e.g., 3-hydroxyisobutyrate-d6).[1]
-
Precipitate proteins by adding 300 µL of cold acetonitrile.[1]
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) to pellet the proteins.[1]
-
Transfer the supernatant to a new tube for analysis.[1]
2. LC-MS/MS Conditions:
-
LC System: Utilize a UPLC or HPLC system.
-
Column: A reversed-phase C18 column is commonly used for separation.[2]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid is typically employed.
-
Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode.[3]
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for 3-HIB and its internal standard.[3]
Performance Data
| Parameter | LC-MS/MS |
| Linearity | 5.0 - 200 ng/mL |
| Intra-day Precision (RSD%) | < 13.6% |
| Inter-day Precision (RSD%) | < 13.6% |
| Accuracy (RE%) | < 7.3% |
| Detection Limit | < 1 pg (on-column)[5] |
Note: The performance data for linearity, precision, and accuracy are representative values from a similar LC-MS/MS method for regioisomers of dihydroxybutylether and may vary for 3-HIB analysis.[6]
Enzymatic Assay
Enzymatic assays for 3-HIB typically rely on the activity of 3-hydroxyisobutyrate dehydrogenase, which catalyzes the conversion of 3-HIB to methylmalonate semialdehyde, with the concomitant reduction of NAD+ to NADH.[7] The production of NADH can be monitored spectrophotometrically at 340 nm.[7]
Experimental Workflow
The workflow for an enzymatic assay is generally simpler than that of LC-MS/MS, involving fewer steps.
Experimental Protocol
1. Reagents:
-
Assay buffer (e.g., Tris-HCl)
-
NAD+ solution
-
3-hydroxyisobutyrate dehydrogenase
-
3-HIB standards
2. Assay Procedure:
-
Pipette samples and standards into a 96-well plate or cuvettes.
-
Add the reaction buffer containing NAD+.
-
Pre-incubate to allow for the reaction of any interfering substances.
-
Initiate the reaction by adding 3-hydroxyisobutyrate dehydrogenase.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Measure the increase in absorbance at 340 nm.
-
Calculate the 3-HIB concentration based on a standard curve.
Performance Data
| Parameter | Enzymatic Assay |
| Linearity | Typically in the µM range |
| Precision | Dependent on pipetting accuracy and instrument stability |
| Accuracy | Can be affected by interfering substances |
| Specificity | Generally good, but may have cross-reactivity with structurally similar compounds. The assay using rabbit liver 3-hydroxyisobutyrate dehydrogenase is not affected by R-3-hydroxyisobutyrate, lactate, malate, 3-hydroxybutyrate, and other related compounds.[7] |
Note: Specific quantitative performance data for commercially available enzymatic assays for 3-HIB is limited in the provided search results. The information is based on a described spectrophotometric assay.[7]
Conclusion
Both LC-MS/MS and enzymatic assays are valuable tools for the quantification of 3-hydroxyisobutyrate. LC-MS/MS offers superior specificity and sensitivity, making it the gold standard for research applications requiring high accuracy and the ability to measure multiple analytes. However, it requires significant capital investment and technical expertise.
Enzymatic assays, while potentially less specific and sensitive, provide a more accessible and cost-effective alternative for routine analysis and high-throughput screening. The choice between these methods will ultimately depend on the specific research question, required level of performance, and available resources. For clinical validation and drug development studies where accuracy and reliability are paramount, LC-MS/MS is the preferred method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Simultaneous quantification of salivary 3-hydroxybutyrate, 3-hydroxyisobutyrate, 3-hydroxy-3-methylbutyrate, and 2-hydroxybutyrate as possible markers of amino acid and fatty acid catabolic pathways by LC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spectrophotometric enzymatic assay for S-3-hydroxyisobutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-3-Hydroxyisobutyric Acid vs. Branched-Chain Amino Acids as Diabetes Markers: A Comparative Guide
A detailed comparison of (S)-3-hydroxyisobutyric acid and branched-chain amino acids as potential biomarkers for type 2 diabetes, supported by experimental data and detailed methodologies.
The rising prevalence of type 2 diabetes (T2DM) necessitates the discovery of sensitive and specific biomarkers for early detection and risk stratification. Both branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—and this compound (3-HIB), a catabolite of valine, have emerged as promising candidates. This guide provides an objective comparison of their performance as diabetes markers, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Performance as Diabetes Markers: Quantitative Comparison
Elevated circulating levels of both BCAAs and 3-HIB are consistently associated with insulin resistance and an increased risk of developing T2DM.[1][2] However, studies suggest that 3-HIB may be a more robust and direct marker of dysregulated valine metabolism in the context of diabetes.
One large cross-sectional cohort study involving 4,942 individuals found that while both plasma 3-HIB and valine concentrations were elevated in individuals with hyperglycemia and established T2DM, 3-HIB demonstrated a stronger association with diabetes.[3] In a logistic regression model adjusted for age and sex, the effect estimate for 3-HIB was more significant and less affected by further adjustments for BMI, triacylglycerols, and HDL cholesterol compared to valine.[3] Notably, in the final adjusted model, valine was not a significant predictor, whereas 3-HIB remained strongly associated with diabetes.[3]
| Biomarker | Association with Type 2 Diabetes | Odds Ratio (OR) / Hazard Ratio (HR) | Study Population/Notes |
| This compound (3-HIB) | Stronger and more direct association. | β coefficient: 0.68 (0.50, 0.87) in a fully adjusted model.[3] | Large cross-sectional cohort (n=4,942).[3] Remained significant after adjusting for BMI, lipids, and valine.[3] |
| Branched-Chain Amino Acids (BCAAs) - Total | Significant association. | HR for highest vs. lowest quartile: 2.80 (95% CI: 1.72, 4.53) after multivariable adjustment.[4] | Prospective cohort study (n=6,244) with a median follow-up of 7.5 years.[4] |
| Leucine | Associated with increased risk. | HR for highest vs. lowest quintile of intake: 1.13 (95% CI: 1.07-1.19).[5] | Meta-analysis of three large prospective cohorts.[5] |
| Isoleucine | Associated with increased risk. | HR for highest vs. lowest quintile of intake: 1.13 (95% CI: 1.07-1.19).[5] | Meta-analysis of three large prospective cohorts.[5] |
| Valine | Associated with increased risk. | HR for highest vs. lowest quintile of intake: 1.11 (95% CI: 1.05-1.17).[5] | Meta-analysis of three large prospective cohorts.[5] |
| Valine (in direct comparison with 3-HIB) | Weaker association than 3-HIB. | β coefficient: 0.13 (-0.08, 0.34) in a fully adjusted model.[3] | Large cross-sectional cohort (n=4,942).[3] Not a significant predictor in the final model.[3] |
Signaling Pathways in Insulin Resistance
The mechanisms by which elevated BCAAs and 3-HIB contribute to insulin resistance are under active investigation. The prevailing hypotheses are illustrated in the signaling pathway diagrams below.
Elevated BCAAs, particularly leucine, can lead to chronic activation of the mammalian target of rapamycin complex 1 (mTORC1).[6] This results in inhibitory serine phosphorylation of insulin receptor substrate 1 (IRS-1), which impairs downstream insulin signaling and reduces glucose uptake.[6] Furthermore, impaired BCAA catabolism can lead to the accumulation of toxic intermediates, causing mitochondrial stress and further contributing to insulin resistance.[7]
This compound, a product of valine catabolism, is secreted from muscle cells and acts as a paracrine signaling molecule on endothelial cells.[8] It stimulates the transport of fatty acids across the endothelium into muscle tissue, leading to the accumulation of intramuscular lipids.[8] This lipid overload is a key contributor to the development of skeletal muscle insulin resistance.[8]
Experimental Protocols
Accurate and reproducible quantification of 3-HIB and BCAAs in plasma is crucial for their validation as biomarkers. The most common analytical technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are generalized protocols based on common practices.
Quantification of this compound in Plasma by LC-MS/MS
This protocol outlines the key steps for the quantitative analysis of 3-HIB in human plasma.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add a stable isotope-labeled internal standard (e.g., 3-Hydroxyisobutyrate-d6).
-
Precipitate proteins by adding 300-400 µL of ice-cold acetonitrile.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a reversed-phase C18 column or a HILIC column for separation. A typical mobile phase consists of a gradient of water and acetonitrile, both containing a small amount of an acidifier like formic acid (e.g., 0.1%) to improve ionization.
-
Mass Spectrometry (MS/MS): Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the specific precursor-to-product ion transitions for both 3-HIB and its internal standard.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of 3-HIB to the internal standard against the known concentrations of the calibration standards.
-
Use a weighted linear regression to fit the calibration curve.
-
Determine the concentration of 3-HIB in the plasma samples from the calibration curve.
-
Quantification of Branched-Chain Amino Acids in Plasma by LC-MS/MS
This protocol describes a common method for the simultaneous quantification of leucine, isoleucine, and valine in human plasma.
-
Sample Preparation:
-
Use a small volume of plasma (e.g., 20 µL).
-
Add a protein precipitation solution, typically methanol, containing a mixture of stable isotope-labeled internal standards for each BCAA (e.g., Leucine-(13C6, 15N), Isoleucine-(13C6, 15N), and Valine-(13C5, 15N)).[9]
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.[9] This method often does not require derivatization.[9]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Employ a reversed-phase C18 column or a mixed-mode column for chromatographic separation.[9][10] An isocratic or gradient elution with a mobile phase of acidified water and an organic solvent (e.g., acetonitrile or methanol) is commonly used.[9][10]
-
Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[10] Use MRM to monitor the specific precursor-to-product ion transitions for each of the BCAAs and their corresponding internal standards.[9]
-
-
Data Analysis:
-
Construct individual calibration curves for leucine, isoleucine, and valine using the peak area ratios of the analyte to its respective internal standard versus the concentration.
-
Calculate the concentrations of each BCAA in the plasma samples based on their respective calibration curves.
-
Conclusion
Both this compound and branched-chain amino acids are valuable biomarkers associated with insulin resistance and the risk of developing type 2 diabetes. The available evidence suggests that 3-HIB may offer a more specific and robust indication of the metabolic dysregulation directly linked to valine catabolism that contributes to insulin resistance. As a downstream metabolite, 3-HIB levels may more accurately reflect the flux through the BCAA catabolic pathway than the circulating levels of the parent amino acids alone.
For researchers and drug development professionals, the choice of biomarker may depend on the specific research question. Monitoring BCAAs provides a broader view of amino acid dysmetabolism, while 3-HIB offers a more focused lens on a key mechanistic pathway implicated in the pathogenesis of insulin resistance. The provided experimental protocols offer a foundation for the reliable quantification of these important metabolic markers. Further prospective studies directly comparing the predictive power of 3-HIB and the full panel of BCAAs are warranted to definitively establish their respective roles in clinical diagnostics and as pharmacodynamic biomarkers in therapeutic development.
References
- 1. Higher Concentrations of BCAAs and 3-HIB Are Associated with Insulin Resistance in the Transition from Gestational Diabetes to Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated Plasma Levels of 3-Hydroxyisobutyric Acid Are Associated With Incident Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma Branched-Chain Amino Acids and Risk of Incident Type 2 Diabetes: Results from the PREVEND Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Branched-Chain Amino Acid Intake and Risk of Incident Type 2 Diabetes: Results from the SUN Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 10. Rapid and Precise Measurement of Serum Branched-Chain and Aromatic Amino Acids by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Plasma (S)-3-Hydroxyisobutyric Acid and Insulin Resistance: A Comparative Guide
A growing body of evidence suggests a significant correlation between elevated plasma concentrations of (S)-3-hydroxyisobutyric acid (3-HIB), a catabolic intermediate of the branched-chain amino acid valine, and insulin resistance, as measured by the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR). This guide provides a comparative analysis of key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological mechanisms for researchers, scientists, and drug development professionals.
Quantitative Data Summary
Multiple studies have consistently reported a positive correlation between circulating 3-HIB levels and HOMA-IR, indicating that higher concentrations of this metabolite are associated with greater insulin resistance. However, the strength of this association can be influenced by factors such as body mass index (BMI).
| Study Cohort | Number of Participants | Key Findings | Correlation Coefficient (r) with HOMA-IR | Reference |
| Hordaland Health Study (HUSK) | 4,942 men and women | Circulating 3-HIB is elevated in individuals with hyperglycemia and type 2 diabetes and positively correlates with HOMA2-IR. | Positive, but specific 'r' value not stated.[1][2] | [1][2] |
| WNOB-1 Cohort | 85 | 3-HIB showed a positive correlation with HOMA2 of insulin resistance (HOMA2-IR). | Positive, graphical representation provided.[3] | [3] |
| EPIC-Norfolk & METSIM studies | ~10,000 | Plasma levels of 3-HIB were increased in obesity but were not robustly associated with the degree of insulin resistance after adjusting for BMI.[4][5] | Not robust after BMI adjustment.[4][5] | [4][5] |
| Study in 30 women | 30 | Ingestion of protein prevented the decrease in 3-HIB during a hyperinsulinemic-euglycemic clamp, which was associated with blunted insulin-mediated glucose disposal. | Indirect association suggested.[6] | [6] |
Experimental Protocols
Measurement of Plasma this compound
The quantification of 3-HIB in plasma or serum is typically performed using mass spectrometry-based methods, which offer high sensitivity and specificity.
Method: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Plasma or serum samples are thawed on ice.
-
An internal standard (e.g., a stable isotope-labeled version of 3-HIB) is added to each sample for accurate quantification.
-
Proteins are precipitated by adding a solvent like acetonitrile or methanol.
-
The mixture is centrifuged, and the supernatant containing the metabolites is collected.
-
-
Derivatization (for GC-MS):
-
The dried supernatant is derivatized to increase the volatility of 3-HIB, for example, by silylation.
-
-
Chromatographic Separation:
-
The prepared sample is injected into a gas chromatograph (GC) or liquid chromatograph (LC) to separate 3-HIB from other metabolites based on its chemical properties.
-
-
Mass Spectrometric Detection:
-
The separated compounds are ionized, and the mass spectrometer detects and quantifies 3-HIB and its internal standard based on their unique mass-to-charge ratios.
-
-
Data Analysis:
-
The concentration of 3-HIB in the original sample is calculated by comparing its peak area to that of the known concentration of the internal standard.
-
Calculation of HOMA-IR
HOMA-IR is a widely used method for assessing insulin resistance from fasting plasma glucose and insulin levels.
Formula:
HOMA-IR = (Fasting Insulin (μU/L) x Fasting Glucose (mmol/L)) / 22.5
Procedure:
-
Patient Preparation: Patients are required to fast for at least 8-12 hours overnight.
-
Blood Sampling: A blood sample is drawn in the morning from the fasting patient.
-
Biochemical Analysis:
-
Fasting plasma glucose concentration is measured using a standard enzymatic assay (e.g., glucose oxidase method).
-
Fasting plasma insulin concentration is determined using an immunoassay, such as ELISA or radioimmunoassay.
-
-
Calculation: The HOMA-IR value is calculated using the formula above. Higher values indicate greater insulin resistance.
Signaling Pathways and Logical Relationships
The proposed mechanism linking elevated 3-HIB to insulin resistance involves its role as a paracrine signaling molecule that influences fatty acid metabolism.
Caption: Proposed mechanism of 3-HIB-induced insulin resistance.
This diagram illustrates the proposed pathway where the catabolism of valine in skeletal muscle produces 3-HIB.[7] Secreted 3-HIB then acts on endothelial cells to increase the transport of fatty acids into tissues like skeletal muscle.[4][7] This leads to lipid accumulation, which is a key contributor to the development of insulin resistance.[7]
Caption: Workflow for correlating plasma 3-HIB with HOMA-IR.
This diagram outlines the typical experimental workflow to investigate the relationship between plasma 3-HIB and HOMA-IR. It begins with the collection of fasting blood samples from a patient cohort, followed by the biochemical analysis of plasma for glucose, insulin, and 3-HIB, and concludes with the calculation of HOMA-IR and the statistical correlation of HOMA-IR with 3-HIB levels.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elevated Plasma Levels of 3-Hydroxyisobutyric Acid Are Associated With Incident Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elevated Plasma Levels of 3-Hydroxyisobutyric Acid Are Associated With Incident Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alterations in 3-Hydroxyisobutyrate and FGF21 Metabolism Are Associated With Protein Ingestion–Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of (S)-3-Hydroxyisobutyric Acid and 3-Hydroxybutyrate Levels
This guide provides a comprehensive comparison of (S)-3-hydroxyisobutyric acid (S-3-HIB) and 3-hydroxybutyrate (3-HB), two crucial metabolites with emerging roles as signaling molecules in metabolic health and disease. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their physiological and pathological concentrations, the analytical methods for their quantification, and their distinct signaling pathways.
Introduction
This compound, a catabolic intermediate of the branched-chain amino acid valine, and 3-hydroxybutyrate, a primary ketone body produced during fatty acid oxidation, are both critical indicators of metabolic status. While structurally similar, their metabolic origins and signaling functions are distinct, making their comparative analysis essential for understanding their roles in conditions such as insulin resistance, type 2 diabetes, and obesity.
Quantitative Data Presentation
The circulating levels of S-3-HIB and 3-HB vary significantly based on physiological and pathological conditions. The following tables summarize the quantitative data from various studies to provide a clear comparison.
Table 1: Plasma Concentrations of this compound (S-3-HIB) in Various Conditions
| Condition | Concentration (µM) | Subject | Reference |
| Normal, overnight fasted | 21 ± 2 | Human | [1][2] |
| Normal, 48-h starved | 42 | Rat | [3] |
| Normal | 28 | Rat | [3] |
| Diabetic, overnight fasted | 38 ± 5 | Human | [1][2] |
| Diabetic, mild | 112 | Rat | [3] |
| Diabetic, severe | 155 | Rat | [3] |
| Subjects fasted for 72h | 97 ± 4 | Human | [1][2] |
| Plasma (general) | 10 - 40 | Not Specified | [4] |
| Plasma (general) | 30 - 50 | Not Specified | [4] |
Table 2: Plasma/Serum Concentrations of 3-Hydroxybutyrate (3-HB) in Various Conditions
| Condition | Concentration (mM) | Subject | Reference |
| Basal level | low µM range | Human | [5] |
| After 12-16h fasting | several hundred µM | Human | [5] |
| After 2 days fasting | 1 - 2 | Human | [5] |
| After long starvation | 6 - 8 | Human | [5] |
| After 90 min strenuous exercise | 1 - 2 | Human | [5][6] |
| Ketogenic diet | > 2 | Human | [5][6] |
| Physiologic range (ketogenic diets/fasting) | 1 - 7 | Not Specified | [7] |
Experimental Protocols
Accurate quantification of S-3-HIB and 3-HB is crucial for research and clinical applications. Below are detailed methodologies for commonly used analytical techniques.
Protocol 1: Quantification of S-3-HIB and 3-HB by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the simultaneous, highly sensitive, and specific quantification of both analytes.
1. Sample Preparation:
-
To 100 µL of plasma, add a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₄]3HB).[8][9]
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex the mixture for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the resulting supernatant to a new tube and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.[10]
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Employ a reverse-phase C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column for separation.[10]
-
Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode.[10]
-
Multiple Reaction Monitoring (MRM): Monitor specific MRM transitions for S-3-HIB and 3-HB, as well as the internal standard, for precise quantification.[10] For example, a precursor ion of m/z 103 can be monitored for 3-HIB.[10]
Protocol 2: Enzymatic Spectrophotometric Assay for S-3-HIB
This assay is specific for the S-enantiomer of 3-HIB.
1. Principle:
-
The assay measures the production of NADH at 340 nm. The reaction is initiated by adding 3-hydroxyisobutyrate dehydrogenase, which specifically acts on S-3-HIB.[3]
2. Reagents:
-
Reaction buffer (pH optimized for the enzyme)
-
NAD⁺ solution
-
3-hydroxyisobutyrate dehydrogenase (EC 1.1.1.31) from rabbit liver.[3]
3. Procedure:
-
Combine the sample (e.g., deproteinized plasma) with the reaction buffer and NAD⁺ solution in a cuvette.
-
Measure the initial absorbance at 340 nm.
-
Initiate the reaction by adding 3-hydroxyisobutyrate dehydrogenase.
-
Monitor the increase in absorbance at 340 nm until the reaction reaches completion (endpoint).
-
The change in absorbance is directly proportional to the concentration of S-3-HIB in the sample. This assay is not affected by the R-enantiomer of 3-hydroxyisobutyrate, lactate, malate, or 3-hydroxybutyrate.[3]
Protocol 3: Automated Kinetic Method for D-3-Hydroxybutyrate
This method is suitable for high-throughput analysis of D-3-HB in plasma or serum.
1. Principle:
-
This kinetic initial-rate technique measures the rate of NAD⁺ reduction to NADH, catalyzed by hydroxybutyrate dehydrogenase.[11]
2. Optimized Conditions:
-
pH: 8.5
-
Hydroxybutyrate dehydrogenase concentration: 62.5 U/L
-
NAD⁺ concentration: 20 mmol/L[11]
3. Procedure:
-
The assay can be performed on discrete analyzers like the Gilford 103 or Hitachi 705.[11]
-
Reagents are mixed, and the initial rate of absorbance change at 340 nm is measured upon sample addition.
-
The rate of reaction is proportional to the D-3-HB concentration.
-
Inclusion of oxalate in the reagents eliminates interference from lactate dehydrogenase/lactate.[11]
Signaling Pathways and Metabolic Origins
The distinct metabolic origins of S-3-HIB and 3-HB lead to their involvement in different signaling pathways.
This compound (S-3-HIB) is a product of valine catabolism.[4][10] It is emerging as a signaling molecule, or "myokine," secreted by muscle cells that can influence fatty acid metabolism in a paracrine manner.[10][12] Elevated levels of S-3-HIB have been linked to insulin resistance.[10][13][14]
3-Hydroxybutyrate (3-HB) is the most abundant ketone body, synthesized in the liver from the breakdown of fatty acids, particularly during periods of low glucose availability.[5][8] It serves as a crucial alternative energy source for extrahepatic tissues.[5] Beyond its metabolic role, 3-HB also functions as a signaling molecule, exhibiting anti-inflammatory and antioxidant properties through mechanisms like histone deacetylase (HDAC) inhibition.[15]
Experimental Workflow Overview
The general workflow for the comparative analysis of S-3-HIB and 3-HB in biological samples is outlined below.
References
- 1. Contribution of 3-hydroxyisobutyrate to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spectrophotometric enzymatic assay for S-3-hydroxyisobutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Physiological concentrations of β-hydroxybutyrate do not promote adipocyte browning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous quantification of salivary 3-hydroxybutyrate, 3-hydroxyisobutyrate, 3-hydroxy-3-methylbutyrate, and 2-hydroxybutyrate as possible markers of amino acid and fatty acid catabolic pathways by LC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous quantification of salivary 3-hydroxybutyrate, 3-hydroxyisobutyrate, 3-hydroxy-3-methylbutyrate, and 2-hydroxybutyrate as possible markers of amino acid and fatty acid catabolic pathways by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Automated kinetic method for D-3-hydroxybutyrate in plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic role of the hepatic valine/3-hydroxyisobutyrate (3-HIB) pathway in fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elevated Plasma Levels of 3-Hydroxyisobutyric Acid Are Associated With Incident Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ketone Body, 3-Hydroxybutyrate: Minor Metabolite - Major Medical Manifestations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Validation of Analytical Platforms for 3-Hydroxyisobutyric Acid
For researchers, scientists, and drug development professionals, the accurate quantification of 3-hydroxyisobutyric acid (3-HIBA), a key biomarker in metabolic diseases, is paramount. This guide provides a comparative overview of the primary analytical platforms used for 3-HIBA measurement, with a focus on their underlying principles, experimental protocols, and performance characteristics to aid in the selection of the most appropriate method for your research needs.
3-Hydroxyisobutyric acid (3-HIBA) is a catabolite of the branched-chain amino acid valine.[1] Elevated levels of this metabolite have been linked to insulin resistance, type 2 diabetes, and fatty liver disease, making it a significant area of study.[1][2] The robust and reliable quantification of 3-HIBA in biological matrices such as plasma and urine is crucial for advancing our understanding of its pathological roles and for the development of novel therapeutics. The primary analytical methods employed for 3-HIBA quantification are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzymatic assays. This guide delves into a cross-validation of these platforms, presenting their methodologies and performance data.
Comparative Overview of Analytical Platforms
The choice of an analytical platform for 3-HIBA quantification depends on various factors, including the required sensitivity, specificity, sample throughput, and the nature of the biological matrix. While direct cross-validation studies comparing all platforms are scarce, a synthesis of available data allows for a comprehensive comparison.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzymatic Spectrophotometric Assay |
| Principle | Separation of volatile compounds followed by mass-based detection. Requires derivatization to increase volatility of 3-HIBA.[2] | Separation of compounds in liquid phase followed by mass-based detection. Can directly analyze 3-HIBA.[1] | Measures the change in absorbance resulting from the enzymatic conversion of 3-HIBA.[3] |
| Sample Throughput | Lower to moderate | High | High |
| Specificity | High, especially with selected ion monitoring (SIM).[2] | Very high, particularly with multiple reaction monitoring (MRM).[4] | Can be susceptible to interference from structurally similar compounds.[5] |
| Sensitivity | High | Very high | Moderate |
| Derivatization Required | Yes (e.g., silylation)[2] | No | No |
| Instrumentation | GC system coupled with a mass spectrometer. | LC system coupled with a tandem mass spectrometer. | Spectrophotometer |
| Common Matrices | Urine, Plasma[2][6] | Plasma[1] | Biological fluids[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are summaries of typical experimental protocols for each platform.
Gas Chromatography-Mass Spectrometry (GC-MS)
The GC-MS method for 3-HIBA analysis typically involves a multi-step process including sample extraction, derivatization, and chromatographic separation.
1. Sample Preparation (Urine)
-
Extraction: Liquid-liquid extraction (LLE) is commonly used to isolate 3-HIBA from the urine matrix.[2]
-
Internal Standard: A stable isotope-labeled internal standard is added to the sample prior to extraction to ensure accuracy.[2]
-
Derivatization: The polar functional groups of 3-HIBA are chemically modified, typically through silylation, to increase their volatility for GC analysis.[2] This involves converting the hydroxyl and carboxylic acid groups to their trimethylsilyl (TMS) ethers and esters.[2]
2. GC-MS Analysis
-
Injection: The derivatized sample is injected into the GC system, often in splitless mode to enhance sensitivity.[2]
-
Separation: A capillary GC column is used to separate the derivatized 3-HIBA from other components in the sample.
-
Detection: A mass spectrometer operating in Selected Ion Monitoring (SIM) mode is used for detection, providing high sensitivity and specificity.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a sensitive and specific method for the direct quantification of 3-HIBA in biological fluids, often with simpler sample preparation compared to GC-MS.[1]
1. Sample Preparation (Plasma)
-
Internal Standard: A suitable stable isotope-labeled internal standard (e.g., 3-Hydroxyisobutyrate-d6) is added to the plasma sample.[1]
-
Protein Precipitation: Proteins are precipitated using a solvent like acetonitrile and removed by centrifugation.[1]
-
Supernatant Collection: The resulting supernatant containing 3-HIBA is collected for analysis.[1]
2. LC-MS/MS Analysis
-
Chromatographic Separation: The sample is injected into an LC system, and 3-HIBA is separated from other molecules using a reversed-phase or HILIC column.[1]
-
Mass Spectetric Detection: A tandem mass spectrometer, typically operating in negative electrospray ionization (ESI) mode and using Multiple Reaction Monitoring (MRM), is used for detection and quantification.[1]
Enzymatic Spectrophotometric Assay
This method provides a functional measurement of S-3-hydroxyisobutyrate based on an enzymatic reaction.
1. Principle
-
The assay measures the production of NADH at 340 nm, which is generated by the reaction of S-3-hydroxyisobutyrate with 3-hydroxyisobutyrate dehydrogenase.[3]
2. Procedure
-
The reaction is initiated by adding 3-hydroxyisobutyrate dehydrogenase to the biological sample.[3]
-
The change in absorbance at 340 nm, corresponding to NADH production, is measured using a spectrophotometer.[3]
3. Specificity
-
The assay is specific for S-3-hydroxyisobutyrate and is not affected by many other structurally similar compounds like R-3-hydroxyisobutyrate, lactate, and 3-hydroxybutyrate.[3]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the context and process of 3-HIBA analysis, the following diagrams visualize the relevant signaling pathway and a typical cross-validation workflow.
Caption: Signaling pathway of 3-hydroxyisobutyric acid (3-HIBA).
Caption: Experimental workflow for cross-validation of 3-HIBA analytical platforms.
Conclusion
The selection of an analytical platform for 3-hydroxyisobutyric acid quantification is a critical decision in metabolic research. GC-MS provides a robust and sensitive method, particularly for urine analysis, though it requires a derivatization step.[2] LC-MS/MS stands out for its high sensitivity, specificity, and suitability for high-throughput analysis of plasma samples with minimal sample preparation.[1] Enzymatic assays offer a simpler, more accessible method, but may have limitations in specificity.[3][5] A thorough cross-validation, as outlined in the experimental workflow, is the most rigorous approach to determine the optimal platform for a specific research question, ensuring the generation of accurate and reliable data in the study of 3-HIBA and its role in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Spectrophotometric enzymatic assay for S-3-hydroxyisobutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. benchchem.com [benchchem.com]
- 6. Contribution of 3-hydroxyisobutyrate to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Reference Ranges for (S)-3-Hydroxyisobutyric Acid: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive overview of (S)-3-hydroxyisobutyric acid (3-HIB), a metabolite of the branched-chain amino acid valine, and its emerging role as a biomarker for metabolic health. We present available data on its reference ranges in healthy populations, compare its utility with alternative biomarkers, and provide detailed experimental protocols for its quantification. This document is intended for researchers, scientists, and drug development professionals investigating metabolic diseases.
Introduction to this compound
This compound is a catabolic intermediate of valine.[1] Recent research has highlighted its potential as a signaling molecule and a biomarker, particularly in the context of insulin resistance and type 2 diabetes.[2][3] Elevated levels of circulating 3-HIB have been associated with these conditions, suggesting its involvement in metabolic dysregulation.[4]
Reference Ranges of this compound in Healthy Populations
Establishing accurate reference ranges is crucial for the clinical interpretation of any biomarker. The following tables summarize the available quantitative data for this compound concentrations in the plasma and urine of healthy individuals. It is important to note that the available data from large, diverse adult populations remains limited, and further research is needed to establish more definitive ranges.
Table 1: Plasma this compound Concentrations in Healthy Adults
| Population | Condition | Plasma Concentration (µM) | Reference |
| Normal Individuals | Overnight Fasted | 21 ± 2 | [5][6] |
Table 2: Urinary this compound Concentrations in Healthy Individuals
| Population | Condition | Urinary Concentration | Reference |
| General Population | Normal | 0 - 97 mmol/mol creatinine | [7] |
| Children (1-18 years) | Normal | <95 µmol/mmol creatinine | [8][9] |
| Newborns (0-30 days) | Normal | 12.33 (5.09-23.56) µmol/mmol creatinine | [8] |
Comparison with Alternative Biomarkers
This compound is one of several biomarkers being investigated for the assessment of insulin resistance and the risk of developing type 2 diabetes. The following table provides a comparison with other commonly used or investigated biomarkers.
Table 3: Comparison of this compound with Alternative Biomarkers
| Biomarker | Description | Advantages | Disadvantages |
| This compound | Valine catabolite reflecting branched-chain amino acid metabolism. | - Directly linked to a specific metabolic pathway implicated in insulin resistance. - May provide insights into muscle and adipose tissue metabolism. | - Reference ranges in diverse adult populations are not yet well-established. - Limited head-to-head performance comparison studies with established markers. |
| Branched-Chain Amino Acids (BCAAs) | Essential amino acids (leucine, isoleucine, valine). | - Strong association with insulin resistance and future risk of type 2 diabetes.[1][10] | - Levels can be influenced by recent dietary protein intake. |
| α-Hydroxybutyrate (α-HB) | A byproduct of glutathione synthesis and amino acid catabolism. | - Identified as an early marker of insulin resistance and glucose intolerance.[11][12] | - Mechanisms linking it to insulin resistance are still being fully elucidated. |
| Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) | Calculated from fasting glucose and insulin levels. | - Widely used in research and clinical settings. - Good correlation with the hyperinsulinemic-euglycemic clamp. | - Requires both glucose and insulin measurements. - Less accurate in individuals with impaired beta-cell function. |
| Fasting Insulin | Direct measure of pancreatic insulin secretion. | - Simple to measure. | - Pulsatile secretion can lead to variability. - Interpretation can be confounded by insulin sensitivity. |
| Glycated Hemoglobin (HbA1c) | Reflects average blood glucose over the past 2-3 months. | - Standardized and widely used for diabetes diagnosis and monitoring. | - Not a direct measure of insulin resistance. - Can be affected by conditions that alter red blood cell lifespan. |
Experimental Protocols
Accurate and reproducible quantification of this compound is essential for its validation as a reliable biomarker. The most common analytical methods employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of this compound in human plasma.
1. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add a known amount of a stable isotope-labeled internal standard (e.g., this compound-d6).
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a suitable column, such as a reversed-phase C18 or a HILIC column, for chromatographic separation.
-
Employ a gradient elution with mobile phases typically consisting of water and acetonitrile with a small amount of formic acid to aid ionization.
-
-
Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound and its internal standard for accurate quantification.
-
Protocol 2: Quantification of this compound in Human Urine using GC-MS
This protocol outlines a general procedure for the analysis of this compound in urine samples.
1. Sample Preparation and Derivatization:
-
Thaw urine samples.
-
To a specific volume of urine, add a known amount of an internal standard.
-
Perform a derivatization step to increase the volatility of the analyte for GC analysis. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the sample to ensure complete derivatization.
2. GC-MS Analysis:
-
Gas Chromatography (GC):
-
Inject the derivatized sample into a GC system equipped with a suitable capillary column (e.g., a DB-5ms).
-
Use a temperature program to separate the analytes based on their boiling points and interactions with the column stationary phase.
-
-
Mass Spectrometry (MS):
-
Operate the mass spectrometer in electron ionization (EI) mode.
-
Monitor specific ions for the derivatized this compound and the internal standard for quantification.
-
Signaling Pathways and Experimental Workflows
To visualize the metabolic context and the analytical process for establishing reference ranges of this compound, the following diagrams are provided.
Valine Catabolism Pathway to this compound
Experimental Workflow for Establishing Reference Ranges
Conclusion
This compound is a promising biomarker for investigating disturbances in branched-chain amino acid metabolism and its association with insulin resistance and type 2 diabetes. While initial studies have provided preliminary reference ranges, further research in larger and more diverse healthy populations is necessary to establish robust clinical reference intervals. The analytical methods for its quantification are well-established, providing a solid foundation for future clinical and research applications. This guide serves as a resource for professionals in the field to aid in the design of future studies and the interpretation of results related to this emerging biomarker.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-Hydroxyisobutyric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 8. urinemetabolome.ca [urinemetabolome.ca]
- 9. hmdb.ca [hmdb.ca]
- 10. Branched-chain amino acids and the association with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population | PLOS One [journals.plos.org]
- 12. Elevated α-Hydroxybutyrate and Branched-Chain Amino Acid Levels Predict Deterioration of Glycemic Control in Adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
Elevated (S)-3-Hydroxyisobutyric Acid Levels Correlate with Metabolic Disease Severity
A comprehensive analysis of published data reveals significantly elevated circulating levels of (S)-3-hydroxyisobutyric acid (3-HIB) in patients with type 2 diabetes, obesity, and insulin resistance compared to healthy individuals. This guide synthesizes findings from multiple studies, presenting a comparative overview of 3-HIB concentrations across different patient cohorts, detailing the experimental methodologies used for its quantification, and illustrating its metabolic context.
This compound, a catabolic intermediate of the branched-chain amino acid valine, has emerged as a key biomarker and signaling molecule in metabolic health.[1][2] Its concentration in plasma is increasingly recognized as a sensitive indicator of metabolic stress and is strongly associated with the risk and progression of type 2 diabetes.[3][4]
Comparative Analysis of this compound Levels
A systematic review of the literature indicates a consistent trend of increased plasma 3-HIB concentrations in patient cohorts with metabolic disorders. The following table summarizes quantitative data from representative studies, highlighting the differences in circulating 3-HIB levels between healthy controls and various patient groups.
| Patient Cohort | This compound Concentration (µM) | Reference |
| Healthy (overnight fasted) | 21 ± 2 | [5] |
| Type 2 Diabetes | 38 ± 5 | [5] |
| 72-hour Fasted | 97 ± 4 | [5] |
| Normoglycemia | Adjusted geometric mean below hyperglycemic and diabetic groups | [1] |
| Hyperglycemia | Elevated compared to normoglycemia | [1] |
| Established Type 2 Diabetes | Highest levels among the three glycemic groups | [1] |
| Chronic Heart Failure (without diabetes) | Median lower than diabetic counterparts | [6] |
| Chronic Heart Failure (with diabetes) | Significantly higher median concentrations | [6] |
Signaling Pathway and Metabolic Context
This compound is a product of valine catabolism. In skeletal muscle, the transcriptional coactivator PGC-1α enhances the breakdown of valine, leading to the formation of 3-hydroxyisobutyryl-CoA. This intermediate is then hydrolyzed by 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) to produce 3-HIB, which is subsequently secreted by muscle cells.[7]
Elevated 3-HIB acts as a paracrine signaling molecule on endothelial cells, stimulating the transport of fatty acids into skeletal muscle. This increased fatty acid uptake can lead to lipid accumulation in muscle tissue, a condition that contributes to the development of insulin resistance.[4][7]
Experimental Protocols
The quantification of this compound in biological matrices is predominantly achieved through mass spectrometry-based methods, which offer high sensitivity and specificity. The following provides a detailed methodology for the analysis of 3-HIB in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To accurately quantify the concentration of this compound in human plasma samples.
Materials and Reagents:
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., this compound-d6)
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid
-
Human plasma (collected in K2-EDTA tubes)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add a known amount of the internal standard solution.
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column or a HILIC column is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
A gradient elution is typically employed to separate 3-HIB from other plasma components.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for both 3-HIB and the internal standard. For example, for 3-HIB, the transition could be m/z 103 -> [specific product ion].
-
-
-
Quantification:
-
A calibration curve is generated by analyzing a series of standard solutions of known 3-HIB concentrations with a constant amount of the internal standard.
-
The concentration of 3-HIB in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
The available evidence strongly supports the role of this compound as a biomarker for metabolic diseases, particularly type 2 diabetes and insulin resistance. The elevated levels of 3-HIB in these patient populations, coupled with its mechanistic link to fatty acid metabolism, underscore its potential as a therapeutic target and a valuable tool for patient stratification and monitoring in clinical research and drug development. The standardized and robust analytical methods for its quantification, such as LC-MS/MS, are crucial for advancing our understanding of its pathophysiological role.
References
- 1. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Elevated Plasma Levels of 3-Hydroxyisobutyric Acid Are Associated With Incident Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Evaluating the Specificity of Enzymatic Assays for S-3-Hydroxyisobutyrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of enzymatic assays for S-3-hydroxyisobutyrate (3-HIB), a critical intermediate in the catabolism of the branched-chain amino acid valine. Recently identified as a signaling molecule linking BCAA metabolism to insulin resistance, accurate measurement of 3-HIB is crucial.[1][2] This document details the specificity of common enzymatic methods, provides experimental protocols, and contrasts them with mass spectrometry-based alternatives.
Comparison of Assay Specificity
The most common enzymatic assay for S-3-hydroxyisobutyrate relies on the enzyme 3-hydroxyisobutyrate dehydrogenase (HIBADH) (EC 1.1.1.31).[3][4] This enzyme catalyzes the NAD⁺-dependent oxidation of S-3-HIB to methylmalonate semialdehyde, with the concurrent production of NADH.[4][5] The increase in NADH is monitored spectrophotometrically at 340 nm.[3][5]
The key performance metric for such an assay is its specificity—the ability to measure only S-3-HIB without interference from structurally similar molecules. While generally robust, the specificity can vary depending on the enzyme source.
Data Presentation: Specificity of HIBADH-Based Spectrophotometric Assay
The following table summarizes the reported cross-reactivity of a widely cited spectrophotometric assay using HIBADH from rabbit liver with various metabolites.
| Compound Tested | Cross-Reactivity | Reference |
| S-3-Hydroxyisobutyrate | 100% (Target Analyte) | [3] |
| R-3-Hydroxyisobutyrate | None Detected | [3] |
| 3-Hydroxybutyrate | None Detected | [3] |
| 3-Hydroxypropionate | None Detected* | [3] |
| Lactate | None Detected | [3] |
| Malate | None Detected | [3] |
| 3-Hydroxyisovalerate | None Detected | [3] |
| 2-Methyl-3-hydroxybutyrate | None Detected | [3] |
| 2-Ethyl-3-hydroxypropionate | Reactive | [3] |
| L-Serine | Potentially Reactive** | [6] |
Note: While one study reported no interference from 3-hydroxypropionate[3], other studies have shown that HIBADH from different organisms, such as Arabidopsis thaliana and Pseudomonas denitrificans, can utilize 3-hydroxypropionate as a substrate.[6][7]* **Note: HIBADH from certain bacterial sources has been shown to have activity with L-serine.[6]
Alternative Methods: A Brief Comparison
For researchers requiring higher specificity and sensitivity, particularly in complex biological matrices, mass spectrometry-based methods are the gold standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high resolution and is often used for quantitative analysis of small organic acids like 3-HIB.[8] However, it typically requires a chemical derivatization step to make the analyte volatile.[9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that can directly quantify 3-HIB in plasma and other biological fluids with minimal sample preparation and without the need for derivatization.[10]
While enzymatic assays are cost-effective and suitable for high-throughput screening, GC-MS and LC-MS/MS provide superior specificity and are recommended for confirmatory studies or when absolute quantification is critical.[8]
Experimental Protocols
Spectrophotometric Enzymatic Assay for S-3-Hydroxyisobutyrate
This protocol is adapted from established methods for measuring HIBADH activity and can be used for endpoint quantification of S-3-HIB.[3][5]
Materials:
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Cuvettes or 96-well UV-transparent plates
-
Biological sample (e.g., deproteinized plasma, tissue homogenate)
-
S-3-hydroxyisobutyrate standard solutions
-
3-hydroxyisobutyrate dehydrogenase (HIBADH)
-
Reaction Buffer: 25 mM ammonium chloride/ammonium hydroxide, pH 10.0
-
100 mM NAD⁺ solution
-
100 mM Dithiothreitol (DTT) solution
Procedure:
-
Prepare Reaction Mixture: In a cuvette or well, combine the following:
-
Reaction Buffer
-
Sample or S-3-HIB standard
-
1 mM NAD⁺ (final concentration)
-
1 mM DTT (final concentration)
-
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25-37°C) for 5 minutes to allow temperature equilibration and establish a baseline reading.
-
Initiate Reaction: Add a predetermined amount of HIBADH enzyme to the reaction mixture to initiate the reaction.
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm. For an endpoint assay, continue monitoring until the reaction is complete and the absorbance value stabilizes.[11][3]
-
Calculation: Calculate the amount of NADH produced using its molar extinction coefficient (6220 M⁻¹cm⁻¹).[6] The concentration of S-3-HIB in the sample can then be determined by comparing the change in absorbance to a standard curve generated with known concentrations of S-3-HIB.
Experimental Workflow for Specificity Evaluation
To validate the specificity of a given HIBADH enzyme, the above protocol should be performed with potential interfering substances in place of the S-3-HIB standard.
Caption: Workflow for evaluating enzymatic assay specificity.
Metabolic and Signaling Pathways
S-3-hydroxyisobutyrate is not only a metabolic intermediate but also a signaling molecule. Understanding its origin and function is essential for interpreting concentration changes.
Valine Catabolism: S-3-HIB is produced in the mitochondria during the breakdown of the amino acid L-valine.[12] The pathway involves the conversion of valine to 3-hydroxyisobutyryl-CoA, which is then hydrolyzed by the enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) to release free S-3-HIB.[1][12]
Paracrine Signaling: After its synthesis, particularly in muscle cells, 3-HIB can be secreted.[1][13] It then acts as a paracrine signal on nearby endothelial cells, stimulating the transport of fatty acids across the cell membrane.[1][13][14] This mechanism links BCAA metabolism with lipid accumulation in tissues like skeletal muscle and is implicated in the development of insulin resistance.[2][13]
References
- 1. benchchem.com [benchchem.com]
- 2. lsi.princeton.edu [lsi.princeton.edu]
- 3. Spectrophotometric enzymatic assay for S-3-hydroxyisobutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-hydroxyisobutyrate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Characterization of 3-hydroxyisobutyrate dehydrogenase, HIBADH, as a sperm-motility marker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cloning, Expression and Characterization of 3-Hydroxyisobutyrate Dehydrogenase from Pseudomonas denitrificans ATCC 13867 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Hydroxyisobutyrate Dehydrogenase Is Involved in Both, Valine and Isoleucine Degradation in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Contribution of 3-hydroxyisobutyrate to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A branched chain amino acid metabolite drives vascular transport of fat and causes insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A branched chain amino acid metabolite drives vascular transport of fat and causes insulin resistance [dash.harvard.edu]
Assessing the Clinical Utility of (S)-3-Hydroxyisobutyric Acid Measurements: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-3-hydroxyisobutyric acid ((S)-3-HIB), a metabolic intermediate of the branched-chain amino acid (BCAA) valine, is emerging as a significant biomarker for metabolic diseases, particularly insulin resistance and type 2 diabetes (T2D).[1][2][3] Its clinical utility stems from its mechanistic link to fatty acid metabolism and the consistent observation of its elevated levels in individuals with metabolic dysfunction.[2][4] This guide provides an objective comparison of (S)-3-HIB with alternative biomarkers, supported by experimental data and detailed protocols, to aid in the assessment of its clinical and research applications.
Metabolic Origin and Signaling Pathway of (S)-3-HIB
(S)-3-HIB is produced in the mitochondria during the catabolism of valine. The enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) catalyzes the conversion of 3-hydroxyisobutyryl-CoA to (S)-3-HIB.[5][6][7] Unlike many other metabolic intermediates, (S)-3-HIB can be secreted from cells, primarily muscle and adipose tissue, and acts as a paracrine signaling molecule.[8][9]
The proposed mechanism of action involves (S)-3-HIB stimulating the transport of fatty acids across the vascular endothelium into tissues like skeletal muscle.[2][8][10] This increased fatty acid uptake can lead to the accumulation of intracellular lipids, which is known to impair insulin signaling and contribute to the development of insulin resistance.[2][8][11] Studies have shown that elevated levels of (S)-3-HIB are associated with increased markers of insulin resistance and a higher risk of developing T2D.[9][10][12][13]
Performance Comparison with Alternative Biomarkers
The clinical assessment of insulin resistance and metabolic syndrome relies on a variety of biomarkers. (S)-3-HIB offers a novel perspective rooted in BCAA metabolism, complementing established markers.
| Biomarker Category | Specific Marker(s) | Strengths | Weaknesses |
| Metabolite | This compound ((S)-3-HIB) | Mechanistically linked to BCAA metabolism and lipid-induced insulin resistance.[8][11] Elevated in prediabetes and T2D.[2][3][9] Potential as a pharmacodynamic biomarker.[2] | Less established in routine clinical practice. Requires specialized assays (LC-MS/MS). Not robustly associated with IR after adjusting for BMI in some studies.[3][10] |
| Glycemic Indices | Fasting Glucose, HbA1c | Widely available, standardized, and core to diabetes diagnosis.[14] Strong prognostic value for diabetes complications. | Reflects glucose control, not directly insulin sensitivity. Can be influenced by recent diet and other factors. |
| Insulin-Based Indices | HOMA-IR, Fasting Insulin | Directly assesses the relationship between fasting glucose and insulin. Widely used in research.[15] | Requires insulin measurement, which is not always routine and can have assay variability.[15] Less standardized than glycemic markers. |
| Adipokines | Adiponectin, Leptin | Reflects adipose tissue function and inflammation.[16] Low adiponectin is a strong predictor of MetS.[17] | Can be influenced by body fat percentage and distribution. Less direct measure of insulin action in muscle. |
| Inflammatory Markers | hs-CRP, IL-6 | Indicates the low-grade inflammation characteristic of metabolic syndrome.[16][17] | Non-specific; levels can be elevated due to many other conditions. |
| Lipid Profile | Triglycerides, HDL-C | Integral components of the metabolic syndrome definition. Widely available and standardized. | Reflects dyslipidemia associated with IR, but not a direct measure of insulin action. |
Quantitative Data Summary:
Studies have quantified the association between circulating (S)-3-HIB and metabolic health.
| Parameter | Healthy Controls | Subjects with Diabetes | Reference |
| Plasma (S)-3-HIB (µM) | 21 ± 2 | 38 ± 5 | [18][19] |
| Plasma (S)-3-HIB (µM) after 72h fast | 97 ± 4 | - | [18][19] |
In a large cohort study, plasma (S)-3-HIB concentrations showed a stepwise increase from normoglycemic individuals to those with hyperglycemia and established type 2 diabetes.[4] Furthermore, bariatric surgery, a procedure known to improve insulin sensitivity, leads to a marked decrease in circulating (S)-3-HIB levels.[9][11]
Experimental Protocols & Methodologies
Accurate measurement of (S)-3-HIB is critical for its clinical validation. The gold-standard method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high specificity and sensitivity. Gas Chromatography-Mass Spectrometry (GC-MS) is also used.[18]
Key Experiment: Quantification of (S)-3-HIB in Human Plasma via LC-MS/MS
This protocol outlines the typical workflow for measuring (S)-3-HIB concentrations in plasma samples.
1. Sample Preparation (Protein Precipitation & Extraction):
-
Thawing: Thaw frozen human plasma samples on ice.
-
Aliquoting: Vortex the sample and transfer a precise volume (e.g., 50 µL) to a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of an isotopically labeled internal standard (e.g., D6-(S)-3-Hydroxyisobutyrate) to each sample, calibrator, and quality control. This corrects for variability during sample preparation and analysis.
-
Protein Precipitation: Add 3-4 volumes of ice-cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins.[20]
-
Vortexing: Mix vigorously for at least 30 seconds to ensure thorough protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains (S)-3-HIB and other small molecules, to a new tube or a 96-well plate for analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation (LC): The sample extract is injected into a liquid chromatography system. A reverse-phase column (e.g., C18) is typically used to separate (S)-3-HIB from other isomers and interfering molecules based on polarity. A gradient elution with solvents like water and methanol/acetonitrile containing a modifier (e.g., formic acid) is employed.
-
Ionization: The column effluent is directed to the mass spectrometer's ion source, typically using electrospray ionization (ESI) in negative mode.
-
Mass Spectrometry (MS/MS): The analysis is performed using Multiple Reaction Monitoring (MRM).
-
Q1 (First Quadrupole): Isolates the precursor ion (the deprotonated molecule) of (S)-3-HIB (m/z 103.04).
-
Q2 (Collision Cell): The precursor ion is fragmented using an inert gas (e.g., argon).
-
Q3 (Third Quadrupole): Isolates a specific, characteristic fragment ion (product ion) for quantification (e.g., m/z 57.03).
-
The same process is performed simultaneously for the isotope-labeled internal standard.
-
3. Data Quantification:
-
The concentration of (S)-3-HIB in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.
-
This ratio is then plotted against a standard curve generated from calibrators of known (S)-3-HIB concentrations to determine the final concentration in the unknown samples.
Conclusion
This compound is a promising biomarker that provides a unique window into the interplay between BCAA metabolism, fatty acid handling, and insulin resistance.[1][5] Its strong association with the progression of metabolic disease supports its continued investigation for clinical applications, including early-stage risk stratification, patient monitoring, and as a pharmacodynamic biomarker in the development of novel therapies targeting metabolic dysfunction.[2] While established markers like HbA1c and HOMA-IR remain the clinical standard, (S)-3-HIB offers complementary, mechanistic insight that can be highly valuable in research and drug development settings. The use of robust, validated LC-MS/MS methods is essential for its accurate and reliable quantification.
References
- 1. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic role of the hepatic valine/3-hydroxyisobutyrate (3-HIB) pathway in fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting valine catabolism to inhibit metabolic reprogramming in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bevital.no [bevital.no]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Elevated Plasma Levels of 3-Hydroxyisobutyric Acid Are Associated With Incident Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Elevated Plasma Levels of 3-Hydroxyisobutyric Acid Are Associated With Incident Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-Hydroxyisobutyric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 14. Identification of Insulin Resistance Biomarkers in Metabolic Syndrome Detected by UHPLC-ESI-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medrxiv.org [medrxiv.org]
- 16. longdom.org [longdom.org]
- 17. Systematic Review of Metabolic Syndrome Biomarkers: A Panel for Early Detection, Management, and Risk Stratification in the West Virginian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Contribution of 3-hydroxyisobutyrate to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of (S)-3-Hydroxyisobutyric Acid: A Comprehensive Guide for Laboratory Professionals
(S)-3-Hydroxyisobutyric acid, an intermediate in the metabolism of valine, requires careful handling and disposal to ensure laboratory safety and environmental compliance.[1] This guide provides detailed procedures for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is classified as an irritant that can cause skin and eye irritation.[2] Therefore, adherence to standard laboratory safety protocols for organic acids is mandatory.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound.
| PPE Item | Specification | Purpose |
| Eye Protection | Splash goggles | Protects eyes from splashes. A face shield may be used in addition to goggles for enhanced protection.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents direct skin contact.[4] |
| Protective Clothing | Laboratory coat or chemical-resistant apron | Protects against spills and contamination.[3] |
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where the chemical is handled.[5]
-
Wash hands thoroughly after handling.[6]
Spill and Accident Procedures
In the event of a spill, evacuate the area and ensure adequate ventilation.
| Spill Size | Containment and Cleanup Procedure |
| Small Spills | Absorb the material with a non-combustible absorbent material such as sand, earth, or vermiculite.[2] Collect the absorbed material and place it in a suitable, closed container for disposal.[2] |
| Large Spills | Prevent further leakage if it is safe to do so. Contact your institution's environmental health and safety department for assistance. Do not allow the chemical to enter drains or waterways.[2] |
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[5][6] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing.[5][6] |
| Ingestion | Rinse mouth. Do NOT induce vomiting.[6] Call a POISON CENTER or doctor if you feel unwell.[5] |
Disposal Plan: Step-by-Step Guidance
Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste and leave chemicals in their original containers if possible.
Step 1: Waste Collection and Storage
-
Collect Waste: Collect all this compound waste, including contaminated materials, in a designated, properly labeled, and sealed hazardous waste container.[2]
-
Label Container: Clearly label the container as "Hazardous Organic Acid Waste" and include the full chemical name.
-
Segregate: Store the waste container segregated from incompatible chemicals, such as bases and oxidizing agents.[7]
Step 2: On-Site Neutralization (for small quantities, if permitted)
Consult your institution's hazardous waste disposal guidelines before proceeding with neutralization, as some institutions prohibit chemical treatment of waste at the laboratory level.[2] If permitted, small quantities can be neutralized.
Experimental Protocol for Neutralization:
-
Work in a Fume Hood: Perform the entire neutralization process in a certified chemical fume hood.[3]
-
Prepare Dilute Base: Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda).[3]
-
Slow Addition: Slowly and cautiously add the dilute base to the this compound solution while stirring continuously.[2] Be aware that this reaction can generate heat and gas.[2]
-
Monitor pH: Monitor the pH of the solution using pH paper or a calibrated pH meter.[2]
-
Target pH: Continue adding the base until the pH of the solution is between 6.0 and 8.0.[2]
-
Final Disposal: Once neutralized, the solution may be suitable for drain disposal with copious amounts of water, depending on local regulations. Always confirm with your institution's EHS department.
Step 3: Off-Site Disposal
For large quantities of waste or if on-site neutralization is not permitted, arrange for disposal through your institution's hazardous waste management program.[5][8] Ensure the waste is properly packaged and labeled according to their guidelines.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. 3-Hydroxyisobutyric acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. scienceequip.com.au [scienceequip.com.au]
- 4. flinnsci.com [flinnsci.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. lgcstandards.com [lgcstandards.com]
Personal protective equipment for handling (S)-3-hydroxyisobutyric acid
Safe Handling of (S)-3-Hydroxyisobutyric Acid: A Comprehensive Guide
This compound, a key intermediate in various metabolic pathways, requires careful handling in a laboratory setting to ensure the safety of researchers and maintain experimental integrity. This guide provides essential safety and logistical information, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans tailored for professionals in research and drug development.
Personal Protective Equipment (PPE)
The primary objective of PPE is to prevent direct contact with the chemical. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Reasoning |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3][4][5] | Protects against splashes that can cause serious eye irritation or damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[4] Gloves should be inspected before use and disposed of properly after. | Prevents skin contact, which may cause irritation.[1][2] |
| Body Protection | A long-sleeved laboratory coat is mandatory. A chemical-resistant apron is recommended for larger quantities or when there is a higher potential for splashes.[3][6] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] If a fume hood is not available and there is a risk of generating aerosols or dust, a NIOSH-approved respirator may be necessary.[3][4] | Minimizes the inhalation of any aerosols or dust, which may cause respiratory tract irritation.[1][2] |
| Foot Protection | Closed-toe shoes are required in all laboratory settings.[3] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical for minimizing exposure and ensuring a safe working environment.
-
Preparation:
-
Weighing and Aliquoting:
-
If handling a solid form, weigh the compound within a ventilated enclosure to prevent the generation of dust.[6]
-
For solutions, perform all transfers and dilutions within the fume hood.
-
-
Experimental Use:
-
Handle the chemical with care to avoid splashes and spills.
-
Keep containers closed when not in use.
-
-
Post-Handling:
-
Decontaminate the work surface with an appropriate cleaning agent.
-
Remove PPE in the correct order to prevent cross-contamination, removing gloves last.
-
Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[3]
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All solid and liquid waste containing this compound should be collected in separate, clearly labeled, and sealed hazardous waste containers.[3] Do not mix with incompatible waste streams.
-
Contaminated Materials: Items such as used gloves, weigh boats, and paper towels that have come into contact with the chemical should be disposed of in a designated solid hazardous waste container.[6]
-
Disposal: All chemical waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
Visualizing Safe Handling and Control Measures
To further clarify the procedural and logical relationships in handling this compound, the following diagrams are provided.
Caption: Experimental workflow for handling this compound.
Caption: Hierarchy of controls for managing exposure to laboratory chemicals.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
